(5-Chloro-2-methylphenyl)methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(5-chloro-2-methylphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-6-2-3-8(9)4-7(6)5-10/h2-4,10H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLISNAPODOSINO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(5-Chloro-2-methylphenyl)methanol CAS number 58966-29-3 properties
An In-depth Technical Guide to (5-Chloro-2-methylphenyl)methanol (CAS: 58966-29-3)
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical intermediate this compound. It delves into its core properties, synthesis, applications, analytical profile, and safety protocols, providing a holistic understanding of this versatile compound.
Introduction and Strategic Importance
This compound, also identified as 5-chloro-2-methylbenzyl alcohol, is an organic compound with the chemical formula C₈H₉ClO.[1][2] It belongs to the class of substituted benzyl alcohols, featuring a benzene ring substituted with a chloro group, a methyl group, and a hydroxymethyl group. This molecule serves as a crucial building block and intermediate in the synthesis of a wide array of more complex molecules.[1] Its strategic importance is most pronounced in the pharmaceutical and agrochemical industries, where it functions as a precursor for active pharmaceutical ingredients (APIs) and pesticides.[1] The specific arrangement of its functional groups allows for diverse chemical modifications, making it a valuable component in the organic chemist's toolbox for creating novel compounds with desired biological activities.[1]
Physicochemical and Computed Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and process development. The properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 58966-29-3 | [2] |
| Molecular Formula | C₈H₉ClO | [1][2] |
| Molecular Weight | 156.61 g/mol | [1][2] |
| Synonyms | 5-chloro-2-methylbenzyl alcohol, (5-Chloro-2-methyl-phenyl)-methanol, 3-Chloro-6-methylbenzyl alcohol | [2][3] |
| Appearance | Solid | [3] |
| Purity | Typically ≥98% | [3] |
| Topological Polar Surface Area | 20.2 Ų | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Rotatable Bond Count | 1 | [2] |
| Canonical SMILES | CC1=C(C=C(C=C1)Cl)CO | [2] |
| InChI Key | CLISNAPODOSINO-UHFFFAOYSA-N | [2][3] |
Synthesis and Reactivity
This compound is typically synthesized via the reduction of its corresponding aldehyde, 5-Chloro-2-methylbenzaldehyde (CAS 58966-34-0). This transformation is a standard procedure in organic chemistry, often employing reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent.
Synthetic Pathway Overview
Caption: Synthesis of this compound.
Experimental Protocol: Reduction of 5-Chloro-2-methylbenzaldehyde
-
Dissolution: Dissolve 5-Chloro-2-methylbenzaldehyde in a suitable alcohol solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Place the flask in an ice bath to cool the solution to 0-5 °C. This is crucial to control the exothermic reaction.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The slow addition prevents a rapid, uncontrolled reaction.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.
-
Quenching: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid to neutralize any excess NaBH₄.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude this compound by column chromatography or recrystallization to obtain the final product with high purity.
Key Applications in Research and Development
The utility of this compound stems from its ability to act as a versatile intermediate.
-
Pharmaceutical Synthesis : It is a key intermediate in the synthesis of various pharmaceuticals.[1] The chloro and methyl substituents on the phenyl ring can influence the molecule's steric and electronic properties, which in turn can affect its binding affinity to biological targets.[4] Medicinal chemists utilize this scaffold to build more complex molecules for developing new drugs.[1]
-
Agrochemical Production : In the agrochemical sector, it serves as a precursor for creating compounds used in pesticides and other agricultural chemicals, contributing to crop protection.[1]
-
Asymmetric Synthesis : The compound can be employed as a chiral auxiliary in asymmetric synthesis. This is vital for producing enantiomerically pure compounds, a critical requirement for many modern pharmaceuticals where only one enantiomer exhibits the desired therapeutic effect.[1]
-
Antimicrobial Agent : this compound has been recognized for its potential as an antimicrobial agent, making it a candidate for use in disinfectants and preservatives.[1]
Analytical and Spectroscopic Profile
Structural elucidation and purity assessment are critical. While specific experimental spectra for this compound are not widely published, a predicted profile based on its structure provides valuable guidance.
Spectroscopic Analysis Workflow
Caption: Logical flow for spectroscopic structural analysis.
Predicted ¹H NMR Data (300 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.25 | d | 1H | Ar-H (meta to -CH₂OH) |
| ~ 7.15 | dd | 1H | Ar-H (ortho to -Cl) |
| ~ 7.10 | d | 1H | Ar-H (ortho to -CH₃) |
| ~ 4.60 | s | 2H | -CH₂OH |
| ~ 2.30 | s | 3H | -CH₃ |
| ~ 1.60 | br s | 1H | -OH |
Predicted ¹³C NMR Data (75 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 138.5 | Ar-C (-CH₃) |
| ~ 137.0 | Ar-C (-CH₂OH) |
| ~ 133.0 | Ar-C (-Cl) |
| ~ 130.5 | Ar-CH |
| ~ 129.0 | Ar-CH |
| ~ 126.5 | Ar-CH |
| ~ 63.0 | -CH₂OH |
| ~ 19.0 | -CH₃ |
Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch |
| 1600, 1480 | Medium-Weak | Aromatic C=C stretch |
| 1050-1000 | Strong | C-O stretch (primary alcohol) |
| 850-750 | Strong | C-Cl stretch |
Safety, Handling, and Storage
GHS Hazard Classification (Inferred)
| Hazard Class | Category | Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation |
Source: Inferred from data for (5-Bromo-2-methylphenyl)methanol.[5]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[6][7]
-
Eye/Face Protection : Wear chemical safety goggles or a face shield.[6][7]
-
Skin Protection : Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat. Wash hands thoroughly after handling.[6][7]
-
Respiratory Protection : If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[6]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.[8]
Fire and Disposal
-
Fire Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[6]
Conclusion
This compound (CAS: 58966-29-3) is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its well-defined physicochemical properties, straightforward synthesis, and diverse reactivity make it an essential building block for the creation of complex, high-value molecules. A thorough understanding of its analytical profile and adherence to strict safety protocols are paramount for its effective and safe utilization in a research and development setting.
References
- 1. lookchem.com [lookchem.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. m.youtube.com [m.youtube.com]
- 5. (5-Bromo-2-methylphenyl)methanol | C8H9BrO | CID 12993770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. solventsandpetroleum.com [solventsandpetroleum.com]
- 7. methanex.com [methanex.com]
- 8. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Synthesis of (5-Chloro-2-methylphenyl)methanol from 5-chloro-2-methylbenzaldehyde
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview for the chemical synthesis of (5-chloro-2-methylphenyl)methanol, a valuable intermediate in pharmaceutical and agrochemical research.[1][2] The primary focus of this document is the selective reduction of the aldehyde functional group in 5-chloro-2-methylbenzaldehyde. We will delve into the mechanistic underpinnings of this transformation, justify the selection of an appropriate reducing agent, and provide a detailed, field-proven experimental protocol. This guide is structured to not only direct the synthetic procedure but also to offer insights into the chemical causality behind each step, ensuring a robust and reproducible methodology. Safety protocols and data interpretation are also addressed in detail.
Introduction and Strategic Importance
This compound, also known as 5-chloro-2-methylbenzyl alcohol, serves as a critical structural motif in the synthesis of more complex molecules.[2] Its utility is rooted in the presence of a reactive benzylic alcohol, a chlorinated aromatic ring, and a methyl group, which together offer multiple points for further chemical modification. These features make it a key building block in the development of novel therapeutic agents and specialized agrochemicals.[1]
The synthesis of this alcohol is most directly achieved through the reduction of its corresponding aldehyde, 5-chloro-2-methylbenzaldehyde. This transformation is a cornerstone reaction in organic synthesis, and its efficient execution is paramount for the overall success of multi-step synthetic campaigns. This guide will focus on the most reliable and commonly employed method for this conversion: reduction with sodium borohydride.
The Chemistry of Aldehyde Reduction
The Mechanism of Hydride Reduction
The most common laboratory method for this reduction involves the use of a metal hydride reagent, which serves as a source of the hydride ion (H⁻).[4] The reaction with sodium borohydride (NaBH₄) proceeds via a two-step mechanism:
-
Nucleophilic Attack: The borohydride anion ([BH₄]⁻) acts as a nucleophile, delivering a hydride ion to the electrophilic carbonyl carbon of the aldehyde. This is the rate-determining step and results in the formation of a tetrahedral alkoxyborate intermediate.
-
Protonation: The alkoxyborate intermediate is then protonated during an aqueous or alcoholic workup step to yield the final primary alcohol product.[5]
The stoichiometry of the reaction is such that one mole of sodium borohydride can, in principle, reduce four moles of the aldehyde.[6] However, in practice, a slight excess of the reducing agent is often used to ensure complete conversion.
Caption: Mechanism of aldehyde reduction by a hydride reagent.
Rationale for Selecting Sodium Borohydride (NaBH₄)
While several hydride reagents can effect this transformation, sodium borohydride is the preferred choice for this specific synthesis for several key reasons:
-
Chemoselectivity: NaBH₄ is a mild reducing agent. It readily reduces aldehydes and ketones but is generally unreactive towards less reactive carbonyl functional groups such as esters, amides, and carboxylic acids under standard conditions.[5] This selectivity is crucial when working with multifunctional molecules.
-
Safety and Handling: Compared to more powerful reducing agents like lithium aluminum hydride (LiAlH₄), NaBH₄ is significantly safer and easier to handle. It is stable in air and can be used in protic solvents like methanol or ethanol, whereas LiAlH₄ reacts violently with these solvents.[4][6]
-
Operational Simplicity: The reaction setup and workup for a NaBH₄ reduction are straightforward, making it highly suitable for both small-scale research and larger-scale production.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 5-Chloro-2-methylbenzaldehyde | 154.59 | 5.00 g | 32.3 | Starting material |
| Sodium Borohydride (NaBH₄) | 37.83 | 0.73 g | 19.4 | Reducing agent (1.5 eq. of hydride) |
| Methanol (MeOH) | 32.04 | 100 mL | - | Reaction solvent |
| Deionized Water (H₂O) | 18.02 | ~200 mL | - | For workup |
| 1 M Hydrochloric Acid (HCl) | 36.46 | As needed | - | For quenching and pH adjustment |
| Ethyl Acetate (EtOAc) | 88.11 | ~150 mL | - | Extraction solvent |
| Saturated Sodium Chloride (Brine) | - | ~50 mL | - | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~5-10 g | - | Drying agent |
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g (32.3 mmol) of 5-chloro-2-methylbenzaldehyde in 100 mL of methanol.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Addition of Reducing Agent: Slowly add 0.73 g (19.4 mmol) of sodium borohydride to the cooled solution in small portions over 15-20 minutes. Causality Note: Portion-wise addition is critical to control the exothermic reaction and the rate of hydrogen gas evolution that occurs as NaBH₄ reacts with the methanol solvent.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is complete when the starting aldehyde spot is no longer visible.
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 1 M HCl dropwise to quench the excess sodium borohydride until gas evolution ceases. Adjust the pH to ~6-7.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Aqueous Workup: To the resulting residue, add ~100 mL of deionized water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the product as a solid or oil. High yields are expected for this reaction.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.
-
Expected ¹H NMR (CDCl₃): Peaks corresponding to the aromatic protons, a singlet for the methyl group (approx. 2.2-2.4 ppm), a singlet for the benzylic CH₂ group (approx. 4.6-4.8 ppm), and a broad singlet for the hydroxyl proton.
-
Expected IR: Appearance of a broad O-H stretching band (approx. 3300-3400 cm⁻¹) and disappearance of the aldehyde C=O stretching band (approx. 1700 cm⁻¹).[7]
-
Safety and Handling Precautions
A thorough understanding of the hazards associated with the reagents is essential for the safe execution of this protocol.
-
Sodium Borohydride (NaBH₄):
-
Hazards: Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage. In contact with water or acid, it releases flammable hydrogen gas which may ignite spontaneously.[8]
-
Handling: Always handle NaBH₄ in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[9] Keep away from water and acids except during the controlled quenching step.[10] Store in a tightly sealed container in a cool, dry place under an inert atmosphere if possible.[10]
-
Spills: In case of a spill, cover with a dry, non-combustible material like sand or dry lime and place in a sealed container for disposal.[9] DO NOT USE WATER to clean up a NaBH₄ spill.
-
-
Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.
-
Ethyl Acetate: Highly flammable liquid and vapor. Causes serious eye irritation.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
The reduction of 5-chloro-2-methylbenzaldehyde to this compound using sodium borohydride is a highly efficient, reliable, and straightforward synthetic transformation. By understanding the underlying reaction mechanism and adhering to the detailed protocol and safety guidelines presented, researchers can consistently obtain high yields of this valuable chemical intermediate. This foundational procedure enables further synthetic exploration, contributing to the advancement of drug discovery and development programs.
References
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- 10. rsc.org [rsc.org]
Physical and chemical properties of 5-chloro-2-methylbenzyl alcohol
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-methylbenzyl alcohol is a halogenated aromatic alcohol that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern—a chloro group at the 5-position and a methyl group at the 2-position of the benzyl alcohol core—offers distinct reactivity and makes it a valuable building block in the design of complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, expected spectroscopic characteristics, and safety considerations, designed to empower researchers in pharmaceutical and material sciences. While this compound is noted for its role as a precursor, publicly available data on its specific physical properties are limited, necessitating a predictive and comparative approach based on well-characterized analogous structures.[1][2]
Compound Identification and Core Properties
Proper identification is critical for regulatory compliance, procurement, and experimental design.
| Identifier | Value | Source |
| IUPAC Name | (5-Chloro-2-methylphenyl)methanol | N/A |
| Synonyms | 5-Chloro-2-methylbenzyl alcohol, 2-methyl-5-chlorobenzyl alcohol | [1][3] |
| CAS Number | 58966-29-3 | [1][3] |
| Molecular Formula | C₈H₉ClO | [1][3] |
| Molecular Weight | 156.61 g/mol | [1][3] |
| Canonical SMILES | CC1=C(C=C(C=C1)Cl)CO | N/A |
| InChI Key | CLISNAPODOSINO-UHFFFAOYSA-N | [3] |
Physicochemical Properties
Experimental data for the primary physical properties of 5-chloro-2-methylbenzyl alcohol are not widely reported in scientific literature or commercial databases.[1] The data presented below are largely predictive or based on analogous compounds.
| Property | Value | Notes |
| Physical State | Solid (Predicted) | Based on the properties of similar substituted benzyl alcohols. |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Density | Not available | N/A |
| Solubility | Expected to be soluble in common organic solvents (e.g., alcohols, ethers, chlorinated solvents) and sparingly soluble in water. | This is a general characteristic of benzyl alcohols. |
Synthesis and Reactivity
Recommended Synthetic Pathway: Reduction of 5-Chloro-2-methylbenzoic Acid
A reliable and high-yielding method for the synthesis of 5-chloro-2-methylbenzyl alcohol is the reduction of its corresponding carboxylic acid, 5-chloro-2-methylbenzoic acid. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation, converting the carboxylic acid directly to the primary alcohol.[4][5]
The workflow for this synthesis is outlined below.
Caption: Synthetic workflow for 5-chloro-2-methylbenzyl alcohol.
Detailed Experimental Protocol
Objective: To synthesize 5-chloro-2-methylbenzyl alcohol via the reduction of 5-chloro-2-methylbenzoic acid using lithium aluminum hydride (LiAlH₄).
Materials:
-
5-Chloro-2-methylbenzoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Deionized water
-
10% Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane/Ethyl acetate solvent system
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), a suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF is prepared in a three-necked flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer. The flask is cooled to 0 °C in an ice bath.
-
Addition of Substrate: 5-Chloro-2-methylbenzoic acid (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred LiAlH₄ suspension via the dropping funnel. The rate of addition is controlled to maintain a gentle reaction and prevent excessive effervescence.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours to ensure complete reduction. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup (Quenching): The reaction is carefully quenched by cooling the flask back to 0 °C and slowly adding ethyl acetate to consume excess LiAlH₄, followed by the sequential dropwise addition of water and then a 10% NaOH solution. This procedure, known as the Fieser workup, is designed to precipitate granular aluminum salts that are easily filtered.
-
Filtration and Extraction: The resulting slurry is stirred for 30 minutes and then filtered through a pad of Celite. The filter cake is washed thoroughly with THF or ethyl acetate. The filtrate is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted two more times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 5-chloro-2-methylbenzyl alcohol.
Chemical Reactivity
As a primary benzyl alcohol, 5-chloro-2-methylbenzyl alcohol is expected to undergo reactions typical of its class:
-
Oxidation: It can be oxidized to the corresponding aldehyde (5-chloro-2-methylbenzaldehyde) using mild oxidizing agents like pyridinium chlorochromate (PCC), or further to the carboxylic acid (5-chloro-2-methylbenzoic acid) with stronger agents like potassium permanganate (KMnO₄).
-
Esterification: It will react with carboxylic acids or their derivatives (e.g., acyl chlorides) under appropriate conditions to form benzyl esters.
-
Substitution: The hydroxyl group can be replaced by halides using reagents like SOCl₂ or PBr₃ to form the corresponding benzyl halides, which are themselves valuable synthetic intermediates.
Spectroscopic Characterization (Predicted)
Due to the absence of published experimental spectra, this section outlines the expected spectroscopic features based on the compound's structure and data from analogous molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic Protons (3H): The three protons on the benzene ring will appear in the aromatic region (approx. δ 7.0-7.4 ppm). Due to the substitution pattern, they will likely present as a complex multiplet or as distinct doublets and a doublet of doublets.
-
Benzylic Protons (-CH₂OH, 2H): A singlet is expected around δ 4.6-4.7 ppm. This singlet may show coupling to the hydroxyl proton if not exchanged with a deuterated solvent.
-
Methyl Protons (-CH₃, 3H): A sharp singlet is anticipated in the upfield region, around δ 2.3-2.4 ppm.
-
Hydroxyl Proton (-OH, 1H): A broad singlet whose chemical shift is concentration and solvent-dependent, typically appearing between δ 1.5-3.0 ppm.
-
-
¹³C NMR:
-
Aromatic Carbons (6C): Six distinct signals are expected in the range of δ 125-140 ppm. The carbon bearing the chloro group and the carbon bearing the methyl group will have characteristic shifts.
-
Benzylic Carbon (-CH₂OH, 1C): A signal around δ 63-65 ppm is predicted.
-
Methyl Carbon (-CH₃, 1C): A signal in the upfield region, approximately δ 18-20 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum is expected to show the following characteristic absorption bands:
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3500 cm⁻¹, characteristic of the hydroxyl group.[6]
-
C-H Stretch (Aromatic): Peaks appearing just above 3000 cm⁻¹.[6]
-
C-H Stretch (Aliphatic): Peaks appearing just below 3000 cm⁻¹ (2850-2960 cm⁻¹), corresponding to the methyl and methylene groups.[6]
-
C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region, typical for a primary alcohol.
-
C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.
Mass Spectrometry (MS)
Under electron ionization (EI), the mass spectrum would be expected to show:
-
Molecular Ion (M⁺): A peak at m/z 156, corresponding to the molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should result in a characteristic M+2 peak at m/z 158 with about one-third the intensity of the M⁺ peak.
-
Key Fragments:
-
[M-H]⁺ (m/z 155): Loss of a hydrogen atom.
-
[M-OH]⁺ (m/z 139): Loss of the hydroxyl radical, a common fragmentation for benzyl alcohols.
-
[M-CH₂OH]⁺ (m/z 125): Loss of the hydroxymethyl radical.
-
Tropylium-type ions: Rearrangement and fragmentation common to benzyl derivatives.
-
Applications in Research and Drug Development
5-Chloro-2-methylbenzyl alcohol is primarily utilized as an intermediate in multi-step organic synthesis.[1][2] Its functional groups offer handles for further chemical modification, making it a valuable precursor for:
-
Pharmaceutical Synthesis: As a building block for creating more complex active pharmaceutical ingredients (APIs). The specific substitution pattern can influence the steric and electronic properties of the final molecule, potentially affecting its biological activity.[2]
-
Agrochemicals: It serves as a precursor in the development of novel pesticides and herbicides.[2]
-
Material Science: It can be incorporated into polymers or other materials where its aromatic and halogenated structure may impart specific properties like flame retardancy or altered refractive index.
Safety and Handling
-
General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[7]
-
Skin: Wash off with soap and plenty of water. Remove contaminated clothing.
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7]
Conclusion
5-Chloro-2-methylbenzyl alcohol is a valuable chemical intermediate with significant potential in various fields of chemical synthesis. While detailed experimental data on its physical properties are scarce, its identity is well-defined, and its chemical behavior can be confidently predicted based on established principles of organic chemistry. The synthetic protocol provided herein offers a clear and reliable pathway for its preparation, enabling researchers to access this useful building block for their discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Cas 58966-29-3,this compound | lookchem [lookchem.com]
- 3. Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS:58966-29-3, (5-氯-2-甲基苯基)甲醇-毕得医药 [bidepharm.com]
- 5. (5-氯-2-甲基苯基)甲醇 - CAS:58966-29-3 - 奔旗商城-科研物资一站式采购平台 [benqii.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. lgcstandards.com [lgcstandards.com]
An In-depth Technical Guide to the Spectroscopic Data of (5-Chloro-2-methylphenyl)methanol
Prepared by: Gemini, Senior Application Scientist
Introduction
(5-Chloro-2-methylphenyl)methanol, also known as 5-chloro-2-methylbenzyl alcohol, is a substituted aromatic alcohol with significant applications as a versatile building block in the synthesis of pharmaceuticals and agrochemicals. Its molecular structure, comprising a chlorinated and methylated benzene ring attached to a hydroxymethyl group, provides a unique scaffold for creating more complex molecules. The precise characterization of this compound is paramount for ensuring the purity, consistency, and efficacy of the final products.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The following diagram illustrates the structure of this compound with a systematic atom numbering scheme that will be used throughout this guide.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each atom's position.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, we predict the following signals.
-
Aromatic Protons (H3, H4, H6): The three protons on the benzene ring are in distinct chemical environments.
-
H6: This proton is ortho to the -CH₂OH group and meta to the -CH₃ group. It is expected to appear as a doublet.
-
H4: This proton is ortho to the chlorine atom and meta to the -CH₂OH group. It will likely be a doublet of doublets due to coupling with H3 and H6 (meta-coupling).
-
H3: This proton is ortho to the methyl group and meta to the chlorine atom. It is expected to appear as a doublet. The chemical shifts are influenced by the electronic effects of the substituents. The electron-donating methyl and hydroxymethyl groups will shift nearby protons upfield, while the electron-withdrawing chlorine atom will shift them downfield.[1][2][3]
-
-
Benzylic Protons (C7-H): The two protons of the -CH₂OH group are chemically equivalent and are expected to appear as a singlet. Coupling to the hydroxyl proton is often not observed due to rapid proton exchange, but if it occurs, the signal would be a doublet.
-
Methyl Protons (C8-H): The three protons of the methyl group are equivalent and will appear as a sharp singlet.
-
Hydroxyl Proton (O-H): This proton gives a broad singlet, and its chemical shift is highly dependent on concentration, temperature, and solvent. It can be confirmed by a D₂O exchange experiment, where the peak disappears.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| OH | 1.5 - 3.0 | broad singlet (br s) | 1H |
| C8-H₃ | ~2.35 | singlet (s) | 3H |
| C7-H₂ | ~4.70 | singlet (s) | 2H |
| Aromatic-H | 7.10 - 7.40 | multiplet (m) | 3H |
Note: These predictions are based on data from analogous compounds such as 2-methylbenzyl alcohol and 4-chlorobenzyl alcohol.[4][5][6]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.
-
Aromatic Carbons (C1-C6): All six carbons in the benzene ring are chemically distinct and should give rise to six separate signals in the aromatic region (δ 110-160 ppm).[1][2]
-
The carbons directly attached to substituents (C1, C2, C5) will have their chemical shifts significantly affected. C1 (attached to -CH₂OH) and C2 (attached to -CH₃) will be shifted downfield. C5 (attached to Cl) will also be shifted downfield due to the electronegativity of chlorine.
-
-
Benzylic Carbon (C7): The carbon of the -CH₂OH group is expected in the typical range for a primary alcohol.
-
Methyl Carbon (C8): The methyl carbon will appear as a signal in the upfield aliphatic region.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C8 (-CH₃) | ~19 |
| C7 (-CH₂OH) | ~64 |
| Aromatic C-H | 126 - 131 |
| Aromatic C-Cl | ~134 |
| Aromatic C-Subst. | 136 - 140 |
Note: Predictions are based on known substituent effects and data from 2-methylbenzyl alcohol and 4-chlorobenzyl alcohol.[4][7]
Experimental Protocol: NMR Data Acquisition
Caption: Standard workflow for NMR sample preparation and data acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show several characteristic peaks that confirm its key functional groups.
-
O-H Stretch: A strong and broad absorption band characteristic of the hydroxyl group in an alcohol, typically appearing in the 3200-3600 cm⁻¹ region. The broadening is due to hydrogen bonding.
-
C-H Stretches:
-
Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹).
-
Aliphatic C-H stretching from the methyl (-CH₃) and methylene (-CH₂) groups will appear just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).
-
-
C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the benzene ring.
-
C-O Stretch: A strong C-O stretching vibration for a primary alcohol is expected around 1050 cm⁻¹.
-
C-Cl Stretch: A moderate to strong absorption in the fingerprint region, typically between 600-800 cm⁻¹, corresponds to the C-Cl bond.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3600 - 3200 | O-H Stretch (broad) | Alcohol |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 2960 - 2850 | C-H Stretch | Aliphatic (-CH₃, -CH₂) |
| 1600, 1475 | C=C Stretch | Aromatic Ring |
| ~1050 | C-O Stretch | Primary Alcohol |
| 800 - 600 | C-Cl Stretch | Aryl Halide |
Note: Predicted wavenumbers are based on typical ranges for these functional groups and data from similar molecules like 4-chlorobenzyl alcohol.[8][9][10]
Experimental Protocol: IR Data Acquisition (ATR-FTIR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.
-
Sample Application: Place a small amount (a single drop or a few crystals) of the this compound sample directly onto the ATR crystal.
-
Data Collection: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.
Predicted Mass Spectrum and Fragmentation
For this compound, using a standard technique like Electron Ionization (EI), we would expect to see the following key features.
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight. A crucial feature will be the isotopic pattern of chlorine. We expect to see two peaks:
-
M⁺ at m/z 156: Corresponding to the molecule containing the ³⁵Cl isotope.
-
M+2 at m/z 158: Corresponding to the molecule containing the ³⁷Cl isotope. The relative intensity of the M+2 peak should be approximately one-third that of the M⁺ peak, which is a characteristic signature for a molecule containing one chlorine atom.
-
-
Key Fragmentation Pathways:
-
Loss of Water (M-18): Dehydration is a common fragmentation for alcohols, leading to a fragment ion at m/z 138/140.[11][12]
-
Loss of Hydroxyl Radical (M-17): Cleavage of the C-O bond would result in a fragment at m/z 139/141.
-
Benzylic Cleavage: The most favorable cleavage often results in the formation of a stable benzylic-type cation. Loss of the -CH₂OH group is less common than fragmentation pathways that retain the aromatic ring's charge. A common fragmentation for benzyl alcohols involves the loss of H₂O followed by H, or direct loss of the -OH radical, leading to a chloromethyl-tropylium ion.
-
Base Peak: For many benzyl alcohols, a common fragmentation pathway leads to the loss of CO after rearrangement, resulting in a prominent peak at m/z 79 for the parent benzyl alcohol.[13][14] For this substituted compound, analogous complex rearrangements are possible. However, the most likely base peak would arise from a stable cation containing the substituted ring.
-
Table 4: Predicted Key Fragments in the EI Mass Spectrum
| m/z (³⁵Cl / ³⁷Cl) | Predicted Fragment |
| 156 / 158 | [M]⁺ (Molecular Ion) |
| 141 / 143 | [M - CH₃]⁺ |
| 139 / 141 | [M - OH]⁺ |
| 121 | [M - Cl]⁺ |
| 107 | Tropylium ion from loss of Cl and CH₃ |
Note: Fragmentation predictions are based on established patterns for benzyl alcohols and substituted aromatic compounds.[15][16][17]
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocol: GC-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or methanol.
-
GC Method:
-
Injector: Set to a temperature of ~250°C. Inject 1 µL of the sample solution.
-
Column: Use a standard non-polar column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280°C) at a rate of 10-20°C/min.
-
-
MS Method:
-
Ion Source: Use Electron Ionization (EI) at 70 eV. Set the source temperature to ~230°C.
-
Mass Analyzer: Scan a mass range from m/z 40 to 400.
-
-
Data Analysis: Identify the chromatographic peak for the compound. Analyze the corresponding mass spectrum, identifying the molecular ion and major fragment ions.
Conclusion
This guide has provided a comprehensive, albeit predictive, spectroscopic profile of this compound. The outlined ¹H NMR, ¹³C NMR, IR, and MS data serve as a robust reference for researchers engaged in the synthesis, purification, and analysis of this important chemical intermediate. By understanding the expected spectral features and the underlying chemical principles, scientists can confidently verify the structure and purity of their materials, ensuring the integrity and success of their research and development endeavors. The provided experimental protocols offer a standardized approach to data acquisition, promoting reproducibility and accuracy in the laboratory.
References
- 1. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 2. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 3. Substituent Effects on Benzene Rings - ChemistryViews [chemistryviews.org]
- 4. rsc.org [rsc.org]
- 5. 2-Methylbenzyl alcohol(89-95-2) 1H NMR spectrum [chemicalbook.com]
- 6. 4-Chlorobenzyl alcohol(873-76-7) 1H NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 4-Chlorobenzyl alcohol(873-76-7) IR Spectrum [m.chemicalbook.com]
- 9. homework.study.com [homework.study.com]
- 10. 4-Chlorobenzyl alcohol [webbook.nist.gov]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Page loading... [guidechem.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. 4-Chlorobenzyl alcohol(873-76-7) MS [m.chemicalbook.com]
- 16. 4-Chlorobenzyl alcohol [webbook.nist.gov]
- 17. Benzenemethanol, 2-methyl- [webbook.nist.gov]
An In-depth Technical Guide to the Discovery and History of (5-Chloro-2-methylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Chloro-2-methylphenyl)methanol, also known as 5-chloro-2-methylbenzyl alcohol, is a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its strategic substitution pattern—a chlorine atom and a methyl group on the phenyl ring—renders it a versatile building block for the synthesis of complex organic molecules. This guide provides a comprehensive overview of the discovery, historical development, synthesis, and physicochemical properties of this compound, offering insights for professionals engaged in chemical research and development.
Introduction: A Molecule of Strategic Importance
This compound (CAS No. 58966-29-3) is a substituted benzyl alcohol with the molecular formula C₈H₉ClO.[1] The presence of a chlorine atom at the 5-position and a methyl group at the 2-position of the benzene ring, ortho to the hydroxymethyl group, provides a unique combination of steric and electronic properties. These features are instrumental in directing the reactivity of the molecule, making it a valuable precursor in multi-step syntheses.
Its primary utility lies in its role as an intermediate in the production of a variety of organic compounds, including pharmaceuticals and agrochemicals.[2] The hydroxymethyl group serves as a handle for further functionalization, while the chloro and methyl substituents influence the biological activity and physical properties of the final products. This guide will delve into the historical context of its emergence, detail its synthesis, and provide a thorough account of its chemical and physical characteristics.
Historical Context and Discovery
The precise moment of the first synthesis of this compound is not prominently documented in seminal publications. Its history is intrinsically linked to the development of synthetic methodologies for its precursors: 5-chloro-2-methylbenzoic acid and 5-chloro-2-methylbenzaldehyde. The availability of these starting materials was a critical prerequisite for the eventual synthesis of the target alcohol.
The historical trajectory can be understood through the evolution of synthetic organic chemistry, particularly the development of selective chlorination and oxidation/reduction reactions in the 20th century. The synthesis of related substituted benzyl alcohols has been an area of continuous research, driven by the demand for novel building blocks in medicinal and materials chemistry.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.
Physical Properties
| Property | Value | Reference |
| CAS Number | 58966-29-3 | [1] |
| Molecular Formula | C₈H₉ClO | [1] |
| Molecular Weight | 156.61 g/mol | [1] |
| Appearance | Solid | [3] |
| Purity | Typically ≥98% | [3] |
Spectroscopic Data
Spectroscopic analysis is critical for the unambiguous identification and quality control of this compound. While a publicly available, comprehensive spectral database for this specific compound is not readily found, the expected spectral characteristics can be inferred from the functional groups present and data from closely related compounds.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the methyl protons. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the chloro and methyl substituents.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, including the aromatic carbons, the methylene carbon, and the methyl carbon. The chemical shifts will be indicative of the electronic environment of each carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Other characteristic peaks will include C-H stretching vibrations for the aromatic ring and the methyl/methylene groups, and C=C stretching vibrations for the aromatic ring.[4][5]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the loss of the hydroxyl group, the chloromethyl group, and other characteristic fragments of the benzyl structure. The presence of chlorine will be indicated by a characteristic M+2 isotope peak with an intensity of approximately one-third that of the molecular ion peak.[6][7]
Synthesis and Manufacturing
The synthesis of this compound is primarily achieved through the reduction of its corresponding carboxylic acid or aldehyde. The choice of starting material and reducing agent can be tailored based on cost, availability, and desired purity.
Synthesis from 5-Chloro-2-methylbenzoic Acid
A common and efficient route involves the reduction of 5-chloro-2-methylbenzoic acid. This transformation can be accomplished using various reducing agents.
Experimental Protocol: Reduction of 5-Chloro-2-methylbenzoic Acid
-
Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, a solution of 5-chloro-2-methylbenzoic acid in an anhydrous etheral solvent (e.g., diethyl ether, tetrahydrofuran) is prepared.
-
Reduction: A suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), is carefully added portion-wise or as a solution in the same solvent to the stirred solution of the carboxylic acid at a controlled temperature (typically 0 °C to room temperature).
-
Quenching: After the reaction is complete (monitored by TLC), the excess reducing agent is quenched by the slow, sequential addition of water and an aqueous base solution (e.g., 15% NaOH), followed by water.
-
Work-up and Isolation: The resulting precipitate is filtered off, and the organic layer is separated from the aqueous layer. The aqueous layer is extracted with an organic solvent. The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization or column chromatography to obtain the final product of high purity.
Caption: Workflow for the synthesis of this compound via reduction of the corresponding carboxylic acid.
Synthesis from 5-Chloro-2-methylbenzaldehyde
An alternative and often milder route is the reduction of 5-chloro-2-methylbenzaldehyde. This method typically employs less reactive reducing agents compared to the reduction of carboxylic acids.
Experimental Protocol: Reduction of 5-Chloro-2-methylbenzaldehyde
-
Preparation: 5-Chloro-2-methylbenzaldehyde is dissolved in a suitable alcoholic solvent, such as methanol or ethanol, in a reaction flask.
-
Reduction: A reducing agent, commonly sodium borohydride (NaBH₄), is added portion-wise to the stirred solution at a controlled temperature (often 0 °C to room temperature).
-
Work-up: Upon completion of the reaction, the mixture is typically acidified with a dilute acid (e.g., HCl) to neutralize the excess borohydride and the resulting borate esters.
-
Isolation: The product is then extracted into an organic solvent. The organic layer is washed with water and brine, dried over an anhydrous drying agent, and the solvent is evaporated to yield the crude product.
-
Purification: Purification is achieved through recrystallization or column chromatography.
Caption: Workflow for the synthesis of this compound from its corresponding aldehyde.
Applications in Drug Development and Agrochemicals
The utility of this compound as a synthetic intermediate is well-established in both the pharmaceutical and agrochemical sectors.[2]
-
Pharmaceutical Synthesis: This molecule serves as a crucial building block for the synthesis of various active pharmaceutical ingredients (APIs). The 2-methylbenzyl alcohol moiety can be incorporated into larger molecular scaffolds to modulate their pharmacological properties, such as binding affinity to biological targets and metabolic stability. Its derivatives have been investigated for a range of therapeutic applications.
-
Agrochemical Production: In the agrochemical industry, this compound is a precursor for the synthesis of novel pesticides, including herbicides, insecticides, and fungicides.[2] The specific substitution pattern on the aromatic ring can contribute to the selective activity of the final agrochemical product against target pests while minimizing effects on non-target organisms.
-
Other Applications: Beyond these primary fields, this compound is also explored for its potential as an antimicrobial agent and its use in asymmetric synthesis, where it can act as a chiral auxiliary.[2]
Conclusion
This compound stands as a testament to the importance of well-designed chemical intermediates in modern organic synthesis. While its initial discovery is not marked by a singular event, its history is woven into the broader fabric of advancements in synthetic chemistry. The reliable and scalable synthetic routes to this compound, primarily from its corresponding benzoic acid and benzaldehyde, have solidified its position as a valuable tool for researchers and professionals in the pharmaceutical and agrochemical industries. A comprehensive understanding of its synthesis, properties, and applications is paramount for leveraging its full potential in the development of novel and impactful chemical entities.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. CN101182285A - The manufacture method of p-chlorobenzyl alcohol - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
A Researcher's Guide to (5-Chloro-2-methylphenyl)methanol: Synthesis, Characterization, and Applications
Abstract
(5-Chloro-2-methylphenyl)methanol, also known as 5-chloro-2-methylbenzyl alcohol, is a halogenated aromatic alcohol with the molecular formula C8H9ClO.[1] It serves as a critical intermediate and versatile building block in the synthesis of a wide array of organic molecules.[1] Its structural features—a chlorinated and methylated phenyl ring attached to a primary alcohol—make it a valuable precursor in the development of pharmaceuticals and agrochemicals.[1] This technical guide provides an in-depth review of the synthesis, characterization, and key applications of this compound, with a focus on its role in modern drug discovery and development. Detailed, field-tested protocols are provided to support researchers in their practical applications of this compound.
Introduction: The Strategic Importance of Halogenated Intermediates
Chlorine-containing compounds are of immense importance in medicinal chemistry, with over 250 FDA-approved drugs featuring a chlorine atom in their structure.[2][3] The inclusion of a chloro- group can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This compound is a prime example of a strategically important chlorinated building block.[1] Its utility stems from the reactivity of the hydroxymethyl group, which can be readily transformed into other functional groups, and the specific substitution pattern on the aromatic ring that steers the synthesis towards desired isomers. This guide will explore the fundamental chemistry and practical applications of this key intermediate.
Synthesis and Mechanistic Considerations
The most common and efficient laboratory-scale synthesis of this compound involves the reduction of the corresponding aldehyde, 5-Chloro-2-methylbenzaldehyde. This transformation is a cornerstone of organic synthesis, and the choice of reducing agent is critical to achieving high yield and purity.
Synthetic Pathway: Reduction of 5-Chloro-2-methylbenzaldehyde
The conversion of an aldehyde to a primary alcohol is a classic nucleophilic addition reaction. A hydride reagent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), attacks the electrophilic carbonyl carbon, followed by an aqueous workup to protonate the resulting alkoxide.
Mechanism Rationale:
-
Choice of Reducing Agent: Sodium borohydride is the preferred reagent for this specific synthesis. It is a mild and selective reducing agent that is compatible with protic solvents like methanol or ethanol, making the reaction setup and handling significantly safer and more convenient than with the highly reactive and pyrophoric LiAlH₄.[4][5][6] NaBH₄ will efficiently reduce aldehydes and ketones without affecting more robust functional groups, which is a key consideration in multi-step syntheses.
-
Solvent System: Methanol is an excellent solvent for this reaction as it readily dissolves both the aldehyde substrate and the NaBH₄ reagent, ensuring a homogeneous reaction mixture.[4][5][6] The methanol also serves as the proton source during the workup phase.
Caption: Synthetic workflow for the reduction of 5-chloro-2-methylbenzaldehyde.
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating purification and characterization steps to ensure the final product's identity and purity.
Materials:
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Deionized water
-
Diethyl ether (or Ethyl Acetate)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: Dissolve 5-Chloro-2-methylbenzaldehyde in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer. Place the flask in an ice-water bath and stir until the temperature equilibrates to 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride to the stirred solution in small portions. Causality Note: The portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot.
-
Quenching and Workup: Carefully quench the reaction by slowly adding deionized water to decompose any excess NaBH₄. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.
-
Extraction: Partition the remaining aqueous residue between diethyl ether and water. Extract the aqueous layer two more times with diethyl ether. Combine the organic extracts. Causality Note: This step separates the desired organic product from inorganic salts and water-soluble impurities.
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any acidic impurities, followed by a wash with brine to facilitate phase separation.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Solvent Removal: Remove the solvent (diethyl ether) from the filtrate using a rotary evaporator to yield the crude product.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel to obtain the final, high-purity this compound.
Physicochemical Properties and Characterization
Accurate characterization is essential to confirm the structure and purity of the synthesized compound. The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₉ClO | [1][10][11][12] |
| Molecular Weight | 156.61 g/mol | [1][10][11][12] |
| Appearance | Solid | [11][12] |
| Purity | Typically ≥98% | [11][12] |
| CAS Number | 58966-29-3 | [1][10][11][12] |
Analytical Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the benzylic CH₂ group, the hydroxyl proton, and the methyl group, with chemical shifts and coupling patterns consistent with the assigned structure.
-
Infrared (IR) Spectroscopy: The IR spectrum should display a characteristic broad absorption band for the O-H stretch of the alcohol group (typically around 3300 cm⁻¹) and peaks corresponding to C-H and C-Cl bonds.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
Applications in Research and Drug Development
This compound is not typically an active pharmaceutical ingredient (API) itself but is a crucial intermediate in the synthesis of more complex molecules.[1]
-
Pharmaceutical Synthesis: It serves as a precursor for various drug candidates.[1] The hydroxymethyl group can be easily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group (e.g., a halide) for subsequent nucleophilic substitution reactions, enabling the construction of more elaborate molecular architectures.[13]
-
Agrochemical Industry: This compound is also utilized as a building block in the creation of novel pesticides and herbicides, contributing to crop protection.[1]
-
Antimicrobial Research: There is recognized potential for this compound and its derivatives to be used as antimicrobial agents in disinfectants or preservatives.[1]
Caption: Key application areas for this compound.
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and the reagents used in its synthesis.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound and all solvents in a well-ventilated fume hood.
-
Methanol Hazards: Methanol is toxic if swallowed, inhaled, or absorbed through the skin, and is highly flammable.[5][6] Ensure all sources of ignition are removed from the work area and use appropriate grounding techniques when transferring the solvent.[4][6]
-
Sodium Borohydride Hazards: NaBH₄ is a flammable solid and can react with water to produce flammable hydrogen gas. It should be handled with care and stored in a dry environment.
Conclusion and Future Outlook
This compound is a high-value chemical intermediate whose utility is firmly established in the pharmaceutical and agrochemical industries. The straightforward and high-yielding synthesis via aldehyde reduction makes it readily accessible for a wide range of research and development applications. Future research will likely continue to leverage this building block for the creation of novel bioactive compounds with tailored properties, further underscoring the importance of halogenated intermediates in modern organic and medicinal chemistry.
References
- 1. lookchem.com [lookchem.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. methanex.com [methanex.com]
- 5. amp.generalair.com [amp.generalair.com]
- 6. michigan.gov [michigan.gov]
- 7. lookchem.com [lookchem.com]
- 8. 5-Chloro-2-methylbenzaldehyde | Sigma-Aldrich [sigmaaldrich.com]
- 9. 5-Chloro-2-methylbenzaldehyde | C8H7ClO | CID 12347565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Page loading... [wap.guidechem.com]
- 11. This compound | CymitQuimica [cymitquimica.com]
- 12. This compound | CymitQuimica [cymitquimica.com]
- 13. science.lpnu.ua [science.lpnu.ua]
A Technical Guide to the Commercial Sourcing and Application of (5-Chloro-2-methylphenyl)methanol for Research and Development
Authored for Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction and Strategic Context
(5-Chloro-2-methylphenyl)methanol, also identified as 5-chloro-2-methylbenzyl alcohol, is a substituted aromatic alcohol with the molecular formula C8H9ClO[1][2]. It serves as a critical and versatile building block in modern organic synthesis. Its structural features—a chlorinated and methylated phenyl ring attached to a primary alcohol—make it a valuable precursor for creating more complex molecular architectures. For professionals in drug discovery and agrochemical development, this compound is not merely a reagent but a key intermediate used to introduce a specific, functionalized aromatic moiety into a target molecule[1]. The strategic placement of the chloro and methyl groups can significantly influence the pharmacokinetic and pharmacodynamic properties of a final active pharmaceutical ingredient (API), making the reliable sourcing of high-purity this compound a foundational step in many research and development pipelines[3].
This guide provides an in-depth overview of the commercial landscape, sourcing strategies, quality verification protocols, and synthetic relevance of this compound, designed to empower researchers to procure and utilize this compound with confidence and scientific rigor.
Section 2: Physicochemical Properties and Chemical Identifiers
Accurate identification is paramount for procurement and regulatory compliance. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Chemical Name | This compound | [2] |
| Synonyms | 5-Chloro-2-methylbenzyl alcohol; (5-Chloro-2-methyl-phenyl)-methanol | [1][2] |
| CAS Number | 58966-29-3 | [2] |
| Molecular Formula | C8H9ClO | [1][2] |
| Molecular Weight | 156.61 g/mol | [2][4] |
| Appearance | Solid | [2] |
| Typical Purity | ≥98% | [2] |
| InChI Key | CLISNAPODOSINO-UHFFFAOYSA-N | [2] |
Section 3: Strategic Importance in Drug Discovery and Organic Synthesis
The utility of this compound extends across multiple high-value chemical industries. Its primary applications are rooted in its function as a molecular scaffold.
-
Pharmaceutical Synthesis : This is the most prominent application. The compound is a key intermediate for APIs where the 5-chloro-2-methylphenyl group is a core structural element[1]. Substituents like chlorine and methyl groups are known to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to protein targets, making them crucial for optimizing lead compounds in drug discovery[3].
-
Agrochemical Production : In a similar vein to pharmaceuticals, it serves as a precursor for novel pesticides and herbicides where this specific substitution pattern is required for biological activity and environmental stability[1].
-
Antimicrobial Research : The compound has been recognized for its potential antimicrobial properties, making it a candidate for investigation in the development of new disinfectants or preservatives[1].
-
Asymmetric Synthesis : It can be employed as a chiral auxiliary, a tool used to guide chemical reactions to produce a single, desired enantiomer of a chiral product—a critical requirement for many modern pharmaceuticals[1].
Section 4: Commercial Availability and Supplier Landscape
This compound is classified as a specialty chemical, available through a range of global suppliers that cater to research and bulk manufacturing needs. Availability can range from milligram-scale for initial screening to kilogram-scale for pilot studies.
Table of Representative Suppliers:
| Supplier | Available Quantities | Typical Purity | CAS Number |
|---|
| CymitQuímica | 100mg, 250mg, 1g, 5g | 98% | 58966-29-3[2] |
Note: This table is illustrative. Researchers should consult multiple vendors to compare batch-specific data, availability, and pricing.
A robust procurement strategy is essential for ensuring experimental reproducibility. The process involves more than simply placing an order; it requires diligent vetting of suppliers and careful review of documentation. The Certificate of Analysis (CoA) is particularly critical, as it provides batch-specific data on purity and identity.
Caption: A typical workflow for procuring and verifying specialty chemicals.
Section 5: Overview of Synthetic and Purification Strategies
Understanding the synthetic origin of this compound is crucial for anticipating potential impurities that could affect subsequent reactions. A common and logical synthetic route involves the reduction of the corresponding aldehyde, 5-chloro-2-methylbenzaldehyde.
This transformation is typically achieved using a mild reducing agent, such as sodium borohydride (NaBH₄), in an alcoholic solvent like methanol or ethanol. This method is favored for its high yield, operational simplicity, and the high selectivity of NaBH₄ for aldehydes over other potentially present functional groups.
Caption: Plausible synthesis via reduction of the corresponding aldehyde.
Purification: The crude product from the synthesis is typically purified to achieve the ≥98% purity required for most applications. The choice of method depends on the nature of the impurities.
-
Recrystallization: As the product is a solid, this is a highly effective method for removing small amounts of soluble and insoluble impurities. A suitable solvent system is chosen in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.
-
Silica Gel Column Chromatography: If impurities have similar polarity to the product, column chromatography is employed. A solvent system (eluent) is selected to allow the product to separate from impurities as it passes through a column packed with silica gel.
Section 6: Quality Control and Analytical Verification
Trust in a starting material is validated through in-house analysis. Upon receiving a new batch of this compound, performing confirmatory analytical tests is a critical, self-validating step. Standard methods include Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and High-Performance Liquid Chromatography (HPLC) for purity assessment.
Protocol 1: Identity Verification by ¹H NMR Spectroscopy
-
Objective: To confirm the chemical structure of the received material matches that of this compound.
-
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum on a 300 MHz or higher spectrometer.
-
Spectral Interpretation (Expected Signals):
-
A singlet corresponding to the methyl protons (-CH₃), typically around δ 2.2-2.4 ppm.
-
A singlet or doublet for the benzylic methylene protons (-CH₂OH), typically around δ 4.5-4.7 ppm.
-
A singlet for the alcohol proton (-OH), which may be broad and its chemical shift can vary depending on concentration and solvent.
-
A set of three aromatic protons in the δ 7.0-7.4 ppm region, exhibiting a splitting pattern consistent with a 1,2,4-trisubstituted benzene ring. The integration of these signals should correspond to a 3:2:1:3 proton ratio for the aromatic, methylene, hydroxyl, and methyl groups, respectively.
-
-
Protocol 2: Purity Assessment by Reverse-Phase HPLC
-
Objective: To quantify the purity of the sample and identify the presence of any impurities.
-
Methodology:
-
Standard Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Sample Preparation: Prepare a sample solution at the same concentration as the standard.
-
Chromatographic Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile (both may contain 0.1% trifluoroacetic acid or formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where the compound has strong absorbance (e.g., 220 nm).
-
-
Analysis: Inject the sample and analyze the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. A purity value of ≥98% should be obtained, consistent with the supplier's CoA.
-
Section 7: Conclusion
This compound is a commercially accessible and highly valuable intermediate for professionals in pharmaceutical and chemical R&D. Its strategic importance lies in its utility as a functionalized building block for constructing complex molecules with tailored biological and chemical properties. A successful research outcome depends not only on the innovative application of this compound but also on a diligent and scientifically rigorous approach to its procurement. By carefully selecting suppliers, scrutinizing documentation, and performing independent analytical verification, researchers can ensure the quality and consistency of their starting materials, thereby building a foundation of trustworthiness and reproducibility for their scientific endeavors.
References
A Technical Guide to the Hydroxyl Group Reactivity of (5-Chloro-2-methylphenyl)methanol
Abstract
(5-Chloro-2-methylphenyl)methanol is a substituted benzylic alcohol that serves as a crucial intermediate and building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its reactivity is centered on the primary hydroxyl group located at the benzylic position, which is significantly modulated by the electronic properties of the substituents on the aromatic ring. This guide provides an in-depth analysis of the core reactivity of this hydroxyl group, exploring the interplay of inductive and resonance effects that govern its behavior in key organic transformations. We will dissect the mechanisms and provide field-proven protocols for oxidation, nucleophilic substitution, esterification, and etherification reactions, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile molecule in synthetic applications.
Molecular Structure and Electronic Landscape
The reactivity of the hydroxyl group in this compound is not merely that of a simple primary alcohol. Its attachment to a benzylic carbon—a carbon atom adjacent to an aromatic ring—confers unique properties due to the potential for resonance stabilization of reaction intermediates.[2][3] The specific nature of this reactivity is further fine-tuned by the electronic contributions of the ortho-methyl and meta-chloro substituents.
-
The Benzylic Position: The C-O bond of the hydroxyl group is weakened by the proximity of the phenyl ring. Reaction pathways that involve the formation of a positive charge on the benzylic carbon (i.e., a carbocation) are particularly favored because the charge can be delocalized across the π-system of the aromatic ring, creating a highly stabilized intermediate.[3]
-
Substituent Effects:
-
Methyl Group (-CH₃): Located at the ortho position, the methyl group is an electron-donating group (EDG) primarily through an inductive effect.[4] It pushes electron density into the ring, which helps to stabilize the adjacent benzylic carbocation, thereby accelerating reactions that proceed via an Sₙ1-type mechanism.
-
Chloro Group (-Cl): Positioned meta to the methanol group, the chlorine atom exerts two opposing electronic forces. It is strongly electron-withdrawing by induction due to its high electronegativity, which deactivates the ring towards electrophilic attack.[4][5][6] It also possesses lone pairs of electrons that can be donated into the ring via a resonance effect, though this effect is weaker than its inductive pull.[5][6] Given its meta position, its resonance effect does not directly stabilize the benzylic carbocation, leaving its inductive withdrawal as the dominant influence from that position.
-
The combination of an ortho-donating group and a meta-withdrawing group creates a nuanced electronic environment that enhances the stability of benzylic carbocation intermediates while influencing the overall electron density of the aromatic ring.
Caption: Electronic influences on the reactivity of this compound.
Core Reactions of the Hydroxyl Group
The strategic placement of the hydroxyl group at the benzylic position opens access to several fundamental transformations critical for molecular synthesis.
Oxidation to Carbonyl Compounds
The oxidation of benzylic alcohols is a cornerstone transformation in organic synthesis, yielding aldehydes or carboxylic acids depending on the strength of the oxidizing agent.[2][3] The primary alcohol in this compound can be selectively oxidized to (5-chloro-2-methyl)benzaldehyde or further to (5-chloro-2-methyl)benzoic acid.
Causality of Reagent Choice:
-
Mild Oxidants (e.g., PCC, TEMPO/NaOCl): These reagents are chosen for their ability to perform the initial oxidation to the aldehyde without providing the necessary conditions (typically aqueous) for hydrate formation, which is the precursor to the carboxylic acid.[7] This selectivity is crucial when the aldehyde is the desired synthetic target.
-
Strong Oxidants (e.g., KMnO₄, H₂CrO₄): Strong, often aqueous, oxidizing agents like potassium permanganate will rapidly convert the benzylic alcohol to the aldehyde, which is then immediately oxidized further to the more stable carboxylic acid.[3][8] This path is chosen when the carboxylic acid functionality is the goal.
Caption: Oxidation pathways for this compound.
Table 1: Comparative Oxidation Protocols
| Target Product | Reagent System | Solvent | Temperature | Typical Yield | Reference |
| Aldehyde | Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | Room Temp. | 85-95% | [2] |
| Aldehyde | Trichloroisocyanuric acid (TCCA) / TEMPO (cat.) | Dichloromethane (DCM) | Room Temp. | >90% | [7] |
| Carboxylic Acid | Potassium permanganate (KMnO₄) | Water/Pyridine | Reflux | 70-85% | [3][8] |
| Carboxylic Acid | Copper-catalyzed O₂ / NaClO₂ | Acetonitrile/Phosphate Buffer | Room Temp. | High | [9] |
Protocol A: Selective Oxidation to (5-chloro-2-methyl)benzaldehyde using TCCA/TEMPO [7]
-
Setup: To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM, ~0.5 M) in a round-bottom flask, add TEMPO (0.01 eq).
-
Reaction: Cool the mixture in an ice bath. Add a solution of Trichloroisocyanuric acid (TCCA, 0.5 eq) in DCM dropwise over 15 minutes.
-
Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Workup: Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃. Separate the organic layer, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solution under reduced pressure. Purify the resulting crude oil via column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure aldehyde.
Nucleophilic Substitution to Benzyl Halides
The hydroxyl group is a poor leaving group, but it can be readily converted into one (e.g., H₂O) under acidic conditions.[10] The subsequent cleavage of the C-O bond is facilitated by the formation of a resonance-stabilized benzylic carbocation, which is then rapidly trapped by a nucleophile, such as a halide ion. This reaction typically proceeds through an Sₙ1 mechanism.[8][11]
Mechanistic Insight: The ortho-methyl group's electron-donating nature is key here, as it provides significant stabilization to the carbocation intermediate, making this a highly favorable pathway for benzylic alcohols compared to primary aliphatic alcohols.[3]
Caption: Generalized Sₙ1 mechanism for the conversion of benzylic alcohols to halides.
Table 2: Halogenation Protocols
| Target Halide | Reagent | Conditions | Key Insight | Reference |
| Chloride | Thionyl Chloride (SOCl₂) | Pyridine (cat.), 0 °C to RT | Avoids strongly acidic conditions, good for acid-sensitive substrates. | [2][11] |
| Chloride | Conc. HCl / ZnCl₂ (Lucas Reagent) | Room Temp. | Classic Sₙ1 pathway; reaction is typically rapid for benzylic alcohols. | [11] |
| Bromide | Phosphorus Tribromide (PBr₃) | Diethyl ether, 0 °C | Standard method for converting 1° and 2° alcohols to bromides. | [2][11] |
Protocol B: Conversion to (5-chloro-2-methyl)benzyl chloride using SOCl₂ [11]
-
Setup: In a fume hood, add this compound (1.0 eq) to a round-bottom flask equipped with a stir bar and a reflux condenser connected to a gas trap (to neutralize HCl gas).
-
Reaction: Cool the flask in an ice bath and slowly add thionyl chloride (SOCl₂, 1.2 eq) dropwise. A small amount of pyridine (0.1 eq) can be added to catalyze the reaction.
-
Monitoring: After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 40-50 °C for 1-2 hours, monitoring by TLC.
-
Workup: Carefully pour the reaction mixture onto crushed ice to quench the excess SOCl₂. Extract the product with diethyl ether or DCM.
-
Purification: Wash the organic layer with water, saturated aqueous NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the benzyl chloride, which can be further purified by distillation or chromatography if necessary.
Fischer Esterification
The reaction of an alcohol with a carboxylic acid under acidic catalysis produces an ester and water.[8] This reversible reaction, known as Fischer Esterification, is a direct and atom-economical method for creating ester linkages.[12] For this compound, this provides a straightforward route to a wide variety of benzyl esters.
Driving the Equilibrium: The reaction is an equilibrium process. To achieve high yields, the equilibrium must be shifted towards the products. This is typically accomplished by either using an excess of one reactant (usually the more available one, like the alcohol or carboxylic acid) or by removing water as it is formed, often with a Dean-Stark apparatus.[12]
Table 3: General Fischer Esterification Conditions
| Carboxylic Acid | Catalyst | Conditions | Yield | Reference |
| Acetic Acid | H₂SO₄ (conc.) | Reflux | Good to Excellent | [8][13] |
| Benzoic Acid | p-TsOH | Toluene, Dean-Stark, Reflux | Excellent | [12] |
Protocol C: Synthesis of (5-chloro-2-methyl)benzyl acetate [13][14]
-
Setup: Combine this compound (1.0 eq) and glacial acetic acid (2.0 eq) in a round-bottom flask.
-
Catalysis: Cautiously add a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops).
-
Reaction: Heat the mixture in a hot water bath or with a heating mantle to ~80-100 °C for 2-4 hours.
-
Workup: Cool the mixture to room temperature and dilute with diethyl ether. Carefully wash the organic layer with water, followed by saturated aqueous NaHCO₃ until effervescence ceases, and finally with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield the crude ester, which can be purified by vacuum distillation.
Etherification
Benzylic alcohols can be converted to ethers, most commonly through acid-catalyzed dehydration.[15] In this process, two molecules of the alcohol can condense to form a symmetrical ether, or the alcohol can react with a different alcohol (e.g., methanol, ethanol) to form an unsymmetrical ether. The reaction proceeds via a protonated alcohol intermediate, similar to the Sₙ1 halogenation pathway.
Chemoselectivity: A significant advantage of this reaction is its chemoselectivity. Benzylic hydroxyl groups react under conditions where aliphatic or phenolic hydroxyls remain untouched, allowing for precise synthesis in complex molecules.[16] This selectivity is attributed to the superior stability of the benzylic carbocation intermediate.
Protocol D: Synthesis of (5-chloro-2-methyl)-1-((methoxy)methyl)benzene [16][17]
-
Setup: Dissolve this compound (1.0 eq) in a large excess of methanol, which acts as both reactant and solvent.
-
Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or a few drops of concentrated H₂SO₄.
-
Reaction: Stir the mixture at room temperature or warm gently (40-50 °C) for several hours, monitoring by TLC.
-
Workup: Neutralize the acid catalyst with a mild base (e.g., saturated NaHCO₃ solution). Remove the excess methanol under reduced pressure.
-
Purification: Partition the residue between water and diethyl ether. Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate to obtain the crude benzyl methyl ether. Purify as needed by column chromatography.
Summary and Synthetic Outlook
The hydroxyl group of this compound is a versatile functional handle whose reactivity is dominated by its benzylic nature. The stability of the corresponding benzylic carbocation, enhanced by the ortho-methyl substituent, facilitates key transformations such as nucleophilic substitution and acid-catalyzed etherification. The primary alcohol can be precisely oxidized to either the aldehyde or the carboxylic acid by selecting appropriate reagents. Furthermore, it readily undergoes Fischer esterification. The products of these reactions—aldehydes, halides, esters, and ethers—are valuable intermediates, providing diverse pathways for the elaboration of complex molecular scaffolds essential for the development of new therapeutic agents and agrochemicals.[1] Understanding the fundamental principles outlined in this guide allows for the rational design of synthetic routes and the efficient manipulation of this important chemical building block.
References
- 1. Cas 58966-29-3,this compound | lookchem [lookchem.com]
- 2. What are the typical reactions of benzylic alcohol? | Filo [askfilo.com]
- 3. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]
- 9. Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC01305K [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. Ether - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]
Methodological & Application
Application Notes & Protocols: The Strategic Use of (5-Chloro-2-methylphenyl)methanol in Pharmaceutical Intermediate Synthesis
Abstract
(5-Chloro-2-methylphenyl)methanol, also known as 5-chloro-2-methylbenzyl alcohol, is a pivotal building block in modern synthetic organic chemistry.[1] Its unique substitution pattern—a chloro group for regiochemical control, a methyl group influencing steric and electronic properties, and a reactive benzylic alcohol—renders it a versatile precursor for a diverse range of complex molecules. These application notes provide an in-depth guide for researchers, chemists, and drug development professionals on the synthesis, key transformations, and analytical validation of this compound in the context of pharmaceutical intermediate development. The protocols herein are grounded in established chemical principles, emphasizing safety, efficiency, and reproducibility.
Introduction: The Molecular Logic of this compound
This compound (CAS No: 58966-29-3) is an aromatic alcohol with the molecular formula C₈H₉ClO.[1][2] Its utility in pharmaceutical synthesis stems from the orthogonal reactivity of its functional groups. The primary alcohol is a nucleophile and can be readily converted into an electrophilic center, while the chlorinated aromatic ring is primed for various cross-coupling reactions or nucleophilic aromatic substitution under specific conditions. This strategic arrangement allows for sequential, controlled modifications, making it an ideal scaffold for building the complex architectures required for modern therapeutics.[1]
Key Molecular Attributes:
| Property | Value | Source |
| Molecular Formula | C₈H₉ClO | [2] |
| Molecular Weight | 156.61 g/mol | [2] |
| Synonyms | 5-chloro-2-methylbenzyl alcohol | [3] |
| Appearance | Solid (typical) | [3] |
| Primary Function | Versatile building block, key intermediate | [1] |
The presence of these functional groups enables chemists to employ this molecule in multi-step syntheses where precise control over reactivity is paramount for achieving high yields and purity of the final active pharmaceutical ingredient (API).
Synthesis Protocol: Preparation of this compound
The most direct and common route to this compound is the selective reduction of its corresponding aldehyde, 5-chloro-2-methylbenzaldehyde. This transformation is typically achieved with high fidelity using mild reducing agents like sodium borohydride (NaBH₄).
Principle: Reduction of an Aldehyde
Experimental Workflow: Synthesis via Reduction
Caption: Workflow for the synthesis of this compound.
Detailed Step-by-Step Protocol
Materials:
-
5-chloro-2-methylbenzaldehyde (1.0 eq)[5]
-
Sodium borohydride (NaBH₄) (1.1 - 1.5 eq)
-
Methanol (MeOH), anhydrous
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl) or Saturated ammonium chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Dissolution: In a clean, dry round-bottom flask, dissolve 5-chloro-2-methylbenzaldehyde in anhydrous methanol (approx. 10-15 mL per gram of aldehyde).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5°C.
-
Reduction: Slowly add sodium borohydride in small portions over 20-30 minutes. Causality Note: Portion-wise addition is critical to control the exothermic reaction and prevent excessive hydrogen gas evolution.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 1M HCl dropwise to quench the excess NaBH₄ and neutralize the sodium borate salts until the effervescence ceases. The pH should be slightly acidic (~5-6).
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with water and then brine. Trustworthiness Note: The brine wash helps to remove residual water from the organic phase, improving drying efficiency.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The product is often of high purity, but if necessary, it can be further purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Core Applications & Protocols in Intermediate Synthesis
The true value of this compound is realized in its subsequent transformations. The hydroxyl group is a versatile handle for introducing new functionalities.
Halogenation: Conversion to an Electrophilic Intermediate
A common and powerful strategy is the conversion of the benzylic alcohol to a benzylic halide, such as 5-chloro-2-methylbenzyl chloride. This transforms the molecule from a nucleophile into a potent electrophile, ready for substitution reactions to build carbon-carbon or carbon-heteroatom bonds. Thionyl chloride (SOCl₂) is a standard reagent for this purpose.
Caption: Workflow for the conversion of the alcohol to a benzyl chloride.
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.2-1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, three-necked flask equipped with a dropping funnel and nitrogen inlet, add this compound dissolved in anhydrous DCM.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition: Add thionyl chloride dropwise via the dropping funnel over 30 minutes. Safety Note: This reaction releases HCl and SO₂ gas and must be performed in a well-ventilated fume hood.
-
Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates completion.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM.
-
Washing: Combine the organic layers and wash carefully with saturated NaHCO₃ solution (to neutralize excess acid), then with brine.
-
Drying and Concentration: Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure to afford the crude benzyl chloride, which can be used directly or purified by vacuum distillation.
Esterification: Building Blocks for Prodrugs and Scaffolds
The Fischer-Speier esterification is a classic acid-catalyzed reaction between an alcohol and a carboxylic acid to form an ester.[6] This reaction is fundamental in pharmaceutical synthesis for creating ester-containing APIs or for installing protecting groups.
The reaction is an equilibrium process.[6] The acid catalyst serves two roles: it protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic, and it facilitates the departure of water as a leaving group.[6] Using the alcohol as a solvent or removing water as it forms can drive the equilibrium toward the product.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid of interest (1.0-1.2 eq)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~2-5 mol%)
-
Toluene or a suitable solvent for azeotropic water removal (if needed)
Procedure:
-
Charging Flask: Combine this compound and the carboxylic acid in a round-bottom flask. If not using one of the reagents as a solvent, add toluene.
-
Catalyst Addition: Carefully add the catalytic amount of concentrated sulfuric acid.[7]
-
Heating: Heat the mixture to reflux (with a Dean-Stark apparatus if removing water azeotropically) for several hours.[8]
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling, dilute the mixture with an appropriate organic solvent (e.g., diethyl ether) and wash with water, saturated NaHCO₃ solution (to remove the acid catalyst and unreacted carboxylic acid), and finally with brine.
-
Purification: Dry the organic layer over a drying agent, filter, and concentrate. Purify the resulting ester by column chromatography or distillation.
Analytical Quality Control
Ensuring the identity and purity of this compound and its derivatives is critical. A multi-technique approach is recommended for robust validation.
| Analytical Method | Principle | Primary Use | Strengths & Limitations |
| HPLC (High-Performance Liquid Chromatography) | Separation based on differential partitioning between a stationary and mobile phase. | Quantification of known impurities and overall purity assessment. | Strengths: High sensitivity, excellent for quantitative analysis. Limitations: Requires reference standards for impurity identification. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Combines HPLC separation with mass-based detection. | Identification of unknown impurities and confirmation of product mass. | Strengths: Provides molecular weight information, very high sensitivity. Limitations: Response factors can vary, making quantification complex. |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Unambiguous structure elucidation and confirmation. | Strengths: Provides detailed structural information. Limitations: Lower sensitivity compared to MS, can be complex to interpret mixtures. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separation of volatile compounds followed by mass detection. | Purity assessment and identification of volatile impurities or byproducts. | Strengths: Excellent for volatile and thermally stable compounds. Limitations: Not suitable for non-volatile or thermally labile molecules. |
A typical workflow for purity validation would involve initial screening by TLC, followed by quantitative purity determination using a validated HPLC method, with structural confirmation by ¹H NMR and mass spectrometry.[9]
Safety & Handling
Proper handling of this compound and associated reagents is essential for laboratory safety.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[10]
-
Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors or dust.[10][11]
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[12]
-
Reagent-Specific Hazards:
-
Methanol: Toxic if swallowed, inhaled, or in contact with skin, and is highly flammable.[11] All work must be done in a fume hood, away from ignition sources.[12]
-
Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Additions should be slow and controlled.
-
Thionyl Chloride: Corrosive and toxic. Reacts violently with water. Must be handled with extreme care in a dry apparatus within a fume hood.[10]
-
Always consult the latest Safety Data Sheet (SDS) for each chemical before beginning any experimental work.[10][11][12]
Conclusion
This compound is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its well-defined reactivity allows for its strategic incorporation into complex molecular targets. By understanding the core principles of its synthesis and subsequent functional group transformations—such as halogenation and esterification—researchers can effectively leverage this building block to accelerate drug discovery and development programs. The protocols and guidelines presented here provide a solid foundation for the safe and efficient use of this important chemical compound.
References
- 1. Cas 58966-29-3,this compound | lookchem [lookchem.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 5. 5-Chloro-2-methylbenzaldehyde | C8H7ClO | CID 12347565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. echemi.com [echemi.com]
- 11. methanex.com [methanex.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Notes: The Strategic Role of (5-Chloro-2-methylphenyl)methanol in Agrochemical Synthesis
Abstract: (5-Chloro-2-methylphenyl)methanol, also known as 5-chloro-2-methylbenzyl alcohol, is a versatile chemical intermediate whose structural features are of significant interest in the synthesis of modern agrochemicals.[1] The presence of a reactive benzylic alcohol, a chlorine substituent, and a methyl group on the phenyl ring provides a unique scaffold for building complex molecules with potent biological activity.[1] This document serves as a technical guide for researchers and synthetic chemists, detailing the core applications, reaction protocols, and strategic considerations for utilizing this building block in the development of next-generation fungicides and herbicides.
Core Concepts & Strategic Importance
This compound (C₈H₉ClO) is a solid organic compound that serves as a foundational building block for more complex active ingredients in the agrochemical sector.[1][2] Its utility stems from the primary alcohol functional group, which is readily converted into other functionalities, allowing for its incorporation into a larger molecular framework. The chloro and methyl substitutions on the benzene ring are critical for modulating the lipophilicity, metabolic stability, and binding affinity of the final agrochemical product at its target site.
Physicochemical & Safety Data
Proper handling and understanding of the starting material are paramount for successful and safe synthesis. The key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 58966-29-3 | [3] |
| Molecular Formula | C₈H₉ClO | [3] |
| Molecular Weight | 156.61 g/mol | [3] |
| Appearance | Solid | [2] |
| Purity | Typically ≥98% | [2] |
| Synonyms | 5-chloro-2-methylbenzyl alcohol; 3-Chloro-6-methylbenzyl alcohol | [2][3] |
Safety & Handling: While specific GHS data for this compound is not readily available in the provided search results, standard precautions for handling chlorinated aromatic compounds should be observed.
-
Use in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place away from oxidizing agents.
Key Synthetic Transformations for Agrochemical Scaffolds
The primary utility of this compound lies in the reactivity of its benzylic alcohol group. This group can be transformed into a more reactive intermediate or directly coupled to another molecule. The most critical transformation for agrochemical synthesis is its conversion to the corresponding benzyl chloride, a potent electrophile for nucleophilic substitution reactions.
Figure 1: Core synthetic strategy for utilizing this compound.
Detailed Application Protocols
The following protocols provide step-by-step methodologies for the key transformations necessary to incorporate this compound into advanced agrochemical structures.
Protocol 1: Synthesis of the Key Intermediate: 5-Chloro-2-methylbenzyl Chloride
Rationale: The conversion of the benzylic alcohol to a benzyl chloride is a crucial activation step. The resulting benzyl chloride is a highly reactive electrophile, primed for coupling with various nucleophilic partners common in agrochemical structures.[4] Thionyl chloride is an excellent reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous, simplifying purification.
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, and nitrogen inlet
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous DCM (approx. 5 mL per gram of alcohol).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction with thionyl chloride.
-
Reagent Addition: Add thionyl chloride (1.2 eq) dropwise to the stirred solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing ice-cold saturated NaHCO₃ solution to quench the excess thionyl chloride. Caution: Vigorous gas evolution (CO₂) will occur.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil is the desired 5-Chloro-2-methylbenzyl chloride, which can often be used in the next step without further purification.
Protocol 2: Application in Fungicide Scaffold Synthesis (Illustrative N-Alkylation)
Rationale: Many modern fungicides, such as benzimidazole derivatives, contain an N-H group that can be alkylated.[4] The synthesized 5-Chloro-2-methylbenzyl chloride is an ideal alkylating agent for this purpose. This protocol illustrates the coupling of the intermediate with a generic N-nucleophile, a common step in building the final active ingredient.
Materials:
-
5-Chloro-2-methylbenzyl chloride (from Protocol 1) (1.0 eq)
-
A suitable N-nucleophile (e.g., benzimidazole) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Deionized water
Procedure:
-
Reaction Setup: To a solution of the N-nucleophile (e.g., benzimidazole) in anhydrous DMF, add potassium carbonate. K₂CO₃ acts as a base to deprotonate the nucleophile, increasing its reactivity.
-
Addition of Electrophile: Add a solution of 5-Chloro-2-methylbenzyl chloride in a minimal amount of DMF to the reaction mixture at room temperature.
-
Reaction Conditions: Heat the mixture to 60-70 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the benzyl chloride. The elevated temperature is necessary to drive the Sₙ2 reaction to completion.
-
Workup - Precipitation: After cooling to room temperature, pour the reaction mixture into a beaker of cold water. This will often precipitate the crude product, as many organic products are insoluble in water.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove DMF and inorganic salts.
-
Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N-alkylated product.
Figure 2: Experimental workflow from starting material to purified product.
Analytical Characterization
Validation of each synthetic step is crucial. The identity and purity of the intermediate and final products should be confirmed using standard analytical techniques.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural confirmation | Shift of the benzylic protons (-CH₂OH, ~4.6 ppm) to the corresponding chloride (-CH₂Cl, ~4.7-4.8 ppm). Appearance of new signals corresponding to the coupled nucleophile. |
| ¹³C NMR | Structural confirmation | Confirmation of all carbon signals and disappearance of starting material signals. |
| Mass Spec (MS) | Molecular Weight Verification | Observation of the molecular ion peak [M]+ or [M+H]+ corresponding to the expected product. The isotopic pattern for chlorine (³⁵Cl/³⁷Cl in ~3:1 ratio) should be visible. |
| HPLC | Purity Assessment | A single major peak indicating high purity (typically >95%) of the final compound. |
Conclusion
This compound is a high-value intermediate for the agrochemical industry. Its true potential is unlocked through its efficient conversion into the corresponding benzyl chloride, which serves as a powerful electrophilic building block for constructing a wide array of fungicidal and herbicidal active ingredients. The protocols and strategies outlined in this document provide a robust framework for researchers to leverage this versatile molecule in the discovery and development of novel crop protection solutions.
References
Application Note & Protocol: Selective Oxidation of (5-Chloro-2-methylphenyl)methanol to 5-Chloro-2-methylbenzaldehyde
Abstract: The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in modern organic synthesis, providing critical building blocks for pharmaceuticals, agrochemicals, and fine chemicals. This document provides a comprehensive guide and a field-proven protocol for the efficient conversion of (5-Chloro-2-methylphenyl)methanol to its corresponding aldehyde, 5-chloro-2-methylbenzaldehyde. We will explore the rationale behind selecting an optimal oxidation method, present a detailed step-by-step protocol using Dess-Martin Periodinane (DMP), and discuss the underlying reaction mechanism. This guide is designed for researchers, scientists, and drug development professionals seeking a reliable and high-yielding method for this specific transformation.
Strategic Selection of an Oxidizing Agent
The conversion of a primary benzylic alcohol to an aldehyde requires a delicate touch; the reaction must be stopped at the aldehyde stage without over-oxidation to the carboxylic acid.[1][2] Several classes of reagents can accomplish this, each with distinct advantages and disadvantages.
-
Chromium-Based Reagents (e.g., PCC): Pyridinium chlorochromate (PCC) is a classic reagent for this transformation and reliably oxidizes primary alcohols to aldehydes.[3][4] However, the high toxicity and hazardous waste associated with chromium(VI) compounds have led the field to seek more environmentally benign alternatives.[5]
-
DMSO-Based Oxidations (e.g., Swern Oxidation): The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by an electrophile like oxalyl chloride.[6] It is highly effective and mild, but its practical application is hampered by the need for cryogenic temperatures (typically -78 °C) to maintain the stability of the active species and the production of the foul-smelling byproduct, dimethyl sulfide.[7][8][9]
-
Catalytic Aerobic Oxidations (e.g., TEMPO-based): Systems employing a catalyst like (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric co-oxidant (such as bleach or molecular oxygen) represent a greener approach.[10][11][12] While highly attractive, these systems can sometimes require significant optimization of reaction conditions (catalyst loading, co-catalyst, solvent, pH) for new substrates.
-
Hypervalent Iodine Reagents (e.g., DMP): Dess-Martin Periodinane (1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one) has emerged as a premier reagent for the mild and selective oxidation of alcohols.[13] It operates at room temperature, offers short reaction times, tolerates a wide variety of sensitive functional groups, and consistently provides high yields.[14][15][16] The primary considerations are its cost and its potentially explosive nature if not handled and stored correctly.[13][16]
For this application note, Dess-Martin Periodinane (DMP) is selected as the reagent of choice due to its operational simplicity, excellent chemoselectivity, and proven reliability for synthesizing highly functionalized molecules, making it ideal for a research and drug development setting.[13][16]
Experimental Protocol: Dess-Martin Oxidation
This section details the complete, step-by-step methodology for the oxidation of this compound.
Materials and Equipment
| Reagent/Material | Grade | CAS Number | Supplier Example |
| This compound | ≥98% | 56344-35-9 | Sigma-Aldrich |
| Dess-Martin Periodinane (DMP) | ≥97% | 87413-09-0 | Sigma-Aldrich |
| Dichloromethane (DCM), Anhydrous | ≥99.8% | 75-09-2 | Sigma-Aldrich |
| Sodium Bicarbonate (NaHCO₃) | Reagent | 144-55-8 | Fisher Scientific |
| Sodium Thiosulfate (Na₂S₂O₃) | Reagent | 7772-98-7 | Fisher Scientific |
| Magnesium Sulfate (MgSO₄), Anhydrous | Reagent | 7487-88-9 | VWR |
| Silica Gel | 230-400 mesh | 63231-67-4 | MilliporeSigma |
| Ethyl Acetate | HPLC Grade | 141-78-6 | Fisher Scientific |
| Hexanes | HPLC Grade | 110-54-3 | Fisher Scientific |
Equipment: Round-bottom flask, magnetic stirrer and stir bar, nitrogen/argon inlet (optional), TLC plates (silica gel 60 F₂₅₄), separatory funnel, rotary evaporator, flash chromatography setup.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) when handling chemicals.[17][18]
-
Fume Hood: All steps of this procedure, especially the handling of Dichloromethane and Dess-Martin Periodinane, must be performed in a well-ventilated chemical fume hood.[19]
-
Dess-Martin Periodinane (DMP): DMP is a sensitive compound. Avoid grinding or subjecting it to shock or high heat, as it can be explosive.[16] Store in a cool, dry place away from incompatible materials.
-
Dichloromethane (DCM): DCM is a volatile and toxic solvent. Avoid inhalation of vapors and skin contact.
-
Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, in properly labeled hazardous waste containers according to institutional guidelines.[17]
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 6.30 mmol, 1.0 equiv).
-
Dissolution: Add anhydrous Dichloromethane (30 mL) to the flask and stir the mixture at room temperature (20-25 °C) until the starting material is fully dissolved.
-
Addition of Oxidant: In a single portion, add Dess-Martin Periodinane (3.21 g, 7.56 mmol, 1.2 equiv) to the stirred solution.
-
Scientist's Note: A slight excess of DMP ensures complete conversion of the starting alcohol. The reaction is mildly exothermic but typically does not require external cooling.
-
-
Reaction Monitoring: Stir the resulting slightly cloudy suspension at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) every 15-30 minutes.
-
TLC System: Use a 4:1 Hexanes:Ethyl Acetate eluent system.
-
Visualization: UV light (254 nm) and/or a potassium permanganate stain.
-
Observation: The starting alcohol will have a lower Rf value than the product aldehyde. The reaction is complete when the spot corresponding to the starting material is no longer visible (typically 1-3 hours).
-
-
Reaction Quenching: Upon completion, dilute the reaction mixture with an additional 30 mL of Dichloromethane. Pour the mixture into a separatory funnel containing a vigorously stirred quenching solution of saturated aqueous sodium bicarbonate (50 mL) and saturated aqueous sodium thiosulfate (50 mL).
-
Scientist's Note: The bicarbonate solution neutralizes the acetic acid byproduct of the reaction. The thiosulfate reduces the excess DMP and the iodine-containing byproducts to water-soluble salts, simplifying the workup.[16] Stir until the organic layer becomes clear.
-
-
Workup & Extraction:
-
Separate the organic layer.
-
Extract the aqueous layer with Dichloromethane (2 x 30 mL).
-
Combine all organic layers and wash them sequentially with saturated aqueous sodium bicarbonate (50 mL) and brine (50 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel.
Summary of Key Parameters
| Parameter | Value |
| Substrate | This compound |
| Product | 5-Chloro-2-methylbenzaldehyde[22][23] |
| Reagent | Dess-Martin Periodinane (1.2 equiv) |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature (~20-25 °C) |
| Reaction Time | 1–3 hours |
| Typical Yield | >90% |
Reaction Mechanism and Workflow Visualization
Mechanism of Dess-Martin Oxidation
The oxidation proceeds through a well-established pathway. The alcohol first displaces an acetate group on the hypervalent iodine center in a ligand exchange step. A base, which can be the displaced acetate, then deprotonates the alpha-proton of the alcohol. This is followed by a reductive elimination that forms the aldehyde, acetic acid, and a reduced iodine(III) species (IBX).[4][13]
Caption: Simplified mechanism of the Dess-Martin Oxidation.
Experimental Workflow
The overall process from starting material to pure product follows a logical sequence of synthesis and purification steps.
Caption: Experimental workflow for the synthesis of 5-chloro-2-methylbenzaldehyde.
References
- 1. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. benchchem.com [benchchem.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. ijsart.com [ijsart.com]
- 8. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. "Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a co" by LIN ZHU, XIAOHUI XU et al. [journals.tubitak.gov.tr]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rsc.org [rsc.org]
- 12. TEMPO [organic-chemistry.org]
- 13. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. Oxidizers - Lab Safety - Grand Valley State University [gvsu.edu]
- 18. chemicals.co.uk [chemicals.co.uk]
- 19. umdearborn.edu [umdearborn.edu]
- 20. prepchem.com [prepchem.com]
- 21. 5-Chloro-2-methylbenzaldehyde | 58966-34-0 [m.chemicalbook.com]
- 22. 5-Chloro-2-methylbenzaldehyde | C8H7ClO | CID 12347565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. 5-Chloro-2-methylbenzaldehyde | Sigma-Aldrich [sigmaaldrich.com]
Introduction: The Role of (5-Chloro-2-methylphenyl)methanol Esters in Applied Chemistry
An Application Guide to the Esterification of (5-Chloro-2-methylphenyl)methanol for Pharmaceutical and Agrochemical Synthesis
This compound is a substituted benzyl alcohol that serves as a crucial structural motif and versatile building block in the synthesis of high-value organic compounds.[1] Its derivatives are integral to the development of novel pharmaceuticals and advanced agrochemicals. The conversion of the primary alcohol group into an ester is a fundamental transformation that allows for the modulation of a molecule's physicochemical properties, such as lipophilicity, stability, and biological activity. This guide, intended for researchers and drug development professionals, provides a detailed exploration of three distinct and robust methods for the esterification of this compound: the classic Fischer-Speier Esterification, the mild Steglich Esterification, and the versatile Mitsunobu Reaction. Each protocol is presented with an in-depth explanation of the underlying mechanism, the rationale for procedural choices, and a self-validating, step-by-step guide to execution.
Method 1: Fischer-Speier Esterification: The Acid-Catalyzed Workhorse
The Fischer-Speier esterification is a cornerstone of organic synthesis, involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[2] It is an equilibrium-driven process where the formation of the ester is favored by either removing water as it is formed or by using a large excess of one of the reactants, typically the alcohol.[2][3]
Causality and Experimental Rationale
The primary role of the acid catalyst (e.g., H₂SO₄, TsOH) is twofold: it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol.[2] Secondly, it facilitates the departure of the leaving group by protonating one of the hydroxyl groups in the tetrahedral intermediate, allowing it to leave as a neutral water molecule—a much better leaving group than the hydroxide anion.[2]
This method is often chosen for its cost-effectiveness and simplicity, utilizing inexpensive and readily available reagents.[4] However, the strong acidic conditions and often high temperatures required can be incompatible with sensitive functional groups. For a robust substrate like this compound, this method is highly effective. To drive the equilibrium towards the product, a Dean-Stark apparatus is employed to azeotropically remove water from the reaction mixture.
Experimental Workflow: Fischer-Speier Esterification
Caption: Workflow for Fischer-Speier Esterification.
Detailed Protocol: Synthesis of (5-Chloro-2-methylphenyl)methyl acetate
Reagents & Equipment:
-
This compound (1.0 eq)
-
Glacial Acetic Acid (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Round-bottom flask, Dean-Stark trap, condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add this compound (e.g., 5.0 g, 31.9 mmol), glacial acetic acid (2.3 mL, 38.3 mmol), and toluene (60 mL).
-
Add p-toluenesulfonic acid monohydrate (0.30 g, 1.6 mmol).
-
Assemble the Dean-Stark apparatus and condenser. Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 4-6 hours).[5]
-
Monitor the reaction's completion using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once complete, allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) to neutralize the acid catalyst and remove excess acetic acid, followed by brine (1 x 50 mL).[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure ester.
Method 2: Steglich Esterification: Mild Coupling for Sensitive Substrates
The Steglich esterification is a powerful and mild method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[6][7]
Causality and Experimental Rationale
This method circumvents the harsh conditions of Fischer esterification, operating at room temperature and under neutral pH, making it ideal for acid-labile substrates.[6][7] The reaction proceeds via the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate.[7] DMAP, being a superior nucleophile to the alcohol, intercepts this intermediate to form a reactive N-acylpyridinium species ("active ester").[7] This species is then readily attacked by the alcohol, this compound, to furnish the desired ester, regenerating the DMAP catalyst.
A primary consideration is the choice of carbodiimide. DCC is cost-effective but produces a dicyclohexylurea (DCU) byproduct that is poorly soluble in most organic solvents and must be removed by filtration. EDC is more expensive but yields a water-soluble urea byproduct, which can be easily removed during an aqueous workup, simplifying purification.[8]
Experimental Workflow: Steglich Esterification
Caption: Workflow for Steglich Esterification.
Detailed Protocol: Synthesis of (5-Chloro-2-methylphenyl)methyl benzoate
Reagents & Equipment:
-
This compound (1.0 eq)
-
Benzoic Acid (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
0.5 M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, filtration apparatus.
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 g, 6.38 mmol), benzoic acid (0.86 g, 7.02 mmol), and DMAP (78 mg, 0.64 mmol) in anhydrous DCM (30 mL).
-
Cool the stirred solution to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.45 g, 7.02 mmol) in anhydrous DCM (10 mL) and add this solution dropwise to the reaction mixture over 15 minutes.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 12-16 hours.[6]
-
Monitor the reaction for the disappearance of the starting alcohol by TLC.
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite® to remove the DCU, washing the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude oil via flash column chromatography (hexane/ethyl acetate) to obtain the pure ester.
Method 3: Mitsunobu Reaction: Redox-Mediated Esterification
The Mitsunobu reaction is a highly reliable and versatile method for converting primary and secondary alcohols into a wide array of functional groups, including esters.[9] It is an organic redox reaction that utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9][10]
Causality and Experimental Rationale
The reaction mechanism is complex but begins with the formation of a betaine intermediate from PPh₃ and DEAD.[11] This intermediate protonates the carboxylic acid, which then forms a phosphonium salt. The alcohol attacks this salt, leading to an alkoxyphosphonium salt, which is a key intermediate with an excellent leaving group. The carboxylate anion, acting as the nucleophile, then displaces the activated alcohol via an Sₙ2 pathway, yielding the ester with a complete inversion of stereochemistry at the alcohol's carbon center (though this is not relevant for the achiral this compound).[11][12]
The Mitsunobu reaction proceeds under very mild, neutral conditions, often at or below room temperature, and is compatible with a vast range of functional groups.[10] Its main drawbacks are the use of expensive and hazardous reagents (DEAD can be explosive) and the formation of stoichiometric amounts of triphenylphosphine oxide (TPPO) and hydrazine byproducts, which can complicate purification.[11]
Experimental Workflow: Mitsunobu Reaction
Caption: Workflow for the Mitsunobu Reaction.
Detailed Protocol: Synthesis of (5-Chloro-2-methylphenyl)methyl p-nitrobenzoate
Reagents & Equipment:
-
This compound (1.0 eq)
-
p-Nitrobenzoic Acid (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.2 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Flame-dried round-bottom flask, magnetic stirrer, ice bath, syringe.
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 g, 6.38 mmol), p-nitrobenzoic acid (1.28 g, 7.66 mmol), and triphenylphosphine (2.01 g, 7.66 mmol).
-
Dissolve the solids in anhydrous THF (40 mL) and cool the solution to 0 °C with an ice bath.
-
Slowly add DIAD (1.5 mL, 7.66 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature remains below 5 °C.[9]
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture directly onto silica gel using a rotary evaporator.
-
Purify the residue by flash column chromatography. The triphenylphosphine oxide and diisopropyl hydrazinedicarboxylate byproducts are typically less polar than the desired ester and can be eluted first with a low-polarity eluent (e.g., hexanes), followed by elution of the product with a more polar solvent mixture (e.g., 10-20% ethyl acetate in hexanes).
Comparative Summary of Esterification Methods
| Feature | Fischer-Speier Esterification | Steglich Esterification | Mitsunobu Reaction |
| Conditions | High temp (reflux), strong acid (H₂SO₄, TsOH)[5] | Mild (0 °C to RT), neutral pH[6] | Mild (0 °C to RT), neutral pH[9][10] |
| Reagents | Inexpensive, common acids and alcohols[4] | Moderately expensive (DCC/EDC, DMAP)[13] | Expensive, hazardous (PPh₃, DEAD/DIAD)[11] |
| Typical Yields | Moderate to high (equilibrium dependent) | Good to excellent (often >80%)[6] | Consistently high to excellent (often >85%)[10] |
| Substrate Scope | Good for robust molecules; poor for acid-sensitive substrates[13] | Excellent, especially for sterically hindered or sensitive substrates[7][14] | Excellent, very broad scope[11][12] |
| Workup | Simple acid/base liquid-liquid extraction | Filtration of DCU; or aqueous workup for EDC[8] | Challenging; requires careful chromatography to remove byproducts[11] |
| Advantages | Low cost, simple setup, scalable | Mild conditions, high yields, wide functional group tolerance | Extremely mild, high yields, predictable (for chiral centers) |
| Disadvantages | Harsh conditions, reversible, may require water removal | Byproduct removal can be difficult (DCC), reagent cost | Expensive/toxic reagents, difficult byproduct removal |
References
- 1. lookchem.com [lookchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. cerritos.edu [cerritos.edu]
- 4. scribd.com [scribd.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitsunobu Reaction [organic-chemistry.org]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
- 13. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 14. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]
Application Notes and Protocols: Investigating the Antimicrobial Properties of (5-Chloro-2-methylphenyl)methanol Derivatives
Introduction
The rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Substituted phenolic compounds have long been recognized for their antimicrobial properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and antimicrobial evaluation of derivatives of (5-Chloro-2-methylphenyl)methanol. This parent compound, a chlorinated derivative of a methyl-substituted benzyl alcohol, serves as a versatile scaffold for the generation of a library of ester and ether derivatives.[1] This application note outlines detailed protocols for the synthesis of these derivatives, followed by robust methodologies for assessing their antimicrobial efficacy through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Furthermore, we provide a protocol to investigate a potential mechanism of action by evaluating bacterial cell membrane integrity.
Scientific Rationale: The Basis for Derivative Synthesis
The antimicrobial activity of phenolic compounds is often attributed to their ability to disrupt microbial cell membranes, denature essential enzymes, and interfere with key cellular processes. The presence of a chlorine atom on the phenyl ring of this compound is anticipated to enhance its lipophilicity, potentially facilitating its passage through the lipid-rich bacterial cell membrane. By synthesizing a series of ester and ether derivatives, we aim to systematically modulate the physicochemical properties of the parent compound, such as steric hindrance, electronic effects, and overall lipophilicity. These modifications can significantly influence the compound's interaction with bacterial targets, leading to enhanced potency and a more favorable therapeutic profile.
PART 1: Synthesis of this compound Derivatives
The hydroxyl group of this compound provides a convenient handle for derivatization. Here, we present two robust synthetic strategies to generate a library of ester and ether derivatives.
Protocol 1.1: Synthesis of Ester Derivatives via Acid Chloride-Mediated Esterification
This protocol describes a general method for the synthesis of esters from this compound and various acyl chlorides. The use of an acyl chloride in the presence of a base is an efficient method for ester formation.
Materials:
-
This compound
-
A selection of acyl chlorides (e.g., acetyl chloride, propionyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (1.2 equivalents) dropwise.
-
Acyl Chloride Addition: Slowly add the desired acyl chloride (1.1 equivalents) to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester derivative.
-
Characterization: Confirm the structure of the synthesized ester using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.
Protocol 1.2: Synthesis of Ether Derivatives via Williamson Ether Synthesis
The Williamson ether synthesis is a reliable method for preparing ethers from an alcohol and an alkyl halide.[2][3] This protocol details the synthesis of ether derivatives of this compound.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
A selection of primary alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.
-
Alcohol Addition: Cool the suspension to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Alkyl Halide Addition: Cool the reaction mixture back to 0 °C and add the desired alkyl halide (1.1 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the pure ether derivative.
-
Characterization: Confirm the structure of the synthesized ether using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.
Diagram of Synthetic Workflow:
Caption: Workflow for the synthesis of ester and ether derivatives.
PART 2: Antimicrobial Susceptibility Testing
Once the derivatives have been synthesized and purified, the next critical step is to evaluate their antimicrobial activity. The following protocols are based on widely accepted and standardized methods.[4][5]
Protocol 2.1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[4][6] This protocol utilizes the broth microdilution method in a 96-well microtiter plate format for high-throughput screening.
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland standard
-
Sterile saline or broth
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Preparation of Compound Stock Solutions: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of each test compound in CAMHB to achieve a range of desired concentrations.
-
Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture, prepare a bacterial suspension in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[4] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[7]
-
Inoculation of Microtiter Plate: Add the standardized bacterial inoculum to each well containing the serially diluted compounds. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[4]
-
Determination of MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[8]
Protocol 2.2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[9][10] This test is a crucial follow-up to the MIC assay to determine if a compound is bactericidal or bacteriostatic.
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile spreader
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a small aliquot (e.g., 10 µL) and plate it onto an MHA plate.[8]
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
Determination of MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[9][10]
Data Presentation:
The results of the MIC and MBC assays should be summarized in a table for clear comparison of the antimicrobial activity of the different derivatives.
| Derivative | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Ester 1 | S. aureus | |||
| Ester 2 | S. aureus | |||
| Ether 1 | S. aureus | |||
| Ether 2 | S. aureus | |||
| Ester 1 | E. coli | |||
| ... | ... |
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[8]
Diagram of Antimicrobial Testing Workflow:
References
- 1. Cas 58966-29-3,this compound | lookchem [lookchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Synthesis of benzyl esters from the commercially available alcohols catalyzed by TBAI via C(sp3)–H bond functionalization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Benzyl Esters [organic-chemistry.org]
- 6. [PDF] SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES | Semantic Scholar [semanticscholar.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. purerims.smu.ac.za [purerims.smu.ac.za]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: A Step-by-Step Guide for Grignard Reactions Involving (5-Chloro-2-methylphenyl)methanol
Abstract
The Grignard reaction is a cornerstone of synthetic organic chemistry, renowned for its efficacy in forming carbon-carbon bonds.[1] However, its application to multifunctional substrates like (5-chloro-2-methylphenyl)methanol presents significant challenges that demand a nuanced and strategic approach. This molecule contains two functional groups inherently incompatible with Grignard chemistry: an acidic benzylic alcohol and a relatively unreactive aryl chloride.[2] A direct attempt to form a Grignard reagent would result in immediate quenching by the acidic proton of the alcohol.[3][4] This guide provides a comprehensive, field-proven protocol for successfully utilizing this compound in Grignard-mediated syntheses. We will detail a robust three-stage workflow: (1) protection of the hydroxyl group, (2) activation and formation of the arylmagnesium chloride reagent, and (3) subsequent reaction with various electrophiles, followed by deprotection to yield the final, functionalized product.
The Synthetic Challenge: Functional Group Incompatibility
Executing a Grignard reaction with this compound requires overcoming two primary hurdles:
-
Acidic Proton: Grignard reagents are exceptionally strong bases and will readily deprotonate alcohols, water, or any available protic source, consuming the reagent in a non-productive acid-base reaction.[5][6] Therefore, the hydroxyl group of the starting material must be masked with a protecting group that is stable under the basic and nucleophilic conditions of the reaction.[4]
-
Aryl Chloride Inertness: The formation of Grignard reagents from aryl halides follows the reactivity trend of I > Br > Cl. Aryl chlorides are the least reactive and often require specific activation methods to facilitate the insertion of magnesium into the carbon-chlorine bond.[7]
Our strategy is designed to systematically address these issues, ensuring a high-yielding and reproducible synthetic outcome.
Strategic Workflow Overview
The logical pathway to functionalize this compound via a Grignard intermediate is a multi-step process. This workflow ensures that each chemical transformation occurs under optimal conditions without interference from incompatible functional groups.
Caption: Overall workflow for the Grignard reaction.
Detailed Protocols and Methodologies
Safety Precaution: Grignard reactions are highly exothermic and extremely sensitive to moisture and air.[8] All glassware must be rigorously dried (e.g., oven-dried at >120°C overnight or flame-dried under vacuum) and all operations must be conducted under a dry, inert atmosphere (Nitrogen or Argon). Anhydrous solvents are mandatory.[9]
Part 1: Protection of the Hydroxyl Group
The most common and effective strategy for protecting alcohols against Grignard reagents is the formation of a trialkylsilyl ether.[3][4] We recommend using tert-butyldimethylsilyl (TBDMS) chloride due to its stability and ease of removal.
Protocol 1: Synthesis of tert-butyl((5-chloro-2-methylphenyl)methoxy)dimethylsilane
| Reagent/Material | Formula | M.W. | Amount | Moles (eq) |
| This compound | C₈H₉ClO | 156.61 | 5.00 g | 31.9 (1.0) |
| tert-Butyldimethylsilyl chloride (TBDMS-Cl) | C₆H₁₅ClSi | 150.72 | 5.30 g | 35.1 (1.1) |
| Imidazole | C₃H₄N₂ | 68.08 | 4.57 g | 67.1 (2.1) |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | 100 mL | - |
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound and imidazole.
-
Add anhydrous dichloromethane (DCM) and stir until all solids have dissolved.
-
Add TBDMS-Cl portion-wise over 5 minutes. The reaction is mildly exothermic and a white precipitate (imidazole hydrochloride) will form.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is fully consumed.
-
Quench the reaction by adding deionized water (50 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (50 mL), followed by brine (50 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the protected intermediate as a colorless oil. The product is typically of sufficient purity to proceed to the next step without further purification.
Part 2: Grignard Reagent Formation
This step is the most critical and requires careful attention to anhydrous and anaerobic conditions. Activation of the magnesium surface is essential for initiating the reaction with the relatively inert aryl chloride.[8][10]
Protocol 2: Preparation of (4-Chloro-2-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)magnesium chloride
| Reagent/Material | Formula | M.W. | Amount | Moles (eq) |
| Protected Intermediate (from Part 1) | C₁₄H₂₃ClOSi | 270.87 | 8.67 g | 31.9 (1.0) |
| Magnesium Turnings | Mg | 24.31 | 0.93 g | 38.3 (1.2) |
| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | ~0.2 mL | - |
| Tetrahydrofuran (THF), Anhydrous | C₄H₈O | 72.11 | 120 mL | - |
Procedure:
-
Set up a three-neck round-bottom flask fitted with a reflux condenser, a pressure-equalizing dropping funnel, and a gas inlet adapter. Ensure all glassware is flame-dried under vacuum and allowed to cool under an inert atmosphere.
-
Add the magnesium turnings to the flask.
-
Add a small crystal of iodine or ~0.2 mL of 1,2-dibromoethane to the magnesium. Gently warm the flask with a heat gun. The iodine will sublime, or bubbles of ethylene will evolve from the 1,2-dibromoethane, indicating the activation of the magnesium surface.[8][11]
-
In the dropping funnel, prepare a solution of the protected intermediate in 40 mL of anhydrous THF.
-
Add ~5 mL of this solution to the activated magnesium. The reaction should initiate, evidenced by a gentle reflux and the appearance of a cloudy, grayish solution. If the reaction does not start, gentle warming may be required.
-
Once initiated, add the remaining solution from the dropping funnel dropwise at a rate that maintains a steady reflux. Use the remaining 80 mL of THF to rinse the funnel and control the reaction temperature if necessary.
-
After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting material. The resulting dark grey or brown solution is the Grignard reagent, ready for use.
Part 3: Reaction with an Electrophile and Deprotection
The newly formed Grignard reagent is a potent nucleophile that can react with a wide range of electrophiles to form new C-C bonds.[12] We will use the synthesis of a diarylmethanol via reaction with an aldehyde as a representative example.
Caption: Generalized mechanism for Grignard addition.
Protocol 3: Synthesis of (4-Chloro-2-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)(phenyl)methanol
| Reagent/Material | Formula | M.W. | Amount | Moles (eq) |
| Grignard Solution (from Part 2) | - | - | ~31.9 mmol | 1.0 |
| Benzaldehyde | C₇H₆O | 106.12 | 3.25 mL | 31.9 (1.0) |
| Saturated Aqueous NH₄Cl | - | - | 100 mL | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | - |
Procedure:
-
Cool the prepared Grignard reagent solution to 0 °C using an ice bath.
-
Dissolve benzaldehyde in 20 mL of anhydrous THF in a separate flask.
-
Add the benzaldehyde solution dropwise to the stirred Grignard solution at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 100 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. This will quench the reaction and hydrolyze the magnesium alkoxide.[12]
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.
Protocol 4: Deprotection to Yield Final Product
-
Dissolve the purified, protected alcohol from the previous step in THF (50 mL).
-
Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 eq).
-
Stir at room temperature for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the solvent and purify by column chromatography to yield the final product, (4-chloro-2-(hydroxymethyl)phenyl)(phenyl)methanol.
Expected Outcomes with Various Electrophiles
The versatility of the prepared Grignard reagent allows for the synthesis of a diverse range of compounds.
| Electrophile | Reagent | Product after Workup & Deprotection | Product Class |
| Aldehyde | Benzaldehyde | (4-Chloro-2-(hydroxymethyl)phenyl)(phenyl)methanol | Secondary Alcohol[13][14] |
| Ketone | Acetone | 2-(4-Chloro-2-(hydroxymethyl)phenyl)propan-2-ol | Tertiary Alcohol[13][15] |
| Carbon Dioxide | CO₂ (Dry Ice) | 4-Chloro-2-(hydroxymethyl)benzoic acid | Carboxylic Acid[5][14] |
| Ester | Ethyl Acetate | 1-(4-Chloro-2-(hydroxymethyl)phenyl)ethanol | Secondary Alcohol |
*Note: Grignard reagents typically add twice to esters to form tertiary alcohols.[15][16] However, in this specific case, the initial adduct may be sterically hindered, potentially allowing for the isolation of the ketone intermediate or the secondary alcohol after reduction during workup.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Grignard reaction fails to initiate. | - Wet glassware or solvent.- Passivated magnesium surface.- Insufficiently reactive aryl chloride. | - Ensure all components are rigorously dried.[9]- Add more activator (I₂, 1,2-dibromoethane) and warm gently.[8][10]- Crush some Mg turnings in the flask with a dry glass rod to expose a fresh surface.[10]- Add a few drops of a pre-formed Grignard reagent (e.g., PhMgBr) as an initiator.[10] |
| Low yield of final product. | - Incomplete formation of Grignard reagent.- Grignard reagent quenched by moisture/air.- Side reaction (e.g., Wurtz coupling). | - Extend reflux time during Grignard formation.- Ensure a robust inert atmosphere is maintained throughout.- Add the aryl halide solution slowly to dilute concentration, minimizing coupling.[17] |
| Incomplete deprotection. | - Insufficient deprotection reagent.- Steric hindrance around the silyl ether. | - Add an additional 0.2-0.5 eq of TBAF and increase reaction time.- If TBAF fails, consider using an acidic deprotection method (e.g., HCl in THF/water).[3] |
References
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 17.8 Protection of Alcohols - Organic Chemistry | OpenStax [openstax.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. US2959596A - Aryl chloride-cyclic ether grignard reagents - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Grignard Reaction [organic-chemistry.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 16. leah4sci.com [leah4sci.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (5-Chloro-2-methylphenyl)methanol
Welcome to the technical support center for the synthesis of (5-Chloro-2-methylphenyl)methanol (CMBM). This guide is designed for researchers, chemists, and drug development professionals to address common challenges and improve reaction outcomes. As a key building block in the synthesis of pharmaceuticals and agrochemicals, achieving high yield and purity of CMBM is critical.[1] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthesis strategy.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for synthesizing this compound?
The two most prevalent and reliable routes for synthesizing CMBM involve the reduction of a corresponding carbonyl compound:
-
Reduction of 5-Chloro-2-methylbenzaldehyde: This is often the preferred method due to the high reactivity of the aldehyde functional group. Mild reducing agents like sodium borohydride (NaBH₄) are typically sufficient, offering excellent chemoselectivity and operational simplicity.
-
Reduction of 5-Chloro-2-methylbenzoic Acid or its Esters: This route requires a more powerful reducing agent, such as lithium aluminum hydride (LiAlH₄). While highly effective, LiAlH₄ is pyrophoric and requires strictly anhydrous conditions and careful handling. This method is advantageous when the corresponding benzoic acid is a more accessible or cost-effective starting material.[2][3]
Q2: How do I choose between starting from the aldehyde versus the carboxylic acid?
Your choice of starting material should be guided by several factors. The following table provides a comparative summary:
| Parameter | Reduction of 5-Chloro-2-methylbenzaldehyde | Reduction of 5-Chloro-2-methylbenzoic Acid |
| Primary Reagent | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Reaction Speed | Generally fast (0.5 - 3 hours) | Typically longer (2 - 12 hours) |
| Safety Concerns | Low; NaBH₄ is stable in protic solvents | High; LiAlH₄ reacts violently with water |
| Solvent System | Protic solvents (Methanol, Ethanol) | Aprotic ethers (Anhydrous THF, Diethyl Ether) |
| Typical Yields | High (>90%) | High (>85%) |
| Cost & Availability | Aldehyde may be more expensive | Benzoic acid is often cheaper |
| Work-up Procedure | Simpler; typically involves quenching with water/acid | More hazardous; requires careful, slow quenching |
Expert Insight: For most lab-scale syntheses where safety and simplicity are paramount, the reduction of 5-Chloro-2-methylbenzaldehyde with NaBH₄ is the recommended starting point. The LiAlH₄ route is a robust alternative, particularly for large-scale syntheses where the cost of the starting material is a significant driver.
Q3: What are the critical parameters to control for maximizing yield and purity?
Regardless of the chosen route, success hinges on controlling these key parameters:
-
Reagent Quality: Ensure starting materials are pure and, for reactions involving hydrides like LiAlH₄ or Grignard reagents, that solvents are rigorously dried.[4] Water is the primary enemy of many organometallic and hydride-based reactions.
-
Temperature Control: Carbonyl reductions are exothermic. Initial addition of the reducing agent should always be done at a reduced temperature (e.g., 0 °C) to control the reaction rate and prevent side reactions. Allowing the reaction to slowly warm to room temperature often ensures completion.
-
Stoichiometry: While a slight excess of the reducing agent is often used to drive the reaction to completion, a large excess can lead to difficult work-up procedures and the formation of borate or aluminate complexes that complicate purification.
-
Effective Monitoring: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting material. This prevents premature quenching of an incomplete reaction or prolonged reaction times that can lead to side product formation.
Q4: What are the most likely impurities, and how can I detect them?
Common impurities depend on the synthetic route:
-
Unreacted Starting Material: The most common impurity, easily detected by TLC, GC-MS, or ¹H NMR.
-
Over-reduction Product (2-Chloro-6-methyltoluene): This can occur with harsh reducing agents or prolonged reaction times at elevated temperatures. It is identifiable by the complete disappearance of the alcohol's hydroxyl proton and the benzylic CH₂ protons in the ¹H NMR spectrum, replaced by a new methyl singlet.
-
Dimerized Products or Ethers: Can form under certain acidic or basic conditions during work-up. These are often visible by mass spectrometry.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low or No Conversion of Starting Material (5-Chloro-2-methylbenzaldehyde)
-
Potential Cause A: Inactive Sodium Borohydride (NaBH₄).
-
Causality: NaBH₄ can slowly decompose upon exposure to atmospheric moisture over time. If the reagent is old or has been stored improperly, its reducing power will be diminished.
-
Recommended Solution: Use a fresh bottle of NaBH₄ or test the activity of your current batch on a small scale with a simple ketone like acetone. Ensure the reagent is a fine, free-flowing powder.
-
-
Potential Cause B: Incorrect Solvent or pH.
-
Causality: While NaBH₄ reductions are performed in protic solvents like methanol or ethanol, the reagent is most stable under slightly basic conditions. In acidic media, it decomposes rapidly into hydrogen gas.
-
Recommended Solution: Ensure your solvent is neutral or slightly basic. If your starting aldehyde contains acidic impurities, consider adding a small amount of a non-nucleophilic base or passing the starting material through a short plug of neutral alumina before the reaction.
-
Problem 2: Formation of a Significant Byproduct During LiAlH₄ Reduction
-
Potential Cause A: Over-reduction to 2-Chloro-6-methyltoluene.
-
Causality: This typically occurs if the reaction temperature is too high or the reaction is left for an excessive amount of time after full conversion of the carboxylic acid.
-
Recommended Solution: Maintain strict temperature control. Add the LiAlH₄ solution slowly to the substrate solution at 0 °C. After the addition, allow the reaction to warm to room temperature but avoid heating unless TLC analysis shows a stalled reaction. Quench the reaction as soon as the starting material is consumed.
-
-
Potential Cause B: Contamination with Water.
-
Causality: The presence of water will consume the LiAlH₄ in a violent, gas-evolving reaction, reducing the amount available for the desired reduction and creating a significant safety hazard.
-
Recommended Solution: Use freshly distilled, anhydrous solvents (e.g., THF from a sodium/benzophenone still or from a solvent purification system). Flame-dry all glassware under vacuum or high-purity nitrogen/argon and allow it to cool in a desiccator or under an inert atmosphere before use.
-
Problem 3: Difficult Product Isolation and Emulsion Formation During Work-up
-
Potential Cause: Formation of Colloidal Aluminum or Boron Salts.
-
Causality: The quenching process for LiAlH₄ and NaBH₄ reactions generates metal hydroxides (Al(OH)₃) and borates. Improper quenching can lead to the formation of gelatinous precipitates or emulsions that trap the product and make phase separation difficult or impossible.
-
Recommended Solution (for LiAlH₄): Employ the Fieser workup method. After the reaction is complete and cooled to 0 °C, slowly and sequentially add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass (in g) of LiAlH₄ used. Stir vigorously for 15-30 minutes. This procedure generates granular salts that are easily filtered off, leaving a clear organic solution containing your product.
-
Recommended Solution (for NaBH₄): After the reaction, slowly add dilute acid (e.g., 1M HCl) at 0 °C to quench excess NaBH₄ and neutralize the borate salts until the solution is slightly acidic. Then, proceed with standard aqueous extraction.
-
Section 3: Detailed Experimental Protocols
Protocol 1: Synthesis via Reduction of 5-Chloro-2-methylbenzaldehyde
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloro-2-methylbenzaldehyde (1 eq.) in methanol (approx. 0.2 M concentration).
-
Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.1 eq.) portion-wise over 15-20 minutes. Monitor for gas evolution and ensure the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitoring: Check for the absence of the starting aldehyde by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase).
-
Quenching: Cool the mixture back to 0 °C and slowly add 1M HCl dropwise until gas evolution ceases and the pH is ~6-7.
-
Work-up: Remove the methanol under reduced pressure using a rotary evaporator. Add deionized water and ethyl acetate to the residue. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. The product is often of high purity, but can be further purified by flash column chromatography if necessary.
Protocol 2: Synthesis via Reduction of 5-Chloro-2-methylbenzoic Acid
-
Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a solution of 5-chloro-2-methylbenzoic acid (1 eq.) in anhydrous tetrahydrofuran (THF).
-
Reagent Preparation: In a separate flame-dried flask, prepare a solution or suspension of lithium aluminum hydride (LiAlH₄, 1.5 - 2.0 eq.) in anhydrous THF.
-
Reagent Addition: Cool the benzoic acid solution to 0 °C in an ice-water bath. Add the LiAlH₄ solution/suspension dropwise via a dropping funnel over 30-45 minutes. A vigorous reaction with gas evolution will occur.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux for 2-4 hours, or until TLC analysis confirms the consumption of the starting material.
-
Quenching (Critical Step): Cool the reaction mixture to 0 °C. Following the Fieser method, very slowly and carefully add the calculated amounts of water, followed by 15% NaOH (aq.), and finally more water as described in the troubleshooting section.
-
Isolation: Stir the resulting slurry vigorously for 30 minutes at room temperature. Filter the granular salts through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude alcohol can be purified by flash chromatography or recrystallization.
Section 4: Synthesis Workflow and Logic Diagram
The following diagram illustrates the key decision points and procedural flow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Technical Support Center: Purification of Crude (5-Chloro-2-methylphenyl)methanol
Welcome to the technical support center for the purification of (5-Chloro-2-methylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile building block and require high-purity material for their downstream applications.[1] As an intermediate in the synthesis of pharmaceuticals and agrochemicals, the purity of this compound is critical for reaction efficiency, yield, and the impurity profile of the final product.
This document provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
The impurity profile of your crude material is highly dependent on the synthetic route used. However, common impurities often include:
-
Unreacted Starting Materials: Such as 5-chloro-2-methylbenzaldehyde or a corresponding benzoic acid derivative, depending on the synthesis.
-
Oxidation Byproducts: The benzylic alcohol is susceptible to oxidation, which can form 5-chloro-2-methylbenzaldehyde.
-
Over-reduction Products: If a strong reducing agent is used to prepare the alcohol from a carbonyl compound, you might see the formation of 2-chloro-6-methyltoluene.
-
Isomeric Impurities: Depending on the regioselectivity of the synthesis, other chloro-methyl-phenylmethanol isomers could be present.
-
Residual Solvents: Solvents from the reaction and workup (e.g., THF, Toluene, Ethyl Acetate) are almost always present.
-
Inorganic Salts: From aqueous workup steps.
Q2: I have my crude product. What is the very first purification step I should consider?
Before attempting advanced purification like chromatography or recrystallization, a simple workup is essential.
-
Aqueous Wash: Dissolve your crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine (saturated NaCl solution) to reduce the amount of water dissolved in the organic phase. The salting-out effect helps to force the organic product out of the aqueous layer.[2]
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
This initial cleanup removes many common impurities and provides a more accurate assessment of the subsequent purification needs.
Q3: How do I decide between recrystallization and column chromatography for my primary purification method?
The choice depends on the nature of your crude product and the required purity level.
-
Recrystallization is ideal when your crude product is relatively pure (>85-90%) and a crystalline solid. It is a highly efficient method for removing small amounts of impurities and can be easily scaled up. If your product "oils out" or fails to crystallize, it often indicates the presence of significant impurities that are inhibiting lattice formation.[2]
-
Flash Column Chromatography is the method of choice for complex mixtures containing multiple components or when impurities are present in significant quantities. It offers high resolution for separating compounds with different polarities. However, it is more labor-intensive and uses larger volumes of solvent compared to recrystallization.
The diagram below outlines a typical decision-making process.
Caption: Decision workflow for purification method selection.
Troubleshooting Guide
Recrystallization Issues
Q: My product is "oiling out" and won't form crystals. What should I do?
"Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid instead of a solid. This is a common problem, often caused by the presence of impurities or a solvent that is too effective.[2]
Solutions:
-
Re-dissolve and Scratch: Heat the solution to re-dissolve the oil. Then, allow it to cool very slowly. Once cool, try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass provide a nucleation point for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure product from a previous batch, add a tiny crystal to the cooled solution to initiate crystallization.
-
Reduce Solvent Volume: Your solution may be too dilute. Gently heat the solution and evaporate some of the solvent to increase the concentration, then allow it to cool slowly again.
-
Change the Solvent System: The chosen solvent may be too good. A common and effective technique is to use a binary solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is not).[3] Dissolve the compound in a minimum amount of the hot "good" solvent, then slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy (the cloud point). Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly.
| Solvent System Component | "Good" Solvents (Higher Polarity) | "Poor" Solvents (Lower Polarity) |
| Examples | Acetone, Ethyl Acetate, Methanol | Hexanes, Heptane, Water, Toluene |
| Common Pairs | Acetone/Water, Ethyl Acetate/Hexanes, Methanol/Water |
Q: My recrystallization yield is very low. How can I improve it?
Low yield can result from several factors. Here’s how to troubleshoot:
-
Using Too Much Solvent: The most common cause is dissolving the crude product in an excessive amount of hot solvent. This keeps the product in solution even after cooling. Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the compound.
-
Cooling Too Quickly: Rapid cooling leads to the formation of small, often impure crystals and can trap impurities. Solution: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Premature Crystallization: If the compound crystallizes in the filter funnel during a hot filtration step. Solution: Use a pre-heated funnel and filter the solution as quickly as possible.
-
Incomplete Transfer: Product loss during transfers between flasks. Solution: Rinse flasks with a small amount of the cold recrystallization solvent to recover any remaining crystals.
Column Chromatography Issues
Q: I'm not getting good separation on my TLC plate. How do I select the right solvent system?
Proper TLC analysis is the key to successful column chromatography. The goal is to find a solvent system where the desired compound has an Rf value of 0.2 - 0.4 .[4]
-
If your spots are all at the bottom (low Rf): The solvent system is not polar enough. Increase the proportion of the more polar solvent (e.g., move from 10% Ethyl Acetate in Hexanes to 20%).
-
If your spots are all at the top (high Rf): The solvent system is too polar. Decrease the proportion of the polar solvent (e.g., move from 30% Ethyl Acetate in Hexanes to 15%).
This compound is a moderately polar compound due to the hydroxyl group. A good starting point for TLC development is a mixture of a nonpolar and a polar solvent.[5]
| Suggested Starting Solvent Systems (v/v) | Expected Observation |
| Hexanes : Ethyl Acetate (9:1) | Low Rf for the product; good for separating very non-polar impurities. |
| Hexanes : Ethyl Acetate (4:1) | A good starting point for achieving an Rf between 0.2-0.4.[4] |
| Dichloromethane (DCM) : Methanol (98:2) | For more polar compounds or if separation is poor in EtOAc/Hexanes.[5] |
Q: My compound is streaking/tailing on the TLC plate and column. How can I fix this?
Streaking is often caused by overloading the sample or strong interactions between the compound and the acidic silica gel.[2]
Solutions:
-
Dilute Your Sample: Do not spot too much material on the TLC plate. For the column, ensure the crude material is fully dissolved in a minimum amount of solvent before loading.
-
Modify the Mobile Phase: While this compound is not basic, acidic impurities or the inherent acidity of silica can sometimes cause tailing with polar compounds. Adding a very small amount of a modifier can sometimes improve peak shape. For acidic compounds, a drop of acetic acid can be added to the eluent. For basic compounds, 0.1-1% triethylamine is often used.[2]
-
Dry Loading: If the compound is not very soluble in the eluent, it can lead to poor band-spreading. Solution: Dissolve the crude product in a suitable solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of the column.
Detailed Protocols
Protocol 1: Recrystallization of this compound
This protocol assumes the use of an Ethyl Acetate/Hexanes solvent system.
-
Dissolution: Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask. Add a minimal amount of hot ethyl acetate (the "good" solvent) dropwise while heating gently until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.
-
Induce Cloud Point: While the solution is still warm, add hexanes (the "poor" solvent) dropwise with swirling until the solution remains faintly cloudy.
-
Clarification: Add 1-2 drops of hot ethyl acetate to re-dissolve the precipitate and make the solution clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for 20-30 minutes to maximize crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexanes to remove any soluble impurities adhering to the crystal surface.
-
Drying: Allow the crystals to dry on the filter paper under vacuum. For final drying, transfer the solid to a watch glass and place it in a vacuum oven at a temperature well below the melting point (72-76 °C).
Protocol 2: Flash Column Chromatography
This protocol is for purifying ~1 gram of crude material.
Caption: General workflow for flash column chromatography.
-
Column Preparation: Securely clamp a glass chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[4]
-
Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 5% Ethyl Acetate in Hexanes). Pour the slurry into the column and use gentle air pressure to pack the silica bed evenly, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product (~1g) in a minimal amount of the eluent or dichloromethane. Carefully pipette this solution onto the top of the silica bed. Alternatively, perform a dry load as described in the troubleshooting section.
-
Elution: Carefully add the eluent to the column. Begin elution with the starting solvent mixture (e.g., 5% EtOAc/Hexanes). Gradually increase the polarity of the mobile phase as the column runs (e.g., to 10% EtOAc, then 15% EtOAc). The optimal gradient should be determined by prior TLC analysis.
-
Fraction Collection: Collect fractions in test tubes or flasks and monitor the separation by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
References
Technical Support Center: Side Product Identification in the Synthesis of (5-Chloro-2-methylphenyl)methanol
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of (5-Chloro-2-methylphenyl)methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and identify potential side products encountered during the synthesis of this key chemical intermediate.[1] Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you in your synthetic endeavors.
Overview of the Primary Synthetic Route
The most prevalent laboratory and industrial synthesis of this compound involves the reduction of its corresponding carboxylic acid, 5-chloro-2-methylbenzoic acid. This transformation, while straightforward in principle, is susceptible to several side reactions depending on the choice of reducing agent, solvent, and reaction conditions.
Caption: Primary synthetic route to this compound.
Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your experiment.
Question 1: My reaction is complete by TLC, but my final yield is low and the NMR shows significant unreacted starting material. What happened?
Answer: This is a classic workup issue, often stemming from the properties of the product and unreacted starting material.
-
Causality: 5-chloro-2-methylbenzoic acid is, as its name implies, acidic.[2][3] During a typical reductive workup (e.g., with LiAlH₄), a quench with acid is performed. If the pH of the aqueous layer is not carefully adjusted, you may face two scenarios:
-
pH is too high (basic): Your product, the benzyl alcohol, is organic-soluble. However, any unreacted starting material will be deprotonated to form a carboxylate salt (sodium 5-chloro-2-methylbenzoate), which is highly water-soluble. During extraction, this salt remains in the aqueous layer, leading you to believe the reaction went to completion. Upon final acidification of the combined aqueous layers or during subsequent steps, this salt can re-protonate and crash out, or contaminate waste streams.
-
Incomplete Quenching: If the quenching of the reducing agent is incomplete, metal complexes of your alcohol product can form, which may have poor solubility in your extraction solvent, leading to product loss in the solid/emulsion layer.
-
-
Troubleshooting & Validation:
-
Protocol: After quenching the reaction, ensure you acidify the aqueous layer to a pH of ~2-3 before extraction. This protonates the carboxylate, making the unreacted starting material soluble in the organic layer. This allows techniques like TLC or LC-MS to give a true representation of the reaction's conversion.[4]
-
Validation: Take a sample of the aqueous layer after your standard extraction, acidify it with concentrated HCl, and see if a precipitate forms. If it does, this is your missing starting material.
-
Question 2: I've identified an impurity with the same mass as my product, but it has a different chromatographic profile and NMR spectrum. What could it be?
Answer: This strongly suggests the presence of an isomer. Isomeric impurities almost always trace back to the purity of the starting material.
-
Causality: Commercial 5-chloro-2-methylbenzoic acid may contain other isomers, such as 3-chloro-2-methylbenzoic acid or 4-chloro-2-methylbenzoic acid. These isomers will undergo reduction under the same conditions as your primary reactant, leading to the corresponding isomeric benzyl alcohols. These impurities can be notoriously difficult to remove via standard crystallization or silica gel chromatography due to their similar polarities and structures.[5]
-
Troubleshooting & Validation:
-
Prevention: Always source high-purity starting materials.[5] Run a quality control check (e.g., HPLC or GC-MS) on your 5-chloro-2-methylbenzoic acid before starting the reaction to assess its isomeric purity.
-
Identification: If you suspect an isomer, detailed NMR analysis (specifically 2D NMR like COSY and NOESY) can help elucidate the substitution pattern on the aromatic ring. Comparing the retention time of your impurity with commercially available standards of isomeric benzyl alcohols can provide definitive confirmation.
-
Question 3: My NMR spectrum shows a small peak around 9.8-10.0 ppm. Is this an aldehyde? How did it form?
Answer: Yes, a peak in that region is characteristic of an aldehyde proton. This is due to the partial oxidation of your product.
-
Causality: Benzyl alcohols are susceptible to oxidation, which can convert them first to the corresponding aldehyde (5-chloro-2-methylbenzaldehyde) and then potentially to the carboxylic acid.[6] This can occur under several circumstances:
-
Air Exposure: Prolonged exposure to air, especially at elevated temperatures during solvent removal or distillation, can cause slow oxidation.[6]
-
Oxidative Workup: Certain workup conditions or contaminants can inadvertently be oxidative.
-
Improper Storage: Storing the final product without an inert atmosphere (like nitrogen or argon) can lead to degradation over time.[6]
-
-
Troubleshooting & Validation:
-
Prevention: Perform the reaction and workup under an inert atmosphere whenever possible. Use degassed solvents. When removing solvent via rotary evaporation, avoid excessive heat.
-
Identification: The aldehyde can be confirmed by GC-MS, as it will have a distinct mass peak (M-2) compared to the alcohol product. A ¹H NMR will show the characteristic aldehyde proton, and the benzylic CH₂ peak of the alcohol will be absent.
-
Question 4: Mass spectrometry analysis suggests an impurity that has lost its chlorine atom. Is this a common side reaction?
Answer: Yes, this is a known side reaction called dehalogenation . Its prevalence is highly dependent on the chosen reduction method.
-
Causality: Catalytic hydrogenation is a common method for reducing functional groups, but it can also cleave carbon-halogen bonds.
-
Catalytic Hydrogenation: If you are using hydrogen gas (H₂) with a catalyst like Palladium on Carbon (Pd/C), dehalogenation is a significant risk. The catalyst can facilitate the hydrogenolysis of the C-Cl bond, resulting in the formation of 2-methylbenzyl alcohol as a byproduct. Raney Nickel is another catalyst that can promote dehalogenation, though sometimes less readily than Pd/C.[4]
-
Hydride Reductants: Strong hydride reagents like LiAlH₄ are generally less prone to causing dehalogenation of aryl chlorides under standard conditions. However, with prolonged reaction times or high temperatures, it can still occur to a minor extent.
-
-
Troubleshooting & Validation:
-
Method Selection: If dehalogenation is an issue, avoid catalytic hydrogenation. Prefer chemical reductants like Lithium Aluminum Hydride (LiAlH₄) or Borane THF complex (BH₃·THF), which are more chemoselective for the carboxylic acid.
-
Identification: This impurity is easily identified by mass spectrometry, as its molecular weight will be 34.5 Da less than the desired product (the mass of chlorine). The isotopic pattern for chlorine (a ~3:1 ratio of M to M+2) will also be absent.
-
Systematic Troubleshooting Guide
When an unknown impurity is detected, a logical workflow can quickly identify the source of the problem.
Caption: Decision workflow for identifying common synthesis side products.
Summary of Potential Side Products
| Side Product Name | Chemical Formula | Molecular Weight ( g/mol ) | Formation Mechanism | Recommended Identification Method |
| 5-Chloro-2-methylbenzoic acid | C₈H₇ClO₂ | 170.59 | Incomplete reaction | LC-MS, ¹H NMR (COOH peak ~11-12 ppm) |
| 5-Chloro-2-methylbenzaldehyde | C₈H₇ClO | 154.59 | Oxidation of product | GC-MS, ¹H NMR (CHO peak ~9.8-10 ppm) |
| 2-Methylbenzyl alcohol | C₈H₁₀O | 122.16 | Dehalogenation | GC-MS (Absence of Cl isotope pattern) |
| Isomeric Benzyl Alcohols | C₈H₉ClO | 156.61 | Isomeric starting material | HPLC, High-res GC-MS, 2D NMR |
| Borate Esters | Variable | Variable | Reaction with borane reagents | ¹¹B NMR, LC-MS (hydrolyze during workup) |
Experimental Protocol: Impurity Profiling by LC-MS
This protocol provides a general method for separating the target compound from its most common impurities.
Objective: To achieve baseline separation of this compound from its precursor, oxidized byproduct, and dehalogenated side product.
Instrumentation & Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and coupled Mass Spectrometer (MS).
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: 50:50 Acetonitrile/Water.
Procedure:
-
Sample Preparation: Accurately weigh ~1 mg of the crude reaction mixture and dissolve it in 10 mL of the sample diluent to create a 100 µg/mL solution. Filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 220 nm.
-
Gradient:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 15.0 10 90 20.0 10 90 20.1 70 30 | 25.0 | 70 | 30 |
-
-
MS Parameters (Electrospray Ionization - Positive Mode):
-
Ion Source: ESI+.
-
Scan Range: 50 - 300 m/z.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 350 °C.
-
-
Data Analysis:
-
Expected Elution Order: 5-Chloro-2-methylbenzoic acid (most polar) will elute first, followed by 2-methylbenzyl alcohol, then the main product this compound, and finally the aldehyde (least polar).
-
Confirmation: Correlate the retention time of each peak with its corresponding mass spectrum to identify the components based on the molecular weights listed in the table above. Look for the characteristic [M+H]⁺ or [M+Na]⁺ adducts.
-
References
- 1. lookchem.com [lookchem.com]
- 2. PubChemLite - 5-chloro-2-methylbenzoic acid (C8H7ClO2) [pubchemlite.lcsb.uni.lu]
- 3. 5-Chloro-2-methylbenzoic acid 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the etherification of (5-Chloro-2-methylphenyl)methanol
Technical Support Center: Etherification of (5-Chloro-2-methylphenyl)methanol
Welcome to the technical support center for the etherification of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic step. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methodologies are robust and self-validating.
The primary method for this transformation is the Williamson ether synthesis, a reliable and versatile SN2 reaction.[1] This process involves the deprotonation of the alcohol to form a potent nucleophile (an alkoxide), which then displaces a leaving group from an alkylating agent to form the desired ether.[2] This guide is structured to troubleshoot common issues encountered during this reaction and answer frequently asked questions, grounding all recommendations in established chemical principles.
General Experimental Workflow
A typical procedure involves the deprotonation of this compound using a strong, non-nucleophilic base followed by the introduction of an alkylating agent. The workflow below outlines a standard approach.
Caption: General workflow for Williamson ether synthesis.
Troubleshooting Guide
Q1: My reaction yield is very low, or I'm only recovering my starting alcohol. What went wrong?
This is the most common issue and typically points to one of four areas: inefficient deprotonation, poor alkylating agent reactivity, suboptimal reaction conditions, or the presence of contaminants.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low reaction yields.
Detailed Breakdown:
-
Inefficient Deprotonation: The hydroxyl group of the alcohol must be fully deprotonated to form the nucleophilic alkoxide.
-
Cause: The base may be too weak or degraded. Water in the reaction mixture will consume the base.[3]
-
Solution: Sodium hydride (NaH) is a highly effective, strong base for this purpose.[2][4] Ensure it is fresh (from a sealed container) and use a slight excess (e.g., 1.1-1.2 equivalents). Allow sufficient time for the deprotonation to complete; a sign of completion is the cessation of hydrogen gas evolution.[3]
-
-
Poor Alkylating Agent: The reaction proceeds via an SN2 mechanism, which is highly sensitive to the nature of the alkylating agent.[1]
-
Cause: A sterically hindered (secondary or tertiary) alkyl halide was used, or the leaving group is poor.
-
Solution: Always use a primary alkyl halide or methyl halide to minimize competing elimination reactions.[2] The reactivity of the leaving group is critical; the order is I > Br > OTs (tosylate) > Cl.[3] Using an alkyl iodide will significantly increase the reaction rate compared to a chloride.
-
-
Suboptimal Solvent and Temperature: The solvent plays a crucial role in stabilizing intermediates and influencing nucleophilicity.
-
Cause: Using a protic solvent or an inappropriate temperature.
-
Solution: Polar aprotic solvents like THF, DMF, and DMSO are ideal for SN2 reactions.[5][6] They solvate the counter-ion (e.g., Na+) while leaving the alkoxide nucleophile "naked" and highly reactive.[7] While the reaction is often started at 0°C, gentle heating (40–60°C) may be required to drive the alkylation to completion, especially with less reactive alkylating agents.[3]
-
| Parameter | Recommendation | Rationale |
| Base | Sodium Hydride (NaH), 60% disp. in oil | Strong, non-nucleophilic base. H₂ byproduct drives equilibrium.[2] |
| Solvent | Anhydrous THF or DMF | Polar aprotic; enhances nucleophilicity of the alkoxide.[5][7] |
| Alkylating Agent | Primary Alkyl Iodide or Bromide | Minimizes E2 elimination and provides a good leaving group.[1][2] |
| Temperature | 0 °C to RT (or gentle heating to 40-60 °C) | Controls reaction rate and minimizes side reactions.[3] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents quenching of the base and alkoxide by atmospheric moisture.[3] |
Q2: I'm observing a significant amount of an elimination product (alkene). How can I prevent this?
The formation of an alkene is a classic sign that the E2 (elimination) pathway is outcompeting the desired SN2 (substitution) pathway.[1]
-
Primary Cause: Use of a sterically hindered alkylating agent. The alkoxide formed from this compound is a strong base. When it encounters a secondary or tertiary alkyl halide, it is more likely to act as a base and abstract a proton, leading to elimination, rather than act as a nucleophile.[8]
-
Solution: The most effective solution is to switch to a primary or methyl halide as your alkylating agent. If the structure of your desired ether necessitates a secondary alkyl group, this synthetic route (deprotonating the benzyl alcohol) is problematic.
-
Alternative Strategy: Reverse the roles. Convert this compound into its corresponding halide, (5-Chloro-2-methylphenyl)methyl chloride or bromide. Then, react this primary benzylic halide with the alkoxide of your desired alcohol. Since the halide is now on a primary carbon, the SN2 pathway will be strongly favored.[2]
Q3: My purification is difficult due to a byproduct with a similar polarity to my product.
This could be unreacted starting material or a side product like a self-ether.
-
Cause 1: Unreacted Starting Alcohol: This indicates an incomplete reaction (see Q1). The high polarity of the alcohol's -OH group can cause tailing on silica gel chromatography, leading to poor separation.
-
Cause 2: Symmetrical Ether Formation: this compound can react with itself to form bis(5-chloro-2-methylphenyl)methyl ether, especially if conditions inadvertently become acidic or the temperature is too high.[9][10]
-
Solutions:
-
Optimize the Reaction: Ensure the reaction goes to completion by using the strategies in Q1 to minimize leftover starting material.
-
Careful Workup: A thorough aqueous wash can help remove some of the highly polar starting material before chromatography.
-
Chromatography Optimization: Use a shallow solvent gradient during column chromatography to improve the resolution between your desired product and any byproducts. Test different solvent systems (e.g., Hexanes/Ethyl Acetate vs. Hexanes/Dichloromethane) via TLC to find the best separation.
-
Frequently Asked Questions (FAQs)
Q: What is the mechanism of the Williamson ether synthesis? A: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. It is a one-step process where the alkoxide ion performs a "backside attack" on the electrophilic carbon of the alkylating agent, displacing the leaving group.[1] This concerted mechanism results in an inversion of stereochemistry at the electrophilic carbon, though this is not relevant when using a simple methyl or primary alkyl halide.
Q: Can I use a weaker base like potassium carbonate (K₂CO₃)? A: While bases like K₂CO₃ are sometimes used for making aryl ethers from more acidic phenols, they are generally not strong enough to efficiently deprotonate a benzyl alcohol.[6] Using an insufficiently strong base will result in a low concentration of the required alkoxide, leading to a slow and incomplete reaction. Sticking with strong bases like NaH or KH is highly recommended.[6]
Q: Is Phase-Transfer Catalysis (PTC) a viable option? A: Yes, PTC can be an excellent alternative, especially for scaling up. In this method, a quaternary ammonium salt (e.g., tetrabutylammonium bromide) is used to transport the alkoxide from an aqueous or solid phase into the organic phase where the alkylating agent resides. This often allows the use of less hazardous and less stringently anhydrous conditions, for example, using aqueous NaOH as the base.
Q: Are there alternative methods to synthesize this ether? A: Besides the Williamson ether synthesis, other methods exist, though they may be less general.
-
Acid-Catalyzed Dehydration: Reacting the alcohol with another alcohol in the presence of a strong acid can form ethers. However, this method typically requires high temperatures and is only effective for producing symmetrical ethers; otherwise, it yields a mixture of products.[11]
-
Reaction with Benzyl Trichloroacetimidate: For acid-sensitive substrates where strong bases cannot be used, alcohols can be protected under acidic conditions using benzyl trichloroacetimidate.[4][12]
-
Iron-Catalyzed Etherification: Recent literature describes methods for the etherification of benzyl alcohols using iron catalysts, which can be a greener alternative.[10][13]
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jk-sci.com [jk-sci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scispace.com [scispace.com]
- 10. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ether - Wikipedia [en.wikipedia.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pubs.acs.org [pubs.acs.org]
How to resolve solubility issues of (5-Chloro-2-methylphenyl)methanol in organic solvents
Welcome to the technical support guide for resolving solubility challenges with (5-Chloro-2-methylphenyl)methanol. This resource is designed for researchers, chemists, and formulation scientists who are actively working with this compound. Here, we will explore the underlying principles of its solubility and provide systematic, actionable strategies to achieve successful dissolution in organic solvents for your experimental needs.
Part 1: Understanding the Molecule: Why is Solubility a Challenge?
This compound, also known as 5-chloro-2-methylbenzyl alcohol, is an organic compound with the molecular formula C8H9ClO.[1] Its structure, featuring a substituted phenyl ring, inherently presents solubility challenges.
Key Molecular Characteristics:
-
Structure: A benzyl alcohol core with chloro and methyl substitutions on the phenyl ring.
-
Polarity: The hydroxyl (-OH) group provides a polar, hydrophilic character capable of hydrogen bonding. However, the chlorinated methylphenyl ring is largely nonpolar and hydrophobic. This dual nature can make solvent selection complex.
-
Physical State: It is a solid at room temperature.[2] The energy required to break the crystal lattice of the solid solute is a critical factor in dissolution.
The fundamental principle governing solubility is "like dissolves like."[3] This means that solutes tend to dissolve in solvents with similar polarity. The challenge with this compound is to find a solvent system that can adequately accommodate both its polar hydroxyl group and its nonpolar aromatic ring.
Part 2: Troubleshooting Guide: A Systematic Approach to Dissolution
Encountering solubility issues is a common hurdle in experimental chemistry. Follow this step-by-step guide to systematically identify an effective solvent system for this compound.
Step 1: Initial Solvent Screening
The first step is to screen a range of common organic solvents with varying polarities. Based on the structure of this compound, solvents with intermediate polarity, as well as those capable of hydrogen bonding, are excellent starting points. Benzyl alcohol, a structurally similar compound, is highly soluble in solvents like ethanol, acetone, and diethyl ether.[4]
Recommended Solvents for Initial Screening:
| Solvent Class | Examples | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | The hydroxyl group can hydrogen bond with the solute's -OH group. |
| Ketones | Acetone, Methyl Ethyl Ketone | Moderately polar, can accept hydrogen bonds. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Can accept hydrogen bonds; good for less polar compounds. |
| Chlorinated | Dichloromethane (DCM) | Apolar aprotic solvent that can solvate the chlorinated ring. |
| Aromatic | Toluene | Can interact favorably with the phenyl ring of the solute. |
| Polar Aprotic | DMSO, DMF | High polarity; often a last resort due to high boiling points. |
Protocol: See "Experimental Protocol 1: Systematic Solvent Screening" for a detailed methodology.
Step 2: The Power of Temperature
For most solid organic compounds, solubility increases with temperature.[3][5] This is because the dissolution process is often endothermic, meaning it absorbs heat. Increasing the temperature provides the necessary energy to overcome the intermolecular forces within the solute's crystal lattice.[6]
-
Practical Tip: After adding the solute to the solvent at room temperature, gently warm the mixture in a water bath while stirring. Many studies show that for organic solids, solubility can increase exponentially with temperature.[7][8] A modest increase of 20°C can sometimes double the solubility.[7]
Caution: Be mindful of the solvent's boiling point and the thermal stability of this compound.
Step 3: Implementing Co-Solvent Systems
If a single solvent does not provide adequate solubility, a co-solvent system is the next logical step. Co-solvency is a powerful technique where a second, miscible solvent is added to the primary solvent to enhance the solubility of a solute.[9][10]
How it Works: A co-solvent can act as a bridge, reducing the interfacial tension between the solute and the primary solvent.[10] For this compound, a mixture of a polar, protic solvent (like ethanol) and a less polar solvent (like toluene or DCM) can be effective. The ethanol solvates the hydroxyl group, while the toluene or DCM solvates the aromatic ring.
-
Common Co-Solvent Blends to Try:
-
Toluene / Ethanol
-
Dichloromethane / Methanol
-
Tetrahydrofuran / Methanol
-
Protocol: See "Experimental Protocol 2: Developing a Co-Solvent System" for a detailed methodology.
Step 4: Mechanical Assistance
Sometimes, the rate of dissolution is slow. Mechanical energy can help accelerate the process.
-
Sonication: Using an ultrasonic bath can help break apart solute agglomerates and increase the interaction between the solute and solvent at the surface, speeding up dissolution.[11]
-
Vigorous Stirring/Vortexing: Continuous agitation ensures the solute is well-dispersed in the solvent, preventing saturation at the particle surface and promoting faster dissolution.
This troubleshooting workflow can be visualized as a decision-making process:
Caption: A decision tree for troubleshooting solubility issues.
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent to try for this compound?
Based on its structure, a good starting point would be a moderately polar alcohol like ethanol or isopropanol. These solvents can interact with both the polar hydroxyl group and, to some extent, the nonpolar ring structure.
Q2: My compound dissolves when heated but crashes out when it cools. What should I do?
This indicates you have created a supersaturated solution. The solubility of your compound is highly dependent on temperature in that specific solvent.[5] To resolve this, you can either: a) Maintain the elevated temperature during your experiment (if feasible). b) Use a co-solvent system to increase the solubility at room temperature. Often, adding a small amount of a more effective co-solvent can keep the compound in solution upon cooling.[12] c) Increase the total volume of the solvent to work at a lower, more stable concentration.
Q3: Can I use DMSO to dissolve my compound?
Yes, Dimethyl sulfoxide (DMSO) is a very powerful polar aprotic solvent and will likely dissolve this compound. However, it has a very high boiling point (189 °C), making it difficult to remove later. It should be used when it is compatible with subsequent experimental steps and when other common volatile solvents have failed.
Q4: How does the purity of the compound affect its solubility?
Impurities can significantly impact solubility. In some cases, impurities can lower the melting point and disrupt the crystal lattice, making the compound easier to dissolve. In other cases, insoluble impurities can coat the surface of your compound, preventing the solvent from interacting with it effectively. Always strive to use a compound with known purity for reproducible results.
Q5: Why is my compound insoluble in a non-polar solvent like hexane?
Hexane is a non-polar solvent and interacts primarily through weak van der Waals forces. While it can interact with the nonpolar phenyl ring of your compound, it cannot effectively solvate the highly polar hydroxyl (-OH) group. The strong hydrogen bonding between the this compound molecules is much more favorable than the weak interactions offered by hexane, thus it remains insoluble. This is a classic example of the "like dissolves like" principle.[3]
Part 4: Experimental Protocols
Experimental Protocol 1: Systematic Solvent Screening
Objective: To identify the most effective single organic solvent for dissolving this compound at a target concentration.
Materials:
-
This compound
-
Selection of test solvents (e.g., Methanol, Ethanol, Acetone, THF, Dichloromethane, Toluene)
-
Small vials (e.g., 2 mL glass vials) with caps
-
Analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Preparation: Weigh out a precise amount of this compound into separate, labeled vials (e.g., 5 mg per vial).
-
Solvent Addition: Add a measured volume of the first test solvent to the corresponding vial to achieve the target concentration (e.g., add 0.5 mL for a 10 mg/mL test).
-
Initial Dissolution Attempt: Cap the vial and vortex vigorously for 30 seconds at room temperature.
-
Observation: Visually inspect the solution against a dark background. Note if the solution is clear, hazy, or if solid particles remain.
-
Incremental Solvent Addition: If the compound is not fully dissolved, add another measured volume of solvent (e.g., 0.5 mL, for a new concentration of 5 mg/mL) and vortex again. Repeat until the compound dissolves or it becomes clear that the solvent is ineffective at a reasonable concentration.
-
Record Results: Record the final concentration at which the compound fully dissolved for each solvent.
-
Repeat: Repeat steps 2-6 for each selected solvent.
Experimental Protocol 2: Developing a Co-Solvent System
Objective: To find a binary solvent mixture that dissolves this compound at the target concentration.
Materials:
-
Same as Protocol 1, plus a secondary set of solvents for blending.
Procedure:
-
Select Primary Solvent: Choose a "poor" solvent from Protocol 1 in which the compound was not soluble at the target concentration.
-
Preparation: Weigh out the target amount of this compound into a vial (e.g., 10 mg).
-
Add Primary Solvent: Add a volume of the primary (poor) solvent that is less than your final target volume (e.g., 0.8 mL for a final target volume of 1 mL). The compound will not dissolve and will form a slurry.
-
Titrate with Co-Solvent: Select a "good" solvent from Protocol 1. Add the co-solvent dropwise (e.g., in 20 µL increments) to the slurry while vortexing between additions.
-
Observation: Continue adding the co-solvent until the solution becomes completely clear.
-
Record Ratio: Record the final volumes of the primary solvent and the co-solvent used. This gives you an effective volumetric ratio (e.g., 800 µL Toluene / 150 µL Ethanol, or ~5.3:1) for dissolution at that concentration.
-
Optimization: Repeat with different primary/co-solvent combinations to find the most efficient system.
The mechanism of co-solvency can be visualized as follows:
Caption: How a co-solvent bridges the polarity gap.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Co-solvency: Significance and symbolism [wisdomlib.org]
- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 11. quora.com [quora.com]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
Preventing decomposition of (5-Chloro-2-methylphenyl)methanol during reactions
A Guide to Preventing Decomposition in Synthetic Applications
Welcome to the Technical Support Center for (5-Chloro-2-methylphenyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this versatile building block during chemical reactions. As Senior Application Scientists, we have compiled this guide based on established chemical principles and practical laboratory experience to ensure the integrity of your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound, also known as 5-chloro-2-methylbenzyl alcohol, is an organic compound with the molecular formula C₈H₉ClO.[1] It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The stability of this substituted benzyl alcohol is a concern because the benzylic hydroxyl group is susceptible to various transformations under common reaction conditions, leading to the formation of unwanted byproducts and reduced yields of the desired product.
Q2: What are the most common decomposition pathways for this compound?
The primary decomposition pathways for this compound include:
-
Oxidation: The benzylic alcohol can be easily oxidized to the corresponding aldehyde, (5-Chloro-2-methyl)benzaldehyde, and further to 5-Chloro-2-methylbenzoic acid under stronger oxidizing conditions.[2][3]
-
Acid-Catalyzed Decomposition: In the presence of strong acids, the alcohol can undergo dehydration to form a stabilized benzylic carbocation, which can lead to the formation of ethers or polymeric materials.[4][5]
-
Substitution Reactions: The hydroxyl group can be converted into a good leaving group, making the benzylic carbon susceptible to nucleophilic substitution.
Troubleshooting Guides
This section provides detailed troubleshooting for common reactions where the decomposition of this compound is frequently observed.
Issue 1: Oxidation Reactions - Formation of Aldehyde and Carboxylic Acid Byproducts
The selective oxidation of this compound to a desired product can be challenging. Over-oxidation to the carboxylic acid or incomplete reaction are common issues.
Symptoms:
-
TLC or GC-MS analysis shows the presence of (5-Chloro-2-methyl)benzaldehyde and/or 5-Chloro-2-methylbenzoic acid in the reaction mixture.
-
Low yield of the desired product.
Root Causes & Solutions:
| Root Cause | Explanation | Recommended Solution |
| Harsh Oxidizing Agent | Strong oxidants like chromic acid (Jones reagent) will readily oxidize the primary alcohol to a carboxylic acid.[6] | Use milder and more selective oxidizing agents such as Pyridinium Chlorochromate (PCC) or reagents for a Swern oxidation.[7][8] |
| Presence of Water | In aqueous conditions, the initially formed aldehyde can exist in equilibrium with its hydrate form, which is susceptible to further oxidation to the carboxylic acid.[7] | Perform the oxidation under anhydrous (water-free) conditions. Use a solvent like dichloromethane (DCM).[9] |
| Reaction Temperature | Higher temperatures can promote over-oxidation and other side reactions. | For Swern oxidations, it is critical to maintain a low temperature (e.g., -78 °C) to prevent the decomposition of the reactive intermediate.[10] |
| Incorrect Stoichiometry | An excess of the oxidizing agent can lead to the formation of byproducts. | Use a stoichiometric amount of the oxidizing agent. For PCC, 1 equivalent is generally sufficient.[11] |
Experimental Protocol: Selective Oxidation to (5-Chloro-2-methyl)benzaldehyde using PCC
-
To a stirred solution of this compound (1 equivalent) in anhydrous dichloromethane (DCM), add Pyridinium Chlorochromate (PCC) (1.5 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude (5-Chloro-2-methyl)benzaldehyde.
-
Purify the crude product by column chromatography on silica gel.[12]
Visualization of Oxidation Pathways
Caption: Oxidation pathways of this compound.
Issue 2: Acid-Catalyzed Decomposition - Formation of Ethers and Polymers
Reactions performed under acidic conditions can lead to the decomposition of this compound.
Symptoms:
-
Formation of a high molecular weight, insoluble material (polymer).
-
Presence of a symmetrical ether, bis(5-chloro-2-methylbenzyl) ether, identified by MS analysis.
-
Significant decrease in the amount of starting material without the formation of the desired product.
Root Causes & Solutions:
| Root Cause | Explanation | Recommended Solution |
| Strongly Acidic Conditions | The hydroxyl group can be protonated by a strong acid, forming a good leaving group (water). Loss of water generates a stable benzylic carbocation.[5] | Avoid strongly acidic conditions where possible. If an acid is required, use a weaker acid or a catalytic amount of a strong acid. |
| High Temperatures | Elevated temperatures in the presence of acid promote elimination (dehydration) and subsequent polymerization of the resulting reactive species.[13] | Run the reaction at the lowest possible temperature that allows for the desired transformation. |
| Nucleophilic Attack | The benzylic carbocation is highly electrophilic and can be attacked by another molecule of the starting alcohol, leading to ether formation.[13] | If the reaction must be run under acidic conditions, consider protecting the hydroxyl group as an ether (e.g., a benzyl ether) before proceeding.[14][15] |
Experimental Protocol: Protection of the Hydroxyl Group as a Benzyl Ether
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C, add a solution of this compound (1 equivalent) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction carefully with water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting benzyl ether by column chromatography.[16]
Visualization of Acid-Catalyzed Decomposition
References
- 1. lookchem.com [lookchem.com]
- 2. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]
- 3. Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Swern Oxidation [organic-chemistry.org]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. 5-CHLORO-2-(TRIFLUOROMETHYL)BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 13. Ether - Wikipedia [en.wikipedia.org]
- 14. Benzyl Ethers [organic-chemistry.org]
- 15. uwindsor.ca [uwindsor.ca]
- 16. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
Navigating the Scale-Up of (5-Chloro-2-methylphenyl)methanol Production: A Technical Troubleshooting Guide
For researchers, chemists, and process development professionals, the transition from a successful bench-scale synthesis to large-scale production is a critical juncture fraught with challenges. This technical support guide provides a comprehensive troubleshooting framework for the scaled-up production of (5-Chloro-2-methylphenyl)methanol, a key intermediate in the pharmaceutical and agrochemical industries. This guide, structured in a practical question-and-answer format, offers in-depth insights into potential issues, their root causes, and actionable solutions to ensure a safe, efficient, and reproducible manufacturing process.
I. Foundational Synthesis Strategies: An Overview
The industrial production of this compound primarily relies on two robust synthetic routes:
-
Reduction of 5-Chloro-2-methylbenzaldehyde: This is a common and often preferred method due to the commercial availability of the starting aldehyde. The choice of reducing agent is critical for selectivity and safety at scale.
-
Grignard Reaction: This route involves the reaction of a Grignard reagent, prepared from a suitable halo-toluene derivative, with formaldehyde or a formaldehyde equivalent. While versatile, Grignard reactions are notoriously exothermic and require stringent control during scale-up.[1]
This guide will address troubleshooting scenarios for both synthetic pathways.
II. Troubleshooting Guide: Scaling Up the Reduction of 5-Chloro-2-methylbenzaldehyde
The reduction of 5-chloro-2-methylbenzaldehyde is a cornerstone of this compound synthesis. While seemingly straightforward, scaling up this process can introduce unforeseen complications.
Frequently Asked Questions (FAQs)
Q1: My large-scale reduction with sodium borohydride is sluggish and gives incomplete conversion, even with extended reaction times. What are the likely causes and how can I fix this?
A1: Several factors can contribute to sluggish or incomplete reductions at scale.
-
Insufficient Mixing: In large reactors, inadequate agitation can lead to poor dispersion of the solid sodium borohydride, creating localized areas of low reagent concentration. This results in a non-uniform reaction rate.
-
Solution: Ensure your reactor's agitation system is designed for efficient solid-liquid mixing. Baffles and appropriately designed impellers are crucial. Consider monitoring the reaction mixture for homogeneity.
-
-
Solvent Effects: While protic solvents like ethanol or methanol are commonly used for sodium borohydride reductions, their properties can change with scale and temperature fluctuations, affecting the solubility and reactivity of the borohydride.[2]
-
Solution: Evaluate the solvent system. A co-solvent might be necessary to improve the solubility of all reactants. Ensure the solvent is of appropriate grade and free from excessive water, which can consume the reducing agent.
-
-
Temperature Control: While sodium borohydride reductions are generally less exothermic than those with stronger reducing agents, heat dissipation can be a challenge in large vessels.[3] If the temperature is too low, the reaction rate will decrease significantly.
-
Solution: Implement a robust temperature control system. For large batches, a jacketed reactor with a reliable heating/cooling fluid is essential. Monitor the internal temperature at multiple points if possible.
-
Q2: After quenching my large-scale reduction, I'm observing a significant amount of an unknown impurity during workup. What could this be and how do I prevent it?
A2: The formation of byproducts is a common issue when scaling up.
-
Over-reduction or Side Reactions: While sodium borohydride is a relatively mild reducing agent, prolonged reaction times or elevated temperatures can lead to side reactions. One possibility is the formation of ethers through the reaction of the product alcohol with unreacted starting material or another alcohol molecule, especially under acidic workup conditions.[4]
-
Impure Starting Material: The purity of the starting 5-chloro-2-methylbenzaldehyde is critical. Aldehyde impurities can be oxidized to the corresponding carboxylic acid, which can complicate the workup and purification.
-
Solution:
-
Optimize Reaction Conditions: Carefully control the reaction time and temperature. Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, GC) to determine the optimal endpoint and avoid prolonged exposure to reaction conditions.
-
Quenching Protocol: The quenching process itself can generate impurities. A slow, controlled addition of a mild acid (e.g., acetic acid or ammonium chloride solution) is often preferred over strong mineral acids to minimize side reactions.[5]
-
Starting Material Purity: Ensure the purity of the 5-chloro-2-methylbenzaldehyde through appropriate analytical testing before use.
-
-
Q3: My product is difficult to crystallize from the crude reaction mixture at a large scale, often oiling out. What can I do to improve crystallization?
A3: Crystallization is a critical purification step, and its success at scale depends on several factors.
-
Solvent System: The ideal crystallization solvent system should provide good solubility at elevated temperatures and poor solubility at lower temperatures. This can be more challenging to achieve with larger volumes.
-
Solution: Conduct a thorough solvent screen at a smaller scale to identify the optimal solvent or solvent mixture (e.g., toluene/heptane, ethyl acetate/hexane). Seeding the supersaturated solution with a small amount of pure product crystals can be highly effective in inducing crystallization and preventing oiling out.[6]
-
-
Cooling Rate: Rapid cooling of large volumes can lead to rapid supersaturation and the formation of an oil instead of crystals.
-
Solution: Implement a controlled cooling profile. A slow, linear cooling rate often promotes the growth of well-defined crystals.
-
-
Purity of the Crude Product: High levels of impurities can inhibit crystallization.
-
Solution: If the crude product is highly impure, consider a preliminary purification step, such as a wash with a suitable solvent or a quick filtration through a pad of silica gel, before attempting crystallization.
-
Experimental Protocol: Scale-Up of Sodium Borohydride Reduction
This protocol outlines a general procedure for the reduction of 5-chloro-2-methylbenzaldehyde on a larger scale. Note: This is a representative protocol and should be optimized for your specific equipment and safety procedures.
-
Reactor Setup: Charge a clean, dry, and inerted jacketed reactor with 5-chloro-2-methylbenzaldehyde (1.0 eq) and a suitable solvent (e.g., ethanol or methanol, ~5-10 volumes).
-
Cooling: Cool the solution to 0-5 °C with agitation.
-
Reagent Addition: Slowly add sodium borohydride (0.3-0.5 eq) portion-wise, maintaining the internal temperature below 10 °C. The rate of addition should be carefully controlled to manage any exotherm.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Quenching: Slowly and carefully add a saturated aqueous solution of ammonium chloride or a dilute solution of acetic acid to the reaction mixture, keeping the temperature below 15 °C.
-
Workup:
-
Add water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Separate the organic layer.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude this compound by crystallization from a pre-determined solvent system.
-
III. Troubleshooting Guide: Scaling Up the Grignard Reaction
Grignard reactions are powerful C-C bond-forming reactions but are notoriously challenging to scale up due to their highly exothermic nature and sensitivity to air and moisture.[7]
Frequently Asked Questions (FAQs)
Q1: I'm having difficulty initiating the Grignard reaction at a large scale. What are the common causes and solutions?
A1: Initiation is a frequent hurdle in large-scale Grignard reactions.
-
Magnesium Surface Passivation: The surface of the magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction from starting.
-
Solution: Use fresh, high-quality magnesium turnings. Activating the magnesium is crucial. Common methods include the addition of a small crystal of iodine, a few drops of 1,2-dibromoethane, or pre-crushing a small portion of the magnesium under an inert atmosphere.[8]
-
-
Presence of Moisture: Even trace amounts of water can quench the Grignard reagent as it forms, preventing the reaction from sustaining itself.
-
Solution: Ensure all glassware and solvents are rigorously dried. Flame-drying glassware under vacuum and using anhydrous solvents are standard procedures.
-
-
Delayed Exotherm: A dangerous situation can arise if a large amount of the halide is added before the reaction initiates, leading to a sudden and violent exotherm once the reaction begins.[8]
-
Solution: Add only a small portion of the halide initially and wait for signs of reaction (e.g., gentle refluxing, color change) before continuing the addition. In-situ monitoring techniques, such as infrared spectroscopy, can be used to confirm initiation before proceeding.[8]
-
Q2: The Grignard reaction is generating too much heat, and I'm struggling to control the temperature in my large reactor. What are the risks and how can I manage the exotherm?
A2: Uncontrolled exotherms in Grignard reactions can lead to thermal runaway, a dangerous situation where the reaction rate increases exponentially, potentially causing a fire or explosion.[9]
-
Inadequate Heat Removal: The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation more challenging.[10]
-
Solution:
-
Controlled Addition: The halide solution must be added slowly and at a controlled rate to allow the reactor's cooling system to remove the generated heat effectively. A syringe pump or a calibrated addition funnel is recommended.[8]
-
Efficient Cooling: Utilize a powerful and reliable cooling system for the reactor jacket.
-
Dilution: Increasing the solvent volume can help to moderate the temperature rise by providing a larger heat sink.[8]
-
-
Q3: My Grignard reaction is producing a significant amount of a dimeric byproduct. What is causing this and how can I minimize it?
A3: The formation of a homocoupled (Wurtz-type) dimer is a common side reaction in Grignard synthesis.
-
Reaction Mechanism: This occurs when the Grignard reagent reacts with the unreacted halide starting material.
-
Solution:
-
Slow Addition: Adding the halide slowly to the magnesium suspension ensures that it reacts to form the Grignard reagent before it has a chance to react with already-formed Grignard reagent.
-
Maintain a Slight Excess of Magnesium: Ensuring that there is always a reactive magnesium surface available can favor the formation of the Grignard reagent over the coupling side reaction.
-
-
Experimental Protocol: Scale-Up of Grignard Synthesis
This protocol provides a general framework for the synthesis of this compound via a Grignard reaction. Extreme caution must be exercised due to the hazardous nature of this reaction.
-
Reactor Setup: Assemble a flame-dried, multi-necked reactor equipped with a mechanical stirrer, a condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Magnesium Activation: Charge the reactor with magnesium turnings (1.1-1.2 eq) and a small amount of an activator (e.g., a crystal of iodine).
-
Initiation: Add a small portion of a solution of 5-chloro-2-methylbenzyl chloride (or bromide) (1.0 eq) in anhydrous THF or diethyl ether to the magnesium. Wait for initiation, which may require gentle warming.
-
Controlled Addition: Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
Reaction with Formaldehyde: Cool the Grignard reagent to 0 °C and slowly add a source of formaldehyde (e.g., paraformaldehyde or trioxane).
-
Quenching: This is a highly exothermic step and must be done with extreme care. Slowly and cautiously add the reaction mixture to a cooled, stirred solution of saturated aqueous ammonium chloride or dilute hydrochloric acid.[11]
-
Workup and Purification: Follow a similar procedure as outlined in the reduction protocol for extraction, drying, and purification.
IV. Visualization of Key Processes
To aid in understanding the critical steps and decision-making processes, the following diagrams are provided.
Troubleshooting Workflow for Low Yield in Reduction
Caption: Decision tree for troubleshooting low yields in the reduction synthesis.
Safety Workflow for Scaling Up Grignard Reaction
Caption: Critical safety steps for scaling up a Grignard reaction.
V. Quantitative Data Summary
The following table summarizes key parameters that require careful consideration and optimization during the scale-up process.
| Parameter | Bench-Scale (Typical) | Pilot/Production Scale (Considerations) | Potential Issues at Scale |
| Solvent Volume | 10-20 volumes | 5-10 volumes (for concentration) | Inefficient mixing, poor heat transfer |
| Reagent Stoichiometry | 1.1-1.5 eq (excess) | Closer to stoichiometric (cost) | Incomplete conversion, side reactions |
| Addition Time | Minutes | Hours | Uncontrolled exotherm, byproduct formation |
| Agitation Speed | 200-400 RPM | Varies with reactor geometry | Poor mass and heat transfer |
| Cooling Rate | Rapid (ice bath) | Controlled, often linear | Oiling out, poor crystal quality |
VI. Conclusion
The successful scale-up of this compound production is a multifaceted challenge that demands a deep understanding of the underlying chemistry, reaction kinetics, and process safety principles. By anticipating potential issues and implementing the troubleshooting strategies outlined in this guide, researchers and chemical engineers can navigate the complexities of large-scale synthesis, ensuring a safe, efficient, and robust manufacturing process. A commitment to process safety management, including thorough hazard analysis and the implementation of robust control measures, is paramount for any successful scale-up endeavor.[12]
VII. References
-
METTLER TOLEDO. (n.d.). Grignard Reaction Scale-up – 4 Steps to Control Development. Retrieved from --INVALID-LINK--
-
Process Safety Evaluation and Scale-up of a Lactam Reduction with NaBH4 and TFA. (2015). Organic Process Research & Development. Retrieved from --INVALID-LINK--
-
TSM TheSafetyMaster Private Limited. (2024). Exothermic Reaction Hazards. Retrieved from --INVALID-LINK--
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from --INVALID-LINK--
-
H.E.L Group. (n.d.). Critical Considerations in Process Safety. Retrieved from --INVALID-LINK--
-
Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014). ACS Symposium Series. Retrieved from --INVALID-LINK--
-
Process Safety Evaluation and Scale-up of a Lactam Reduction with NaBH 4 and TFA. (2025). ResearchGate. Retrieved from --INVALID-LINK--
-
Practical Challenges and Solutions to Continuous Grignard Chemistry. (2022). AIChE. Retrieved from --INVALID-LINK--
-
The protection of reactors containing exothermic reactions: an HSE view. (n.d.). IChemE. Retrieved from --INVALID-LINK--
-
American Chemical Society. (n.d.). Grignard Reaction. Retrieved from --INVALID-LINK--
-
Developing SOPs for Hazardous Chemical Manipulations. (n.d.). DCHAS.org. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2021). Quenching Reactions: Grignards. Retrieved from --INVALID-LINK--
-
Exothermic reaction safety. (2024). YouTube. Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from --INVALID-LINK--
-
Chemistry Stack Exchange. (2014). Removing unreacted Mg metal in a Grignard reaction. Retrieved from --INVALID-LINK--
-
Process Safety Evaluation To Identify the Inherent Hazards of a Highly Exothermic Ritter Reaction Using Adiabatic and Isothermal Calorimeters. (n.d.). ACS Publications. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from --INVALID-LINK--
-
Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (n.d.). Course Hero. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Application Notes and Protocols for the Safe Handling and Quenching of Grignard Reagents. Retrieved from --INVALID-LINK--
-
Continuous synthesis of Grignard reagents and subsequent quenching with electrophiles. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
KGROUP. (2006). Quenching Reactive Substances. Retrieved from --INVALID-LINK--
-
Process for the purification of benzyl alcohol. (1970). Google Patents. Retrieved from --INVALID-LINK--
-
Method for purifying benzyl alcohol. (n.d.). Google Patents. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Thermal runaway. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from --INVALID-LINK--
-
Process Development for Benzyl Alcohol Production by Whole-Cell Biocatalysis in Stirred and Packed Bed Reactors. (2022). National Institutes of Health. Retrieved from --INVALID-LINK--
-
Substituted benzyl alcohol chlorinations. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. Retrieved from --INVALID-LINK--
-
Proposal for the crystallization mechanism of para‐chloro‐substituted... (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Exploring Thermal Runaway: Role of Battery Chemistry and Testing Methodology. (n.d.). MDPI. Retrieved from --INVALID-LINK--
-
Dragonfly Energy. (n.d.). What Is Thermal Runaway In Batteries?. Retrieved from --INVALID-LINK--
-
Gasmet Technologies. (n.d.). What is thermal runaway in lithium-ion batteries. Retrieved from --INVALID-LINK--
-
Guidechem. (n.d.). This compound 58966-29-3 wiki. Retrieved from --INVALID-LINK--
-
Reddit. (2023). Problems with synthesis of Benzyl tosylate ( decomposition). Retrieved from --INVALID-LINK--
-
Lookchem. (n.d.). Cas 58966-29-3,this compound. Retrieved from --INVALID-LINK--
-
Reddit. (2024). Why is Benzyl Alcohol not a good solvent for the crystallization of fluorenol. Retrieved from --INVALID-LINK--
-
Thermal runaway of lithium-ion batteries and hazards of abnormal thermal environments. (n.d.). OSTI.GOV. Retrieved from --INVALID-LINK--
-
Alcohols, Phenols and Ethers. (n.d.). NCERT. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Ether. Retrieved from --INVALID-LINK--
-
Organic Chemistry Short Notes. (n.d.). Scribd. Retrieved from --INVALID-LINK--
-
CymitQuimica. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Aladdin. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
CymitQuimica. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Bloomberg Professional Services. (2024). Scaling Up Hydrogen: The Case for Low- Carbon Methanol. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Synthesis of (5-Octylfuran-2-YL)methanol from Biomass: A Technical Guide. Retrieved from --INVALID-LINK--
References
- 1. acs.org [acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Ether - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 8. mt.com [mt.com]
- 9. Thermal runaway - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
Common pitfalls in the characterization of (5-Chloro-2-methylphenyl)methanol
Technical Support Center: (5-Chloro-2-methylphenyl)methanol
Welcome to the technical support guide for this compound (CAS 58966-29-3). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate in their workflows.[1] As a substituted benzylic alcohol, its characterization can present unique challenges, from subtle spectroscopic ambiguities to unexpected impurities arising from its synthesis or degradation. This guide provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you navigate these common pitfalls with confidence.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the properties and handling of this compound.
Q1: What are the basic physical and chemical properties of this compound?
A1: this compound, also known as 5-chloro-2-methylbenzyl alcohol, is an organic compound with the molecular formula C₈H₉ClO.[2] Key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 58966-29-3 | [3][4] |
| Molecular Formula | C₈H₉ClO | [2] |
| Molecular Weight | 156.61 g/mol | [2] |
| Appearance | Typically a solid at room temperature. | [3] |
| Solubility | Moderately soluble in water; miscible with common organic solvents like alcohols, ether, and chloroform. | [5][6] |
Q2: How stable is this compound during storage and handling?
A2: Like many benzylic alcohols, this compound is susceptible to air oxidation, especially with prolonged exposure to air, light, or heat.[7] The primary degradation pathway involves oxidation of the benzylic alcohol first to the corresponding aldehyde (5-chloro-2-methylbenzaldehyde) and subsequently to the carboxylic acid (5-chloro-2-methylbenzoic acid).[7] To ensure stability, it is crucial to store the material in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.
Q3: What are the primary safety considerations when working with this compound?
A3: While specific toxicity data for this exact compound is limited, it should be handled with standard laboratory precautions. Substituted benzyl alcohols can be irritants to the skin, eyes, and respiratory system.[6] Always use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.
Section 2: Troubleshooting NMR Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) is the primary tool for structural confirmation. However, misinterpretation is a common pitfall.
Q4: My ¹H NMR spectrum is confusing. The benzylic -CH₂- protons appear as a singlet, not a triplet, and I can't find the -OH proton.
A4: This is a classic and frequently encountered issue with alcohols.
-
Causality (The "Why"): The protons of the benzylic methylene (-CH₂-) group are coupled to the proton of the hydroxyl (-OH) group, which should theoretically result in a triplet for the -CH₂- signal (if the OH were a triplet) and a triplet for the -OH signal. However, the hydroxyl proton is acidic and undergoes rapid chemical exchange with trace amounts of water or acid present in the deuterated solvent (e.g., CDCl₃). This exchange is often faster than the NMR timescale, effectively decoupling the -OH and -CH₂- protons. As a result, the -CH₂- signal collapses into a sharp singlet, and the -OH signal becomes a broad, low-intensity singlet that can be difficult to distinguish from the baseline.
-
Troubleshooting Protocol: The "D₂O Shake" Experiment This is a definitive, self-validating test to confirm the presence and location of the -OH signal.
-
Acquire a standard ¹H NMR spectrum of your sample.
-
Remove the NMR tube from the spectrometer.
-
Add one to two drops of deuterium oxide (D₂O) to the tube.
-
Cap the tube and shake it vigorously for 10-15 seconds to mix the layers.
-
Re-acquire the ¹H NMR spectrum.
-
Validation: The acidic -OH proton will exchange with deuterium from the D₂O. Since deuterium is not observed in ¹H NMR, the original -OH signal will disappear completely. This confirms its identity and original position.
-
| Expected ¹H NMR Chemical Shifts (in CDCl₃) | |
| Proton Type | Approximate Chemical Shift (ppm) |
| Aromatic (Ar-H) | 7.0 - 7.4 |
| Benzylic (-CH₂OH) | ~4.6 |
| Methyl (Ar-CH₃) | ~2.2 |
| Hydroxyl (-OH) | 1.5 - 4.0 (Broad, concentration-dependent) |
Q5: I see extra signals in the aromatic region (7-8 ppm) and a sharp singlet around 10 ppm. What are they?
A5: These signals are strong indicators of oxidative degradation.
-
The Aldehyde Impurity: A sharp singlet around 9.8-10.1 ppm is characteristic of an aldehyde proton (-CHO). This strongly suggests the presence of 5-chloro-2-methylbenzaldehyde , the first oxidation product. You may also see its other signals slightly shifted from the parent alcohol.
-
The Carboxylic Acid Impurity: A very broad singlet appearing far downfield (>10 ppm, sometimes as high as 12 ppm) is indicative of a carboxylic acid proton (-COOH). This points to the presence of 5-chloro-2-methylbenzoic acid , the second oxidation product.
-
Other Aromatic Signals: If the impurity levels are significant, you will see their distinct aromatic signals, which may overlap with or appear adjacent to the signals of your target compound, complicating the aromatic region.
The workflow below outlines a systematic approach to characterizing a new batch of the compound.
References
- 1. lookchem.com [lookchem.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 58966-29-3 [sigmaaldrich.com]
- 5. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 6. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of (5-Chloro-2-methylphenyl)methanol for Long-Term Storage
Introduction: (5-Chloro-2-methylphenyl)methanol is a key chemical intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its stability during long-term storage is paramount to ensure the integrity, purity, and success of subsequent synthetic steps. This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals to understand and mitigate potential degradation, ensuring the compound's stability and reliability in experimental workflows.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The most common degradation pathway is the slow oxidation of the benzylic alcohol group upon exposure to atmospheric oxygen.[2][3][4][5] This process, often accelerated by light and heat, converts the alcohol first into the corresponding aldehyde (5-chloro-2-methylbenzaldehyde) and then potentially further into the carboxylic acid (5-chloro-2-methylbenzoic acid).[2][3]
Q2: What are the ideal storage temperature and conditions?
A2: For long-term stability, it is highly recommended to store this compound at refrigerated temperatures, typically between 2°C and 8°C.[3][4] For extended periods, storage at -20°C can further slow degradation kinetics.[3] The material should be stored in a tightly sealed, airtight container, protected from light.[2][4][6]
Q3: My sample has developed a slight yellow tint. What does this indicate?
A3: A color change, such as the development of a yellow tint, is a common visual indicator of oxidative degradation.[7] The formation of aldehyde or other chromophoric impurities due to oxidation can impart color to the material. If a color change is observed, it is crucial to re-analyze the purity of the sample before use.
Q4: Is it necessary to store this compound under an inert atmosphere?
A4: Yes, for maximum stability and to prevent oxidation, storing under an inert atmosphere like dry nitrogen or argon is best practice.[5] This displaces oxygen from the container's headspace, significantly inhibiting the primary degradation pathway.[8] Specialized packaging, such as bottles with septa seals (e.g., AcroSeal or Sure/Seal), allows for the removal of material via syringe without compromising the inert atmosphere.[9][10]
Q5: Can I use antioxidants to improve stability?
A5: While antioxidants are effective at preventing oxidative degradation in many pharmaceutical products, their addition to a chemical intermediate must be carefully considered.[7][11][12] Antioxidants like Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) could be effective but would be considered an impurity in subsequent reactions.[7][13] Their use is generally not recommended unless they are part of a specific downstream formulation and have been proven not to interfere with the intended chemistry.
Part 2: Troubleshooting Guide
This section addresses specific issues you might encounter and provides systematic solutions.
Problem 1: Purity Decrease Detected by HPLC/GC Analysis
-
Observation: Your routine QC analysis shows a decrease in the main peak area for this compound and the appearance of new, unidentified peaks.
-
Probable Cause: Chemical degradation, most likely oxidation, has occurred. The new peaks often correspond to 5-chloro-2-methylbenzaldehyde and 5-chloro-2-methylbenzoic acid.[2][3]
-
Solution Workflow:
Caption: Troubleshooting workflow for decreased purity.
Problem 2: Sample Solidification or Precipitation at Low Temperatures
-
Observation: The liquid material has solidified or a precipitate has formed after being stored in the refrigerator or freezer.
-
Probable Cause: This is likely the freezing of the compound itself, not necessarily degradation. The melting point of related compounds like 5-chloro-2-methylphenol is around 72-76°C, but the alcohol form is a liquid at room temperature.[14] However, at 2-8°C or -20°C, it may freeze. Alternatively, if moisture has entered the container, it could freeze, or a less soluble degradant (like the carboxylic acid) could precipitate.
-
Solution:
-
Equilibrate: Allow the vial to warm to room temperature in a desiccator to prevent atmospheric moisture from condensing on the cold surface.[8]
-
Inspect: Check if the material returns to a clear, homogeneous liquid. If it does, it was likely just freezing, and the material is usable.
-
Analyze: If a solid remains after reaching room temperature, it is likely an impurity or a sign of significant degradation. The sample should be re-analyzed for purity before use.
-
Part 3: Key Experimental Protocols
Protocol 1: Recommended Long-Term Storage Procedure
This protocol ensures the optimal preservation of this compound.
Materials:
-
This compound
-
Amber glass vial with a PTFE-lined cap or a Sure/Seal™ type bottle
-
Source of dry, inert gas (Argon or Nitrogen)
-
Syringes and needles[9]
-
Parafilm or sealing tape
-
-20°C or 2-8°C storage unit
Procedure:
-
Preparation (The "Why"): If working with a bulk container, prepare to aliquot the material into smaller, single-use vials. This minimizes the number of times the main stock is exposed to the atmosphere.
-
Inerting the Vial (The "Why"): Flame-dry the receiving amber vial under vacuum and backfill with inert gas 3-5 times to remove all traces of air and moisture.[8] This creates an oxygen-free environment, directly inhibiting the primary oxidative degradation pathway.
-
Transfer (The "Why"): Transfer the this compound into the inerted vial using a cannula or a clean, dry syringe under a positive pressure of inert gas.[10] This prevents atmospheric contamination during the transfer process.
-
Sealing (The "Why"): Securely cap the vial. For standard caps, wrap the cap-vial interface with Parafilm to create an additional barrier against moisture and air ingress.
-
Labeling (The "Why"): Clearly label the vial with the compound name, date of storage, and purity at the time of storage. Proper labeling is critical for sample tracking and data integrity.
-
Storage (The "Why"): Place the sealed vial in a designated, light-protected storage unit at the appropriate temperature (-20°C for long-term, 2-8°C for short-term).[3][4] Low temperatures drastically reduce the rate of any potential chemical reactions.
Protocol 2: Stability Assessment via Reverse-Phase HPLC (RP-HPLC)
This is a general stability-indicating method to quantify purity and detect degradation products.[16][17]
Instrumentation & Conditions:
| Parameter | Specification | Rationale |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm | Provides good hydrophobic retention for the parent compound and its likely degradants. |
| Mobile Phase | Acetonitrile : Water (e.g., 60:40 v/v) with 0.1% Formic Acid | A common mobile phase for separating aromatic compounds of varying polarity. Acid improves peak shape. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 220 nm and 254 nm | Benzyl derivatives absorb UV light; monitoring multiple wavelengths can help differentiate components.[17] |
| Injection Vol. | 10 µL | A typical volume to avoid column overloading. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
Procedure:
-
Standard Preparation: Prepare a stock solution of a high-purity reference standard of this compound in the mobile phase (e.g., 1 mg/mL). Create a series of dilutions for a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve your stored sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the standards and the sample.
-
Data Interpretation:
-
Purity: Calculate the purity of your sample by comparing its peak area to the calibration curve. Purity (%) = (Area_Sample / Area_Standard at same conc.) * 100.
-
Degradation: Look for new peaks in the chromatogram. The aldehyde degradant will typically be less polar and elute later than the alcohol, while the carboxylic acid will be more polar and elute earlier.
-
Forced Degradation: To confirm peak identities, a forced degradation study can be performed by exposing a sample to a dilute solution of hydrogen peroxide (oxidative stress) and analyzing the resulting mixture.[16][18]
-
Part 4: Visualizing the Degradation Pathway
The primary chemical instability of this compound is its oxidation.
compound [label=<
this compound
(Parent Compound)
aldehyde [label=<
5-Chloro-2-methylbenzaldehyde
(Primary Degradant)
acid [label=<
5-Chloro-2-methylbenzoic Acid
(Secondary Degradant)
compound -> aldehyde [label="Oxidation\n[O], Light, Heat"]; aldehyde -> acid [label="Further Oxidation\n[O]"]; }
Caption: Primary oxidative degradation pathway.
References
- 1. lookchem.com [lookchem.com]
- 2. phexcom.com [phexcom.com]
- 3. benchchem.com [benchchem.com]
- 4. cphi-online.com [cphi-online.com]
- 5. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What Methods Should Be Mastered for the Benzyl Alcohol Storage? - Taizhou Suze Chemical Materials Co., Ltd. [suzehg.com]
- 7. Role of Antioxidants in Mitigating Oxidative Degradation – StabilityStudies.in [stabilitystudies.in]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. vinatiorganics.com [vinatiorganics.com]
- 12. istaykimya.com [istaykimya.com]
- 13. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 5-氯-2-甲基苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 15. ossila.com [ossila.com]
- 16. jetir.org [jetir.org]
- 17. jpionline.org [jpionline.org]
- 18. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Catalyst Selection for Efficient Reactions of (5-Chloro-2-methylphenyl)methanol
Welcome to the technical support center for (5-Chloro-2-methylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and advanced reactions involving this versatile building block.[1] As a benzylic alcohol with an electronically-modified aromatic ring, this substrate presents unique challenges and opportunities in catalyst selection and reaction design. This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure your experiments are efficient, reproducible, and successful.
Core Reaction Pathways
This compound is a primary benzylic alcohol, making the benzylic carbon a key site for reactivity.[2][3] Its structure allows for several critical transformations, each requiring a tailored catalytic approach. Understanding these pathways is the first step toward troubleshooting and optimization.
Caption: Key reaction pathways for this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. The solutions provided are based on mechanistic principles and established laboratory practices.
Question: My oxidation of this compound to the aldehyde is giving me low yields and a significant amount of the carboxylic acid. What's going wrong?
Answer: This is a classic case of over-oxidation, a common challenge when working with primary benzylic alcohols.[4] The intermediate aldehyde is often more susceptible to oxidation than the starting alcohol, leading to the formation of the corresponding carboxylic acid.
Causality & Solutions:
-
Harsh Oxidant: Strong oxidizing agents like Potassium Permanganate (KMnO₄) or chromic acid (formed from Na₂Cr₂O₇/H₂SO₄) are designed to convert primary benzylic C-H bonds directly to carboxylic acids and will not stop at the aldehyde stage.[2][5]
-
Solution: Switch to a milder, more selective oxidant. Manganese Dioxide (MnO₂) is a classic choice for the selective oxidation of benzylic and allylic alcohols, as it is a heterogeneous reagent with a high affinity for these substrates.[6][7] Another excellent option is a TEMPO-catalyzed system (e.g., TEMPO with NaOCl), which offers high selectivity for the aldehyde under mild conditions.[8]
-
-
Prolonged Reaction Time or High Temperature: Even with a moderately selective oxidant, extended reaction times or elevated temperatures can promote the secondary oxidation of the aldehyde product.[4]
-
Solution: Monitor the reaction closely using Thin-Layer Chromatography (TLC) or Gas Chromatography/Mass Spectrometry (GC/MS). Quench the reaction as soon as the starting material is consumed to prevent the build-up of the carboxylic acid byproduct. If possible, run the reaction at a lower temperature.
-
Table 1: Comparative Guide to Oxidizing Agents
| Oxidizing System | Target Product | Typical Conditions | Advantages | Common Issues & Causality |
| KMnO₄, heat | Carboxylic Acid | Aqueous, basic, heat | Inexpensive, powerful | No selectivity for aldehyde. The high oxidation potential readily cleaves the aldehyde C-H bond.[5] |
| MnO₂ | Aldehyde | CH₂Cl₂ or Hexane, reflux | Highly selective for benzylic/allylic alcohols , heterogeneous (easy removal) | Can be slow, requires activation of MnO₂. Stoichiometric quantities are often needed.[7] |
| TEMPO / NaOCl | Aldehyde | Biphasic (e.g., CH₂Cl₂/H₂O), 0°C to RT | Catalytic, mild conditions, high selectivity | pH sensitive; requires careful control to prevent side reactions.[8] |
| Dess-Martin Periodinane | Aldehyde | CH₂Cl₂, RT | Fast, reliable, mild | Stoichiometric, expensive, produces explosive byproducts if not handled correctly. |
Question: I'm attempting a Suzuki-Miyaura coupling using the aryl chloride of my substrate, but the reaction is sluggish and I'm seeing a black precipitate form. What is happening to my catalyst?
Answer: You are observing the decomposition of your palladium catalyst into inactive palladium black.[9][10] This is a frequent failure mode in cross-coupling reactions, especially with less reactive electrophiles like aryl chlorides. The C-Cl bond is strong, and its activation (oxidative addition to the Pd(0) center) is often the rate-limiting step.[9][11] Failure to achieve this step efficiently allows the catalyst to decompose.
Causality & Solutions:
-
Inefficient Ligand: Standard phosphine ligands like triphenylphosphine (PPh₃) are often not effective enough to promote the oxidative addition of aryl chlorides or to stabilize the active Pd(0) species.[10]
-
Solution: Employ bulky, electron-rich ligands. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are essential.[9][10] These ligands create a sterically hindered environment around the palladium center, which both promotes the difficult oxidative addition step and prevents the aggregation of Pd(0) species into palladium black.[9][12]
-
-
Presence of Oxygen: The active Pd(0) catalyst is readily oxidized by atmospheric oxygen, leading to its deactivation and decomposition.[9][10]
-
Solution: Ensure a strictly inert atmosphere. Use anhydrous, deoxygenated solvents. Degas the reaction mixture thoroughly using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period before adding the catalyst.[9]
-
-
Inappropriate Base or Temperature: The choice of base and temperature are critical.[9] A base that is too weak may not facilitate the transmetalation step effectively, stalling the catalytic cycle. Conversely, excessively high temperatures can accelerate catalyst decomposition.[10]
Caption: Troubleshooting logic for palladium-catalyzed cross-coupling reactions.
Question: My etherification reaction is producing the symmetrical dibenzyl ether as a major byproduct. How can I favor the formation of the desired unsymmetrical ether?
Answer: The formation of dibenzyl ether is a result of the self-condensation of this compound.[13][14] This competitive reaction is common in acid-catalyzed etherifications of benzylic alcohols because the benzylic carbocation intermediate is resonance-stabilized and can be trapped by another molecule of the starting alcohol.[2]
Causality & Solutions:
-
Stoichiometry: If the two alcohol coupling partners are present in near-equimolar amounts, the statistical probability of self-condensation is high.
-
Solution: Use the other, non-benzylic alcohol as the solvent or in a large excess (5-10 equivalents). According to Le Châtelier's principle, this will drive the reaction equilibrium towards the formation of the desired unsymmetrical product.
-
-
Catalyst Choice: While strong acid catalysts (like H₂SO₄) are effective, they can aggressively promote carbocation formation and subsequent side reactions.[15]
-
Solution: Consider milder catalytic systems. Iron salts like FeCl₃ or FeCl₂ have been shown to be effective for the etherification of benzylic alcohols under greener conditions.[16] Alternatively, methods using reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) have been developed for the chemoselective etherification of benzylic alcohols.[17]
-
Frequently Asked Questions (FAQs)
Q1: What is the best general approach for a Buchwald-Hartwig amination using the aryl chloride on this substrate?
A1: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation but requires careful optimization for aryl chlorides.[18] A successful strategy involves a palladium pre-catalyst paired with a specialized ligand. A common starting point is a G3 or G4 Buchwald palladacycle pre-catalyst with a ligand like SPhos or XPhos. Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS). Anhydrous, aprotic polar solvents like toluene or dioxane are standard.[9] Given the potential for catalyst inhibition, using a high-purity pre-catalyst is crucial.[19]
Q2: Can I perform a direct esterification with a carboxylic acid, and what catalyst should I use?
A2: Yes, direct esterification is feasible. The classic Fischer esterification, using a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid with the carboxylic acid and removing the water byproduct, is a standard method. However, for more sensitive substrates, milder catalysts are preferred. Heterogeneous catalysts, such as sulfated zirconia or certain metal-organic frameworks (MOFs), can be highly effective and offer the advantage of easier product purification.[20][21]
Q3: Is it possible to perform reactions directly at the benzylic C-H position without involving the alcohol?
A3: Yes, direct functionalization of the benzylic C-H bonds of the corresponding toluene derivative (1-chloro-2,4-dimethylbenzene) is a modern and atom-economical approach. For instance, direct benzylic C-H etherification can be achieved using base-promoted halogen transfer methodologies.[22] Furthermore, rhodium-catalyzed C-H amination can install a nitrogen-containing group at the benzylic position, although this is a highly specialized reaction requiring specific catalysts.[1]
Experimental Protocol: Selective Oxidation to 5-Chloro-2-methylbenzaldehyde using TEMPO
This protocol provides a reliable method for the selective oxidation of the title compound to its corresponding aldehyde, minimizing over-oxidation.[8]
Caption: Experimental workflow for TEMPO-catalyzed selective oxidation.
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and dichloromethane (CH₂Cl₂). Cool the flask to 0°C using an ice-water bath.
-
Catalyst Addition: Add an aqueous solution of potassium bromide (KBr, 0.1 eq) and TEMPO (0.01 eq) to the stirring mixture.
-
Oxidant Preparation: In a separate beaker, prepare a solution of sodium hypochlorite (NaOCl, commercial bleach, ~1.1 eq) buffered with sodium bicarbonate (NaHCO₃).
-
Reaction: Add the buffered NaOCl solution dropwise to the reaction flask over approximately 1 hour, ensuring the internal temperature does not rise above 5°C.
-
Monitoring: Allow the reaction to stir vigorously at 0°C. Monitor the disappearance of the starting material by TLC (staining with permanganate).
-
Workup: Once the starting material is consumed (typically 1-2 hours), quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) to destroy excess oxidant.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with CH₂Cl₂.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude aldehyde by silica gel column chromatography.
References
- 1. Cas 58966-29-3,this compound | lookchem [lookchem.com]
- 2. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 3. Khan Academy [khanacademy.org]
- 4. Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03000J [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC01305K [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Ether - Wikipedia [en.wikipedia.org]
- 16. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Direct Benzylic C–H Etherification Enabled by Base-Promoted Halogen Transfer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Guide to the Structural Confirmation of (5-Chloro-2-methylphenyl)methanol using ¹H and ¹³C NMR Analysis
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized compounds is a cornerstone of scientific rigor. In this guide, we delve into the comprehensive ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of (5-Chloro-2-methylphenyl)methanol, a versatile building block in the synthesis of pharmaceuticals and other fine chemicals. This document provides an in-depth, technical comparison of expected NMR data with alternative analytical techniques, grounded in established scientific principles and supported by experimental data from analogous structures.
The Imperative of Structural Verification
In the realm of chemical synthesis, particularly for pharmaceutical applications, the precise molecular structure of a compound dictates its biological activity, safety profile, and intellectual property value. Even minor deviations in substituent patterns on an aromatic ring can lead to vastly different pharmacological outcomes. Therefore, the application of robust analytical techniques for structural elucidation is not merely a procedural step but a critical aspect of quality control and scientific integrity. While techniques like Mass Spectrometry (MS) and Infrared (IR) Spectroscopy provide valuable information about molecular weight and functional groups, NMR spectroscopy stands as the gold standard for determining the detailed connectivity and stereochemistry of a molecule.
Experimental Protocol: NMR Sample Preparation
A self-validating NMR experiment begins with meticulous sample preparation. The following protocol is recommended for acquiring high-quality spectra of this compound.
Materials:
-
This compound (approx. 5-10 mg)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
Procedure:
-
Sample Weighing: Accurately weigh 5-10 mg of the solid this compound directly into a clean, dry NMR tube. The exact mass is not critical for routine structural confirmation but should be noted.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[1][2]
-
Dissolution: Securely cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. Visual inspection should confirm a clear, homogeneous solution.
-
Transfer and Analysis: Carefully place the NMR tube into the spectrometer's spinner turbine and insert it into the NMR magnet for data acquisition.
¹H NMR Analysis: A Proton's Perspective
The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For this compound, we can predict the chemical shifts, integration, and multiplicity of each unique proton based on the electronic effects of the substituents.
Predicted ¹H NMR Spectrum of this compound:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -OH | ~1.5 - 3.0 | Broad Singlet | 1H | The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent due to hydrogen bonding. It often appears as a broad signal. |
| -CH₃ | ~2.3 | Singlet | 3H | The methyl group is attached to the aromatic ring and is expected to appear as a singlet in the typical benzylic proton region. |
| -CH₂OH | ~4.7 | Singlet | 2H | The benzylic protons of the methanol group are adjacent to an oxygen atom, which deshields them, shifting them downfield. With no adjacent protons, they will appear as a singlet. |
| Ar-H (H3, H4, H6) | ~7.1 - 7.3 | Multiplet | 3H | The aromatic protons will be in the range of 7.0-8.0 ppm. Due to the substitution pattern, they will exhibit splitting patterns based on their coupling with neighboring protons. H6 is expected to be a doublet, H4 a doublet of doublets, and H3 a doublet. Overlap may result in a complex multiplet. |
Causality in Chemical Shifts and Multiplicity:
-
Electronegativity: The oxygen atom of the hydroxyl group and the chlorine atom are electronegative, withdrawing electron density from adjacent protons and causing them to resonate at a lower field (higher ppm value).
-
Anisotropic Effects: The π-electron system of the benzene ring creates a magnetic field that deshields the aromatic protons, shifting them significantly downfield.
-
Spin-Spin Coupling: The multiplicity (splitting pattern) of a signal is determined by the number of neighboring, non-equivalent protons (n+1 rule). For isolated groups like the methyl and methylene protons in this molecule, we expect singlets. The aromatic protons will couple with each other, leading to more complex splitting patterns.
¹³C NMR Analysis: The Carbon Skeleton
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Since the natural abundance of ¹³C is low (~1.1%), proton decoupling is typically used to simplify the spectrum and enhance signal-to-noise, resulting in a spectrum of singlets for each unique carbon atom.
Predicted ¹³C NMR Spectrum of this compound:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| -CH₃ | ~18-22 | The methyl carbon is in the typical range for an alkyl group attached to an aromatic ring. |
| -CH₂OH | ~60-65 | The carbon of the methanol group is attached to an electronegative oxygen atom, causing a significant downfield shift. |
| Ar-C (C1-C6) | ~125-140 | The aromatic carbons resonate in the downfield region. The exact chemical shifts are influenced by the substituents. The carbon bearing the chlorine (C5) and the carbon bearing the methyl group (C2) will have distinct shifts compared to the other aromatic carbons. The carbon attached to the CH₂OH group (C1) will also be shifted. |
Workflow for NMR-based Structural Confirmation:
Caption: Workflow for NMR-based structural confirmation.
Comparison with Alternative Analytical Techniques
While NMR is paramount for detailed structural elucidation, a multi-technique approach provides the most robust characterization.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula with high-resolution MS. | Does not provide information on the connectivity of atoms (isomers are often indistinguishable). |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., -OH, C-Cl, aromatic C-H). | Fast, non-destructive, good for identifying key functional groups. | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Precise three-dimensional arrangement of atoms in a crystalline solid. | Unambiguous determination of structure and stereochemistry. | Requires a suitable single crystal, which can be difficult to obtain. The solid-state structure may not represent the solution-state conformation. |
Logical Flow of Multi-Technique Characterization:
Caption: Multi-technique approach to structural confirmation.
Conclusion
The structural confirmation of this compound relies on a comprehensive analysis of its ¹H and ¹³C NMR spectra. By carefully interpreting the chemical shifts, integration, and coupling patterns, researchers can confidently verify the identity and purity of their synthesized material. While other analytical techniques provide complementary information, NMR spectroscopy remains the most powerful and indispensable tool for the unambiguous elucidation of molecular structure in solution. This guide provides a framework for this analysis, emphasizing the importance of a rigorous, multi-faceted approach to structural verification in the pursuit of reliable and reproducible scientific research.
References
A Comparative Guide to the Reactivity of (5-Chloro-2-methylphenyl)methanol and (2-Chloro-6-methylphenyl)methanol
Introduction
In the landscape of pharmaceutical and fine chemical synthesis, substituted benzyl alcohols are invaluable building blocks.[1] The precise arrangement of substituents on the aromatic ring can profoundly influence the molecule's reactivity, dictating reaction pathways, rates, and ultimate product yields. This guide provides an in-depth comparative analysis of two structural isomers: (5-Chloro-2-methylphenyl)methanol and (2-Chloro-6-methylphenyl)methanol. While possessing the same molecular formula (C₈H₉ClO), their distinct substitution patterns lead to dramatically different chemical behaviors.
This document is intended for researchers, chemists, and process development professionals. We will dissect the underlying electronic and steric factors that govern the reactivity of these isomers and provide supporting experimental frameworks to illustrate these principles in practice. The core objective is to equip you with the predictive understanding needed to select the appropriate isomer and optimize reaction conditions for your specific synthetic goals.
Structural and Electronic Analysis
The fundamental difference between the two isomers lies in the placement of the chloro and methyl groups relative to the hydroxymethyl functional group. This positioning dictates the steric environment around the reaction center and modulates the electronic properties of the benzylic system.
-
This compound: Features a methyl group in the ortho position and a chlorine atom in the meta position relative to the hydroxymethyl group. The reaction center is flanked by one substituent.
-
(2-Chloro-6-methylphenyl)methanol: Features both a methyl and a chloro group in the ortho positions. The reaction center is sterically shielded by two flanking substituents.[2]
References
Deconstructing Fragmentation: A Comparative Guide to the Mass Spectrum of (5-Chloro-2-methylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical analysis, an unambiguous understanding of a molecule's structure is paramount. Mass spectrometry stands as a cornerstone technique, providing not only the molecular weight but also a unique fragmentation "fingerprint" that aids in structural elucidation. This guide offers an in-depth analysis of the anticipated electron ionization (EI) mass spectrometry fragmentation pattern of (5-Chloro-2-methylphenyl)methanol, a substituted benzyl alcohol derivative of interest in synthetic chemistry.
Authored from the perspective of a Senior Application Scientist, this guide moves beyond a simple cataloging of fragments. It delves into the mechanistic rationale behind bond cleavages, compares the fragmentation pathway with structurally similar molecules, and provides a robust experimental framework for obtaining high-quality data.
The Molecular Blueprint: Predicting the Fragmentation of this compound
This compound, with a molecular weight of approximately 156.61 g/mol , is expected to exhibit a distinct fragmentation pattern under electron ionization. The presence of a chlorine atom, a methyl group, and a benzylic alcohol functionality dictates a series of characteristic cleavages.
The initial ionization event will generate the molecular ion [M]•+, which will appear at m/z 156. A key feature to anticipate is the isotopic peak at m/z 158, approximately one-third the intensity of the m/z 156 peak, due to the natural abundance of the ³⁷Cl isotope.[1][2] This M/M+2 pattern is a tell-tale sign of a monochlorinated compound.
The primary fragmentation pathways are predicted to arise from the energetically unstable molecular ion. Aromatic alcohols are known to display prominent molecular ion peaks.[3] The fragmentation of benzyl alcohol itself often proceeds through the loss of a hydroxyl radical (•OH) to form a resonance-stabilized benzyl cation or, more favorably, a tropylium cation at m/z 91.[4] For substituted benzyl alcohols, this benzylic cleavage is also a dominant process.
A crucial fragmentation for this compound will be the alpha-cleavage, leading to the loss of the hydroxyl group. This will result in the formation of the 5-chloro-2-methylbenzyl cation at m/z 139. This ion is expected to be relatively abundant due to resonance stabilization across the benzene ring.
Further fragmentation can be anticipated from both the molecular ion and the primary fragment ions. The loss of a hydrogen atom from the molecular ion can also occur, leading to an [M-1]⁺ peak at m/z 155. Additionally, the aromatic ring itself can undergo fragmentation, although these fragments are typically of lower intensity.
Below is a DOT language script visualizing the predicted primary fragmentation pathways.
Caption: Predicted primary fragmentation pathways for this compound.
A Comparative Analysis: Insights from Structural Analogs
To build confidence in our predicted fragmentation, we can compare it with the known mass spectra of structurally related compounds. This comparative approach allows us to discern the influence of each substituent on the overall fragmentation pattern.
| Compound | Key Fragments (m/z) | Observations and Mechanistic Insights |
| Benzyl Alcohol | 108 (M•+), 107 (M-H)⁺, 91 (M-OH)⁺, 79, 77 | The unsubstituted parent compound shows the classic loss of a hydroxyl radical to form the tropylium ion at m/z 91. The ion at m/z 107 is also prominent, arising from the loss of a hydrogen atom.[3] Further fragmentation leads to the phenyl cation at m/z 77. |
| 4-Methylbenzyl Alcohol | 122 (M•+), 107 (M-CH₃)⁺, 105, 91 | The presence of the methyl group introduces additional fragmentation pathways. While loss of •OH is still observed, a significant peak at m/z 107 arises from the loss of a methyl radical.[5] |
| 4-Chlorotoluene | 126/128 (M•+), 91 (M-Cl)⁺ | This analog helps to understand the behavior of the chloro- and methyl-substituted ring. The most prominent fragmentation is the loss of a chlorine radical to form the methylbenzyl cation, which can rearrange to the tropylium ion at m/z 91.[1][6][7] |
This comparative data reinforces our predictions for this compound. We can expect the tropylium-type ion at m/z 91 to be a significant fragment, arising from the loss of the chlorine atom from the [M-OH]⁺ fragment. The loss of the entire hydroxymethyl group (•CH₂OH) could also lead to a chlorotoluene-like fragment at m/z 125/127.[1]
Experimental Protocol: Acquiring a High-Fidelity Mass Spectrum
The following protocol outlines a standard procedure for obtaining an electron ionization (EI) mass spectrum of this compound using a gas chromatograph-mass spectrometer (GC-MS) system. The choice of GC-MS is predicated on the volatility of the analyte and the desire for a clean, well-resolved spectrum.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an EI source.
-
Capillary Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable for this type of analyte.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 100 µg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
GC Parameters:
-
Injector Temperature: 250 °C. This ensures efficient vaporization of the analyte without thermal degradation.
-
Oven Program:
-
Initial Temperature: 70 °C, hold for 1 minute. This allows for solvent focusing.
-
Ramp: Increase temperature at a rate of 10 °C/min to 280 °C. This rate provides good separation of potential impurities.
-
Final Hold: Hold at 280 °C for 5 minutes to ensure elution of all components.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV. This is the standard energy for EI, as it provides reproducible fragmentation patterns and is the energy at which most spectral libraries are built.[7]
-
Source Temperature: 230 °C. This temperature prevents condensation of the analyte in the ion source.
-
Mass Range: Scan from m/z 40 to 300. This range will encompass the molecular ion and all significant fragments.
-
The following DOT script illustrates the experimental workflow.
Caption: A typical workflow for acquiring a mass spectrum via GC-MS.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Fragmentation of different functional groups | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. 4-Methylbenzyl alcohol(589-18-4) MS spectrum [chemicalbook.com]
- 6. Benzene, 1-chloro-4-methyl- [webbook.nist.gov]
- 7. massbank.eu [massbank.eu]
A Comparative Study of the Biological Activity of Chloro-Substituted Benzyl Alcohols: A Guide for Researchers
This guide offers an in-depth comparative analysis of the biological activities of various chloro-substituted benzyl alcohols. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of their antimicrobial and cytotoxic properties, supported by experimental data and detailed methodologies. Our objective is to furnish a scientifically rigorous resource that informs experimental design and accelerates the discovery of novel therapeutic agents.
Introduction: The Versatility of Chloro-Substituted Benzyl Alcohols
Benzyl alcohol, a simple aromatic alcohol, and its derivatives are widely utilized in pharmaceuticals, cosmetics, and as industrial precursors. The introduction of chlorine substituents onto the benzene ring can significantly modulate the molecule's physicochemical properties, such as lipophilicity and electronic effects, thereby influencing its biological activity. This guide focuses on a comparative examination of mono- and di-substituted chlorobenzyl alcohols, exploring how the position and number of chlorine atoms affect their efficacy as antimicrobial and cytotoxic agents. Understanding these structure-activity relationships is paramount for the rational design of new and more effective therapeutic compounds.
Comparative Analysis of Antimicrobial Activity
The antimicrobial properties of chloro-substituted benzyl alcohols are of significant interest, with several isomers demonstrating notable efficacy against a range of bacteria and fungi. The primary mechanism of their antiseptic action, though not fully elucidated, is believed to involve the denaturation of microbial proteins and disruption of cell membrane integrity.[1]
Key Findings from Experimental Data
A review of the available literature indicates that dichlorobenzyl alcohols, in particular, have been more extensively studied for their antimicrobial effects compared to their monochlorinated counterparts.
-
2,4-Dichlorobenzyl alcohol (2,4-DCBA) is a well-established mild antiseptic with a broad spectrum of activity against bacteria and viruses associated with mouth and throat infections.[1][2] It is a common active ingredient in throat lozenges.[2] In combination with amylmetacresol, it has demonstrated bactericidal activity against various oropharyngeal organisms, achieving a greater than 99.9% reduction in colony-forming units (CFUs) within 10 minutes for all tested species.[3][4][5]
-
Dichlorobenzyl alcohol (isomer not always specified in older studies) has been shown to be a broad-spectrum antimicrobial agent used as a fungicidal preservative in cosmetics and as a bactericidal agent in lozenges and oral rinses. One study determined the Minimum Inhibitory Concentrations (MICs) for dichlorobenzyl alcohol against various dental plaque microorganisms, with values ranging from 1,446 µM to 5,784 µM.
-
3,5-Dichlorobenzyl alcohol has been identified for its antibacterial and antifungal activities, making it a candidate for further development in medicinal chemistry.[6]
-
Monochlorobenzyl alcohols , such as 2-chlorobenzyl alcohol, 3-chlorobenzyl alcohol, and 4-chlorobenzyl alcohol, are known to possess antimicrobial properties, though quantitative comparative data is less readily available.[7] 4-Chlorobenzyl alcohol, for instance, is noted for its antimicrobial properties in various applications.[7]
Comparative Antimicrobial Activity Data
| Compound | Target Organism(s) | Observed Activity | Reference(s) |
| 2,4-Dichlorobenzyl alcohol | Streptococcus pyogenes, Haemophilus influenzae, Arcanobacterium haemolyticum, Fusobacterium necrophorum, Streptococcus dysgalactiae, Moraxella catarrhalis, Staphylococcus aureus | >99.9% reduction in CFUs within 10 minutes | [3][4][5] |
| Dichlorobenzyl alcohol | Dental plaque microorganisms (e.g., P. gingivalis, Candida albicans) | MIC values ranging from 1,446 µM to 5,784 µM | |
| 3,5-Dichlorobenzyl alcohol | General bacteria and fungi | Stated antibacterial and antifungal activities | [6] |
| 4-Chlorobenzyl alcohol | General microbes | Stated antimicrobial properties | [7] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC assay is a fundamental technique to quantify the antimicrobial potency of a compound. The following broth microdilution protocol is a standard method for this determination.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology
-
Preparation of Reagents and Microorganisms:
-
Prepare stock solutions of the chloro-substituted benzyl alcohols in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a high concentration.
-
Culture the desired bacterial strains overnight in an appropriate broth medium (e.g., Tryptic Soy Broth) at 37°C.
-
On the day of the assay, dilute the overnight culture in fresh Mueller-Hinton Broth (MHB) and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Further dilute this suspension to achieve the final desired inoculum concentration.
-
-
Assay Procedure:
-
In a sterile 96-well microtiter plate, add 100 µL of MHB to all wells.
-
Add 100 µL of the highest concentration of the test compound to the first well of a row and perform serial two-fold dilutions across the plate.
-
Inoculate each well with 10 µL of the standardized bacterial suspension.
-
Include a positive control (wells with bacteria and no compound) and a negative control (wells with MHB and no bacteria).
-
-
Incubation and Data Analysis:
-
Incubate the plate at 37°C for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Comparative Analysis of Cytotoxic Activity
Key Findings from Experimental Data
-
2,4-Dichlorobenzyl alcohol (2,4-DCBA) has undergone prenatal developmental toxicity studies in rats. At a high dose of 800 mg/kg/day, systemic toxicities were observed in the dams, including decreased body weight and liver changes, as well as adverse effects on fetal development. The no-observed-adverse-effect level (NOAEL) was determined to be 400 mg/kg/day for both dams and prenatal development.[8]
-
3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) , a compound containing the 3,5-dichlorophenyl moiety, has been shown to be cytotoxic in HepG2 cells, with an LC50 of 233.0 ± 19.7 µM.[9]
-
Monochlorobenzyl alcohols are generally considered to have low toxicity, but specific comparative IC50 values are not well-documented in the readily available literature. 2-chlorobenzyl alcohol and 3-chlorobenzyl alcohol are noted to be skin and eye irritants.[10]
Comparative Cytotoxicity Data (Illustrative)
Due to the limited direct comparative studies, the following table is illustrative and highlights the need for further research in this area.
| Compound | Cell Line | IC50/LC50 Value | Reference(s) |
| 2,4-Dichlorobenzyl alcohol | Rat (in vivo) | NOAEL: 400 mg/kg/day | [8] |
| 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione | HepG2 | LC50: 233.0 ± 19.7 µM | [9] |
| Benzyl Alcohol Derivatives (general) | Various human cancer cell lines | IC50 values vary widely depending on the specific derivative | [11] |
Experimental Protocol: Determination of Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow for MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Step-by-Step Methodology
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., HeLa, MCF-7, A549) in the appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Trypsinize the cells, count them, and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate overnight to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the chloro-substituted benzyl alcohols in the culture medium.
-
Remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compounds.
-
Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay and Data Analysis:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of chloro-substituted benzyl alcohols is intricately linked to their chemical structure. The number and position of the chlorine atoms on the benzene ring influence key parameters such as:
-
Lipophilicity: The addition of chlorine atoms generally increases the lipophilicity of the molecule. This can enhance its ability to penetrate microbial cell membranes or the plasma membrane of cancer cells, potentially leading to increased activity.
-
Electronic Effects: Chlorine is an electron-withdrawing group, which can alter the electron density of the aromatic ring and the reactivity of the benzylic alcohol group. This can impact interactions with biological targets.
-
Steric Factors: The position of the chlorine atoms can create steric hindrance, which may affect the binding of the molecule to its target site.
Proposed Mechanisms of Action
-
Antimicrobial Action: The primary mechanism is thought to be the non-specific denaturation of proteins and disruption of the cell membrane. The increased lipophilicity of chlorinated benzyl alcohols may facilitate their partitioning into the lipid bilayer of microbial membranes, leading to a loss of integrity and cell death.
-
Cytotoxic and Other Biological Effects: Some chloro-substituted benzyl alcohols, such as 2,4-DCBA, have been shown to act as sodium channel blockers, which contributes to their local anesthetic properties.[1] This mechanism could also play a role in their effects on other cell types.
Structure-Activity Relationship Diagram
Caption: Influence of chlorine substitution on biological activity.
Conclusion and Future Directions
This comparative guide highlights the significant biological activities of chloro-substituted benzyl alcohols, particularly their antimicrobial and cytotoxic potential. Dichlorinated isomers, such as 2,4-dichlorobenzyl alcohol, have demonstrated broad-spectrum antimicrobial efficacy. The position and number of chlorine substituents play a crucial role in determining the biological activity, primarily by influencing the molecule's lipophilicity and electronic properties.
While this guide provides a comprehensive overview based on the available literature, it also underscores a critical gap: the lack of direct, systematic comparative studies of a wide range of chloro-substituted benzyl alcohol isomers. Future research should focus on conducting such studies using standardized protocols to establish a clear and quantitative structure-activity relationship. This will be instrumental in the rational design of new, more potent, and selective therapeutic agents based on the chlorobenzyl alcohol scaffold.
References
- 1. 2,4-Dichlorobenzyl alcohol | C7H6Cl2O | CID 15684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Dichlorobenzyl alcohol - Wikipedia [en.wikipedia.org]
- 3. Spectrum of bactericidal action of amylmetacresol/2,4-dichlorobenzyl alcohol lozenges against oropharyngeal organisms implicated in pharyngitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. Buy 3,5-Dichlorobenzyl alcohol | 60211-57-6 [smolecule.com]
- 7. CAS 873-76-7: 4-Chlorobenzyl alcohol | CymitQuimica [cymitquimica.com]
- 8. Prenatal developmental toxicity study of 2,4-dichlorobenzyl alcohol in rats [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Method Validation: Ensuring Purity of a Pharmaceutical Intermediate via HPLC
Introduction: Beyond Synthesis, The Pursuit of Purity
In the intricate world of pharmaceutical development, the successful synthesis of an active pharmaceutical ingredient (API) is only half the story. The true challenge lies in demonstrating its purity with irrefutable, validated data. Every intermediate, every reagent, and every side-reaction presents a potential contaminant that must be identified and quantified. This guide provides an in-depth, practical comparison of a synthetic route for the pharmaceutical intermediate (5-Chloro-2-methylphenyl)methanol and the rigorous validation of an HPLC method designed to confirm its purity.
This document is structured not as a rigid protocol, but as a narrative of scientific decision-making. We will explore the "why" behind each step, grounding our choices in established regulatory frameworks and practical laboratory experience. For researchers and drug development professionals, this guide aims to illuminate the symbiotic relationship between synthesis and analysis, demonstrating how a well-validated analytical method becomes a self-validating system for chemical production.
Part 1: The Synthetic Pathway and Its Analytical Challenges
The target molecule, this compound, is a valuable building block in the synthesis of various pharmaceutical compounds.[1][2] A common and efficient laboratory-scale route to this benzylic alcohol is the reduction of its corresponding carboxylic acid.
Proposed Synthetic Route: Reduction of 5-Chloro-2-methylbenzoic Acid
The chosen pathway is the reduction of 5-Chloro-2-methylbenzoic acid using a powerful reducing agent, Lithium Aluminium Hydride (LiAlH₄), in an anhydrous ether solvent like Tetrahydrofuran (THF), followed by an aqueous workup.[3][4][5]
Reaction: 5-Chloro-2-methylbenzoic acid + LiAlH₄ (in THF) → Intermediate Complex → this compound (after H₂O workup)
This method is favored for its high yield and straightforward execution. However, it also introduces specific analytical challenges that our HPLC method must overcome.
Anticipated Impurities: The Analytical Targets
A robust analytical method must be able to distinguish the final product from any potential impurities. Based on the synthesis, we anticipate the following:
-
Unreacted Starting Material: 5-Chloro-2-methylbenzoic acid. The most likely process-related impurity.
-
Oxidation Product / Intermediate: 5-Chloro-2-methylbenzaldehyde. The final alcohol product can be sensitive to air oxidation, potentially reverting to the aldehyde.[6] The reduction of the carboxylic acid also proceeds through an aldehyde-like intermediate which, if the reaction is incomplete, could be present in trace amounts.
-
Related Impurities: Other structurally similar compounds that could arise from impurities in the starting materials or side reactions. For this guide, we will focus on the primary impurity, the starting benzoic acid.
The primary analytical goal is to develop an HPLC method with the specificity to separate the target alcohol from the significantly more polar benzoic acid starting material and any other potential byproducts.
Caption: Synthetic route to this compound.
Part 2: HPLC Method Development & Validation Protocol
The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose.[7] We will follow the internationally harmonized guidelines set forth by the ICH, specifically Q2(R1), to validate our HPLC method for the assay of this compound.[8][9]
Experimental Protocol: HPLC Method
This protocol is designed to achieve a robust separation between the non-polar alcohol product and the more polar carboxylic acid impurity.
-
Instrumentation: Standard HPLC system with a UV detector, autosampler, and column oven.
-
Column: Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Rationale: The C18 stationary phase provides excellent hydrophobic interaction, which is ideal for retaining and separating aromatic compounds.
-
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water
-
B: Acetonitrile
-
Rationale: The acidified aqueous phase (A) suppresses the ionization of the carboxylic acid impurity, ensuring it is in a consistent, less polar form (R-COOH rather than R-COO⁻). This leads to better peak shape and more reproducible retention. Acetonitrile (B) is a common organic modifier that provides good elution strength for these types of analytes.
-
-
Elution: Isocratic, 60% B (Acetonitrile) and 40% A (0.1% Phosphoric Acid in Water).
-
Rationale: An isocratic method is simpler, more robust, and generally faster for a straightforward separation of a main component from a known impurity.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Rationale: Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.
-
-
Detection Wavelength: 220 nm.
-
Rationale: This wavelength provides good sensitivity for both the benzyl alcohol and the benzoic acid, which share a similar chromophore.
-
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
Validation Workflow
The validation process will systematically test the key performance characteristics of the method.
Caption: Logical workflow for HPLC method validation.
Validation Parameters, Procedures, and Acceptance Criteria
The following sections detail the experimental approach and expected outcomes for each validation parameter. The acceptance criteria are based on typical requirements for an assay of a pharmaceutical intermediate.
1. System Suitability
-
Purpose: To ensure the chromatographic system is performing adequately before any analytical run.
-
Procedure: A standard solution of this compound is injected five times.
-
Acceptance Criteria:
Parameter Acceptance Criterion Rationale Tailing Factor (T) ≤ 2.0 Ensures peak symmetry for accurate integration. Theoretical Plates (N) > 2000 Indicates good column efficiency and sharp peaks. | % RSD of Peak Area | ≤ 1.0% | Demonstrates the precision of the injection system. |
2. Specificity
-
Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of its potential impurities.[9]
-
Procedure:
-
Inject a blank (mobile phase).
-
Inject a solution of the analyte, this compound.
-
Inject a solution of the key impurity, 5-Chloro-2-methylbenzoic acid.
-
Inject a "spiked" sample containing both the analyte and the impurity.
-
-
Acceptance Criteria:
Parameter Acceptance Criterion Blank Injection No interfering peaks at the retention times of the analyte or impurity. | Resolution (Rs) | Resolution between the analyte and impurity peaks must be > 2.0. |
3. Linearity and Range
-
Purpose: To verify that the method's response is directly proportional to the concentration of the analyte over a specified range.
-
Procedure: Prepare a series of at least five standard solutions of the analyte at different concentrations, typically spanning 80% to 120% of the target assay concentration.[7][10] Inject each solution and plot the peak area against the concentration.
-
Acceptance Criteria:
Parameter Acceptance Criterion Correlation Coefficient (r²) ≥ 0.999 Y-intercept Should be close to zero. | Range | 80% to 120% of the nominal concentration (e.g., 0.4 mg/mL to 0.6 mg/mL). |
4. Accuracy
-
Purpose: To determine the closeness of the test results to the true value. It is often expressed as percent recovery.
-
Procedure: A sample matrix (or a placebo) is spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Each level is prepared in triplicate (for a total of 9 determinations).[8] The amount of analyte recovered is then calculated.
-
Acceptance Criteria:
Parameter Acceptance Criterion | Mean % Recovery | 98.0% to 102.0% at each concentration level. |
5. Precision
-
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria:
Parameter Acceptance Criterion % RSD (Repeatability) ≤ 2.0% | % RSD (Intermediate Precision) | ≤ 2.0% |
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Purpose: To determine the lowest concentration of analyte that can be reliably detected and quantified, respectively. This is more critical for impurity methods but good practice for an assay.
-
Procedure: These can be determined based on the signal-to-noise ratio of the analyte peak.
-
LOD: Signal-to-Noise ratio of 3:1.
-
LOQ: Signal-to-Noise ratio of 10:1.
-
-
Acceptance Criteria:
Parameter Acceptance Criterion | LOD / LOQ | The values should be determined and reported. For an assay, they should be significantly lower than the working concentration. |
7. Robustness
-
Purpose: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11][12]
-
Procedure: The analysis is performed while making small changes to the method parameters, one at a time. System suitability parameters are monitored.
-
Acceptance Criteria:
Parameter Varied Variation Acceptance Criterion Flow Rate ± 0.1 mL/min (0.9 and 1.1 mL/min) System suitability criteria are met. Column Temperature ± 5 °C (25 °C and 35 °C) System suitability criteria are met. | Mobile Phase Composition | ± 2% absolute organic (58% and 62% Acetonitrile) | System suitability criteria are met. |
Conclusion: A Framework for Confidence
The validation of this HPLC method provides a robust, reliable tool for ensuring the quality of synthetically produced this compound. By demonstrating specificity, linearity, accuracy, precision, and robustness, we establish a high degree of confidence in the analytical results. This validated method serves not just as a quality control test, but as a crucial feedback mechanism for the optimization and control of the synthetic process itself. For the drug development professional, this synergy between synthesis and analysis is the bedrock upon which product quality and patient safety are built. The principles and practices outlined in this guide provide a comprehensive framework for achieving this critical objective.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Benzoic Acid Reaction with LiAlH4: Product Explained [prepp.in]
- 4. brainly.in [brainly.in]
- 5. orgosolver.com [orgosolver.com]
- 6. helixchrom.com [helixchrom.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. fda.gov [fda.gov]
- 10. scribd.com [scribd.com]
- 11. Implementing Robustness Testing for HPLC Methods | Separation Science [sepscience.com]
- 12. altabrisagroup.com [altabrisagroup.com]
The Chloro Substituent's Impact on Benzylic Proton Acidity: A Comparative Guide
For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of how structural modifications influence a molecule's chemical properties is paramount. The acidity of a proton, quantified by its pKa value, is a fundamental characteristic that dictates reactivity, solubility, and interaction with biological targets. This guide provides an in-depth analysis of how the seemingly simple substitution of a chloro group on a benzene ring profoundly affects the acidity of the benzylic proton in toluene derivatives.
The Benzylic Proton: A Primer on its Acidity
The benzylic protons of toluene are notoriously weak acids, with a pKa value of approximately 41 in dimethyl sulfoxide (DMSO)[1]. This low acidity is a consequence of the formation of a benzylic carbanion upon deprotonation. While this carbanion is stabilized by resonance, with the negative charge delocalized into the aromatic ring, the sp3-hybridized carbon still bears a significant portion of the charge, rendering it a strong base.
The stability of this benzylic carbanion is the key determinant of the benzylic proton's acidity. Any modification to the toluene molecule that further stabilizes this carbanion will lead to an increase in acidity (a lower pKa value). Conversely, destabilization of the carbanion will result in decreased acidity (a higher pKa value).
Electronic Effects of the Chloro Substituent: A Double-Edged Sword
The chloro substituent exerts two primary electronic effects on the benzene ring, which in turn influence the stability of the benzylic carbanion: the inductive effect and the resonance effect.
-
Inductive Effect (-I): Due to the high electronegativity of chlorine, it withdraws electron density from the benzene ring through the sigma bonds. This electron-withdrawing inductive effect helps to disperse the negative charge of the benzylic carbanion, thereby stabilizing it and increasing the acidity of the benzylic proton[2][3][4]. The strength of the inductive effect is distance-dependent, diminishing as the distance between the chloro substituent and the benzylic carbon increases[2][4].
-
Resonance Effect (+R): The chloro substituent possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the pi-system of the benzene ring. This electron-donating resonance effect increases the electron density on the aromatic ring, particularly at the ortho and para positions. This, in turn, would destabilize the benzylic carbanion by intensifying the negative charge, leading to a decrease in acidity.
For halogens, the electron-withdrawing inductive effect is generally considered to be the dominant factor influencing acidity compared to the weaker electron-donating resonance effect.
Below is a diagram illustrating the interplay of these electronic effects.
Caption: Interplay of Inductive and Resonance Effects of the Chloro Substituent.
Positional Isomers: A Comparative Analysis of Acidity
| Compound | Chloro Position | Expected Acidity Trend | Rationale |
| Toluene | None | Baseline (pKa ≈ 41) | Reference compound with no electronic perturbation from a substituent. |
| ortho-Chlorotoluene | Ortho | Most Acidic | Strongest Inductive Effect: The chloro group is closest to the benzylic carbon, leading to the most significant stabilization of the carbanion through electron withdrawal. Resonance Effect: The electron-donating resonance effect is also at its strongest at the ortho position. However, the powerful inductive effect is expected to dominate, resulting in a net increase in acidity compared to toluene. |
| meta-Chlorotoluene | Meta | Intermediate Acidity | Inductive Effect: The inductive effect is weaker than in the ortho isomer due to the increased distance but still significant. No Resonance Effect: The resonance effect does not operate at the meta position. Therefore, the acidity is primarily enhanced by the inductive effect, making it more acidic than toluene but less acidic than the ortho isomer. |
| para-Chlorotoluene | Para | Least Acidic (among isomers) | Weakest Inductive Effect: The chloro group is furthest from the benzylic carbon, resulting in the weakest inductive stabilization of the carbanion. Resonance Effect: The electron-donating resonance effect is strong at the para position and directly counteracts the stabilization of the benzylic carbanion. The interplay of the weaker inductive effect and the opposing resonance effect likely makes the para isomer the least acidic of the three chlorotoluene isomers, though still more acidic than toluene itself due to the net electron-withdrawing nature of chlorine. |
Experimental Protocol: Determination of Benzylic Proton pKa via UV-Vis Spectrophotometry in DMSO
The determination of pKa values for weakly acidic carbon acids like substituted toluenes requires the use of a non-aqueous, polar aprotic solvent such as dimethyl sulfoxide (DMSO) and a strong base. Equilibrium acidity measurements are commonly performed using UV-Vis spectrophotometry, which relies on the difference in the absorption spectra of the neutral compound and its corresponding carbanion.
This protocol outlines a general procedure for determining the pKa of a chlorotoluene isomer relative to a known indicator acid in DMSO.
Caption: Workflow for pKa determination of a weak carbon acid in DMSO.
Detailed Steps:
-
Reagent and Glassware Preparation:
-
All glassware must be rigorously dried in an oven and cooled under a stream of dry nitrogen or argon.
-
Anhydrous DMSO should be of the highest purity available.
-
The strong base, such as potassium dimsyl (the potassium salt of the conjugate base of DMSO), must be prepared and standardized under inert atmosphere.
-
Select an appropriate indicator acid with a pKa value in DMSO that is ideally within 1-2 pKa units of the expected pKa of the chlorotoluene.
-
-
Spectrophotometric Measurement:
-
Prepare a solution of the chlorotoluene and the indicator acid in DMSO in a quartz cuvette sealed with a septum.
-
Record the initial UV-Vis spectrum.
-
Using a gas-tight syringe, add a small, known volume of the standardized strong base solution to the cuvette.
-
Mix the solution thoroughly and allow it to reach equilibrium (this may take several minutes).
-
Record the UV-Vis spectrum.
-
Repeat the addition of the base and recording of the spectrum until a significant color change, corresponding to the deprotonation of the indicator, is observed.
-
-
Data Analysis:
-
From the series of spectra, determine the ratio of the concentrations of the deprotonated indicator (A-) to the protonated indicator (HA) at each equilibrium point using the Beer-Lambert law at a wavelength where the two species have significantly different molar absorptivities.
-
The equilibrium constant (Keq) for the reaction: Chlorotoluene + Indicator- ⇌ Chlorobenzyl- + Indicator can be calculated.
-
The pKa of the chlorotoluene can then be determined using the equation: pKa(Chlorotoluene) = pKa(Indicator) - log(Keq).
-
Conclusion
The presence of a chloro substituent unequivocally increases the acidity of the benzylic proton in toluene. This acidifying effect is primarily driven by the electron-withdrawing inductive effect of the chlorine atom, which stabilizes the resulting benzylic carbanion. The position of the chloro group dictates the magnitude of this effect, with the expected order of acidity being ortho > meta > para. This trend arises from the interplay between the distance-dependent inductive effect and the position-dependent resonance effect. While quantitative experimental data for these specific compounds is scarce, the theoretical framework provides a robust predictive tool for researchers. The provided experimental protocol offers a reliable method for the empirical determination of these and other weak carbon acids, enabling a more precise understanding of structure-acidity relationships in drug design and development.
References
(5-Chloro-2-methylphenyl)methanol: A Comparative Analysis of its Role as a Strategic Building Block Against Other Substituted Toluenes in Synthetic Chemistry
An In-Depth Technical Guide for Researchers
As a Senior Application Scientist, this guide provides an in-depth comparison of (5-Chloro-2-methylphenyl)methanol with other common substituted toluene building blocks. We will move beyond simple cataloging of reactions to explore the causal relationships between structure, reactivity, and synthetic utility, grounded in experimental data and established chemical principles. This document is designed for researchers, medicinal chemists, and drug development professionals who require a nuanced understanding of how to strategically select building blocks for complex molecule synthesis.
Introduction: The Strategic Value of Substituted Toluene Building Blocks
Substituted toluenes are foundational scaffolds in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] The specific pattern of substitution on the aromatic ring dictates the molecule's electronic properties, lipophilicity, and metabolic stability, while the benzylic position offers a versatile handle for a wide array of chemical transformations.[3][4]
This compound, with its unique ortho-methyl and meta-chloro substitution, presents a compelling case study.[5] The electron-donating methyl group and the electron-withdrawing chloro group create a distinct electronic environment that influences the reactivity of the benzylic alcohol. This guide will dissect these influences by comparing its performance in key synthetic operations against simpler, yet informative, analogues such as unsubstituted benzyl alcohol and other halogenated toluenes.
Synthetic Accessibility and Strategic Considerations
A building block's value is intrinsically tied to its accessibility. This compound is typically synthesized from its corresponding phenol, 5-chloro-2-methylphenol, or via reduction of 5-chloro-2-methylbenzaldehyde.[6] The choice of starting material often depends on commercial availability and cost.
For comparison, other building blocks like 2-bromo-5-chlorotoluene are often prepared from the corresponding aniline (e.g., 2-methyl-4-bromoaniline) via a Sandmeyer reaction.[7] This highlights a key strategic decision for a synthetic chemist: is it more efficient to introduce the benzylic functional group early (as in using a pre-formed benzyl alcohol) or to functionalize a benzylic C-H bond on a substituted toluene?
The following table provides a high-level comparison of synthetic routes for related building blocks.
| Building Block | Common Precursor(s) | Typical Synthetic Transformation | Key Considerations |
| This compound | 5-Chloro-2-methylbenzaldehyde | Reduction (e.g., with NaBH₄) | Aldehyde availability, chemoselectivity |
| This compound | 5-Chloro-2-methylbenzoic acid | Reduction (e.g., with LiAlH₄) | Strong reductants, functional group tolerance |
| Benzyl Alcohol | Toluene, Benzyl Chloride, Benzaldehyde | Industrial Hydrolysis or Hydrogenation[8] | Commodity chemical, low cost |
| 2-Bromo-5-chlorotoluene | 5-Chloro-2-methylaniline | Diazotization followed by Sandmeyer reaction[9] | Multi-step, handling of diazonium salts |
| Substituted Benzyl Alcohols | Substituted Toluenes | Benzylic C-H oxidation/hydroxylation[10] | Selectivity can be challenging |
Comparative Reactivity: The Influence of Substitution
The true utility of a building block is revealed in its reactivity. We will now compare this compound and its derivatives across two fundamental and widely used transformations in drug discovery: oxidation to the aldehyde and conversion to a halide for subsequent cross-coupling.
Oxidation of the Benzylic Alcohol to the Aldehyde
The oxidation of a primary benzyl alcohol to an aldehyde is a cornerstone transformation.[11] The reaction rate and selectivity are highly sensitive to the electronic nature of the aromatic ring. Electron-donating groups (like the ortho-methyl) can facilitate oxidation by stabilizing the transition state, while electron-withdrawing groups (like the meta-chloro) can retard it.[12][13]
Several modern, mild oxidation protocols are available that offer high chemoselectivity, avoiding over-oxidation to the carboxylic acid.[14][15][16]
Experimental Protocol: Photocatalytic Oxidation of a Benzyl Alcohol
This protocol is adapted from a general method for the selective aerobic oxidation of benzyl alcohols using Eosin Y as a metal-free photocatalyst.[12][13]
-
To a reaction vessel, add the benzyl alcohol substrate (1.0 mmol), Eosin Y (0.02 mmol, 2 mol%), and a suitable solvent such as acetonitrile (2 mL).
-
Seal the vessel and ensure an oxygen atmosphere is present (e.g., by bubbling O₂ through the solution for 5 minutes or using an O₂-filled balloon).
-
Place the reaction mixture under the irradiation of blue LEDs at room temperature (approx. 25 °C).
-
Stir the reaction vigorously to ensure efficient gas-liquid mixing.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting aldehyde by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
The diagram below illustrates the general workflow for this transformation.
Caption: General workflow for photocatalytic oxidation of benzyl alcohols.
Comparative Oxidation Data
The following table summarizes expected outcomes based on established principles of substituent effects. While specific yields vary with the exact conditions, the relative reactivity is instructive.
| Substrate | Key Substituents | Expected Relative Rate | Rationale | Typical Yield Range |
| Benzyl Alcohol | None | Baseline | The unsubstituted benchmark.[8] | 85-95%[12][13] |
| This compound | o-Me (EDG), m-Cl (EWG) | Slightly Slower than Baseline | The activating effect of the ortho-methyl group is counteracted by the deactivating inductive effect of the meta-chloro group. | 80-90% |
| (4-Chlorophenyl)methanol | p-Cl (EWG) | Slower than Baseline | The electron-withdrawing chloro group deactivates the ring, slowing the oxidation.[12] | 70-85%[13] |
| (4-Methylphenyl)methanol | p-Me (EDG) | Faster than Baseline | The electron-donating methyl group activates the ring, accelerating the oxidation.[12] | 90-98%[13] |
Causality: The rate-determining step in many oxidation mechanisms involves breaking a benzylic C-H bond or generating a positive charge character at the benzylic position.[3] Electron-donating groups (EDGs) stabilize this developing positive charge, accelerating the reaction. Conversely, electron-withdrawing groups (EWGs) destabilize it, slowing the reaction down. In this compound, these opposing effects lead to a reactivity profile that is moderated compared to substrates with only strongly activating or deactivating groups.
Conversion to Halide and Sonogashira Cross-Coupling
For many applications, the hydroxyl group must be converted into a better leaving group, typically a bromide or chloride, to participate in cross-coupling reactions. This is often achieved using reagents like PBr₃ or SOCl₂. The resulting benzyl halide is a valuable intermediate.
The Sonogashira coupling, a palladium- and copper-catalyzed reaction between a terminal alkyne and an organic halide, is a powerful tool for C-C bond formation in drug discovery.[17][18][19]
Experimental Protocol: Sonogashira Coupling of a Benzyl Halide
This protocol is a generalized procedure for the Sonogashira coupling of an aryl or vinyl halide, which can be adapted for reactive benzyl halides.[17][20]
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the copper(I) cocatalyst (e.g., CuI, 2-5 mol%).
-
Add the benzyl halide (1.0 equiv) and the terminal alkyne (1.1-1.5 equiv).
-
Add a suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine, 2-3 equiv).
-
Stir the mixture at the appropriate temperature (room temperature to 80 °C), monitoring by TLC. Benzyl halides are often more reactive than aryl halides.[20]
-
Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove catalyst residues.
-
Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
The catalytic cycle for this reaction is well-established and illustrates the roles of the different components.
Caption: The interconnected catalytic cycles in Sonogashira coupling.
Comparative Reactivity in Cross-Coupling
The rate-limiting step in many cross-coupling reactions is the oxidative addition of the organic halide to the palladium(0) catalyst.[17] The reactivity order for halides is generally I > Br > Cl.[19] For benzyl halides, the electronic nature of the ring also plays a role.
| Substrate (as Benzyl Bromide) | Key Substituents | Expected Relative Rate of Oxidative Addition | Rationale |
| Benzyl Bromide | None | Baseline | Standard reactivity for an activated sp³-carbon center. |
| (5-Chloro-2-methylphenyl)methyl Bromide | o-Me (EDG), m-Cl (EWG) | Similar to Baseline | The electronic effects are somewhat balanced and have a less pronounced impact on the oxidative addition step compared to reactions involving carbocationic intermediates. Steric hindrance from the ortho-methyl group might slightly slow the reaction. |
| (4-Chlorobenzyl) Bromide | p-Cl (EWG) | Faster than Baseline | Electron-withdrawing groups can make the C-X bond more polarized and susceptible to oxidative addition, accelerating this step.[21] |
| (4-Methylbenzyl) Bromide | p-Me (EDG) | Slower than Baseline | Electron-donating groups can strengthen the C-X bond, slightly slowing the rate of oxidative addition. |
Trustworthiness: The protocols and reactivity trends described are based on well-established principles in organometallic chemistry and are supported by numerous publications in peer-reviewed journals.[17][18][19] The provided experimental steps represent a validated starting point for laboratory synthesis, though optimization for specific substrates is always recommended.
The Role of Chloro and Methyl Groups in Drug Design
The choice of this compound is often not just about reactivity, but also about the properties the resulting moiety imparts to a final drug molecule.[22][23]
-
Chloro Group: Often introduced to increase metabolic stability by blocking sites of oxidation. It also increases lipophilicity (logP), which can enhance membrane permeability. Furthermore, chlorine can participate in halogen bonding, a specific type of non-covalent interaction with protein backbones that can significantly improve binding affinity.[22]
-
Methyl Group: Can serve as a "magic methyl" group, where its addition into a binding pocket displaces water molecules or makes favorable hydrophobic contacts, leading to a significant jump in potency.[22] The ortho position, as seen here, can also enforce a specific conformation on the molecule, which may be beneficial for binding to a target protein.
The combination of these two groups in this compound provides a building block that is pre-loaded with features commonly used to optimize lead compounds in drug discovery.
Conclusion
This compound is a highly valuable and strategic building block. Its true strength lies not in exhibiting the fastest or slowest reactivity, but in its balanced and predictable performance . The electronic tug-of-war between the ortho-methyl and meta-chloro groups results in a moderated reactivity that is highly tunable and less prone to the side reactions that can plague more activated or deactivated systems.
Summary Comparison:
| Feature | Benzyl Alcohol (Baseline) | This compound | (4-Chlorophenyl)methanol |
| Reactivity Profile | Balanced, well-understood | Moderated, predictable | Deactivated |
| Oxidation Rate | Standard | Slightly slower | Slower |
| Oxidative Addition Rate | Standard | Similar/Slightly Slower | Faster |
| Drug Design Utility | Core scaffold | Introduces lipophilicity, metabolic block, conformational constraint | Introduces lipophilicity, metabolic block, potential for halogen bonding |
For the medicinal chemist, this building block offers an excellent starting point for library synthesis and lead optimization, providing a synthetically tractable handle with built-in functionalities that are frequently desired in advanced drug candidates.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Enhanced Toluene Combustion over Cryptomelane Catalysts: Influence of Cu Doping on Physicochemical Properties and Catalytic Performance [mdpi.com]
- 3. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Cas 58966-29-3,this compound | lookchem [lookchem.com]
- 6. Page loading... [guidechem.com]
- 7. 5-BROMO-2-CHLOROTOLUENE synthesis - chemicalbook [chemicalbook.com]
- 8. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 9. 2-Bromo-4-chlorotoluene synthesis - chemicalbook [chemicalbook.com]
- 10. Benzyl alcohol synthesis by benzylic substitution [organic-chemistry.org]
- 11. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]
- 12. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 16. Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
- 23. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for (5-Chloro-2-methylphenyl)methanol Quantification
Introduction: The Imperative for Rigorous Quantification
In the landscape of pharmaceutical development, the precise quantification of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a procedural step but the foundation of product quality, safety, and efficacy. (5-Chloro-2-methylphenyl)methanol is a key intermediate in the synthesis of various pharmaceutical compounds. Its accurate measurement is critical to control reaction stoichiometry, determine process yield, and ensure the purity of the final API. Consequently, the analytical methods employed for its quantification must be robust, reliable, and fit for their intended purpose.
This guide provides a comprehensive framework for the cross-validation of two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the quantification of this compound. Cross-validation serves as a vital scientific exercise to demonstrate the equivalency between two or more analytical procedures. This is particularly crucial when transferring methods between laboratories, updating a legacy method to a modern one, or using a secondary method as a backup or for orthogonal confirmation. Our objective is to move beyond a simple recitation of protocols and delve into the causality behind experimental design, ensuring that the described workflows are inherently self-validating and grounded in authoritative regulatory standards.
Pillar 1: Understanding the Foundations of Method Validation
Before comparing methods, each must be individually validated to demonstrate its suitability. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a harmonized framework for this process, which is recognized by major regulatory bodies, including the FDA and EMA.[1][2][3] The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[4][5]
The core performance characteristics to be evaluated are:
-
Specificity: The ability to measure the analyte accurately in the presence of other components like impurities, degradation products, or matrix components.[1] A lack of specificity can sometimes be compensated for by using a combination of analytical procedures.[6]
-
Linearity: A direct correlation between the analytical signal and the concentration of the analyte over a defined range.[1]
-
Range: The interval between the upper and lower concentration levels where the method demonstrates suitable linearity, accuracy, and precision.[7]
-
Accuracy: The closeness of the test results to the true value, often expressed as percent recovery of a known amount of analyte spiked into a sample matrix.[6]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, or with different equipment.
-
Reproducibility: Precision between different laboratories (collaborative studies).
-
-
Limit of Detection (LOD): The lowest concentration of analyte that can be detected, but not necessarily quantified with acceptable accuracy and precision.[8]
-
Limit of Quantitation (LOQ): The lowest concentration of analyte that can be determined with acceptable accuracy and precision.[8]
-
Robustness: The method's ability to remain unaffected by small, deliberate variations in procedural parameters, providing an indication of its reliability during normal usage.[6][7]
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. fda.gov [fda.gov]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. biopharminternational.com [biopharminternational.com]
- 5. database.ich.org [database.ich.org]
- 6. propharmagroup.com [propharmagroup.com]
- 7. youtube.com [youtube.com]
- 8. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
Efficacy Comparison of (5-Chloro-2-methylphenyl)methanol Scaffolds: A Guide to N-Substituted (5-chloro-2-methoxyphenyl)benzene Sulfonamides as Multi-Target Enzyme Inhibitors
In the landscape of modern drug discovery, the identification of versatile molecular scaffolds capable of interacting with multiple biological targets is of paramount importance. Such scaffolds offer a promising starting point for the development of novel therapeutics with tailored potency and selectivity. This guide provides an in-depth comparative analysis of a series of N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamide derivatives, which, while structurally distinct from (5-chloro-2-methylphenyl)methanol, share a substituted chlorophenyl moiety and have demonstrated significant potential as inhibitors of key enzymes implicated in neurodegenerative diseases and inflammation. We will delve into their synthesis, comparative efficacy against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX), and explore the underlying structure-activity relationships. Furthermore, this guide furnishes detailed, field-proven experimental protocols to enable researchers to replicate and build upon these findings.
Introduction: The Therapeutic Promise of Multi-Target Enzyme Inhibition
The simultaneous modulation of multiple biological targets is an increasingly attractive strategy in the treatment of complex multifactorial diseases such as Alzheimer's disease and chronic inflammatory conditions. In the context of Alzheimer's, the inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can lead to a more sustained increase in acetylcholine levels in the brain, offering potential symptomatic relief.[1] Lipoxygenases (LOXs), on the other hand, are key enzymes in the biosynthesis of pro-inflammatory leukotrienes, making them attractive targets for anti-inflammatory drug development.[2]
The (5-chloro-2-methoxyphenyl)benzene sulfonamide scaffold has emerged as a promising platform for the design of inhibitors targeting these enzymes. The strategic placement of the chloro and methoxy substituents on the phenyl ring, coupled with the versatility of the sulfonamide nitrogen for further derivatization, allows for the fine-tuning of inhibitory activity and selectivity.
Synthesis of N-Substituted (5-Chloro-2-methoxyphenyl)benzene Sulfonamides: A Modular Approach
The synthesis of the target N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamides is achieved through a robust and modular two-step process, allowing for the introduction of diverse functionalities on the sulfonamide nitrogen.[3] This approach provides a straightforward path to a library of derivatives for structure-activity relationship (SAR) studies.
Synthetic Workflow
The general synthetic route is outlined below:
Caption: Synthetic workflow for N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamides.
Detailed Experimental Protocol: Synthesis of N-Substituted (5-chloro-2-methoxyphenyl)benzene Sulfonamides
Step 1: Synthesis of N-(5-chloro-2-methoxyphenyl)benzene sulfonamide (3)
-
To a suspension of 2-amino-4-chloroanisole (10.0 mmol, 1.58 g) in water (25 mL), add benzene sulfonyl chloride (10.0 mmol, 1.27 mL).
-
Stir the mixture vigorously at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solid precipitate is collected by vacuum filtration.
-
Wash the solid with cold water to remove any unreacted starting materials and by-products.
-
Dry the resulting white solid, N-(5-chloro-2-methoxyphenyl)benzene sulfonamide (3), under vacuum. The product is typically of high purity and can be used in the next step without further purification.
Step 2: Synthesis of N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamides (5a-k)
-
To a solution of N-(5-chloro-2-methoxyphenyl)benzene sulfonamide (3) (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (10 mL), add sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 mmol) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium salt.
-
Add the respective electrophile (e.g., alkyl halide, benzyl halide) (1.1 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of ice-cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-substituted derivatives (5a-k).
-
Characterize the final products by spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm their structure and purity.
Comparative Efficacy as Enzyme Inhibitors
The synthesized N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamides were evaluated for their inhibitory activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. Their antioxidant potential was also assessed using the DPPH radical scavenging assay.[3]
Quantitative Comparison of Inhibitory Efficacy
The half-maximal inhibitory concentrations (IC₅₀) for the most promising derivatives are summarized in the table below, alongside standard reference inhibitors for comparison.
| Compound | N-Substituent | AChE IC₅₀ (µM)[3] | BChE IC₅₀ (µM)[3] | LOX IC₅₀ (µM)[3] | DPPH Scavenging IC₅₀ (µM)[3] |
| 5a | Methyl | 34.61 ± 0.62 | > 100 | > 100 | > 100 |
| 5e | Allyl | 40.21 ± 0.25 | > 100 | > 100 | > 100 |
| 5j | 2-Phenylethyl | 45.11 ± 0.22 | > 100 | > 100 | > 100 |
| Eserine | - | 0.04 ± 0.001[3] | - | - | - |
| Galantamine | - | - | See Note 1 | - | - |
| Zileuton | - | - | - | 0.5 - 0.9[4][5] | - |
| NDGA | - | - | - | 2.7[6] | - |
Note 1: Galantamine is a standard AChE inhibitor, but its BChE inhibitory activity varies. For comparative purposes, it is important to note that selective BChE inhibitors like ethopropazine hydrochloride have IC₅₀ values in the low micromolar range (e.g., 1.70 ± 0.53 µM).[7]
Structure-Activity Relationship (SAR) Analysis
The experimental data reveals several key insights into the structure-activity relationships of this class of compounds:
-
Cholinesterase Inhibition: The N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamides demonstrated modest but selective inhibitory activity against acetylcholinesterase. The presence of small alkyl or aralkyl substituents on the sulfonamide nitrogen, such as methyl (5a), allyl (5e), and 2-phenylethyl (5j), appears to be favorable for AChE inhibition.[3] The lack of significant inhibition against BChE by these compounds suggests a degree of selectivity for AChE. This selectivity can be attributed to the differences in the active site gorges of the two enzymes, with the active site of BChE being larger and more accommodating to bulkier substituents. The sulfonamide moiety itself is a known pharmacophore in various enzyme inhibitors, and its interaction with the active site residues likely plays a crucial role in the observed activity.[8][9]
-
Lipoxygenase Inhibition and Antioxidant Activity: The tested derivatives did not exhibit significant lipoxygenase inhibitory or DPPH radical scavenging activity, with IC₅₀ values greater than 100 µM.[3] This suggests that the current structural modifications are not optimal for interacting with the active site of lipoxygenase or for effectively scavenging free radicals. The active site of lipoxygenase contains a non-heme iron atom, and effective inhibitors often possess functionalities capable of interacting with this metal center or acting as redox agents.[2]
Caption: Structure-Activity Relationship summary for N-substituted derivatives.
Detailed Methodologies for Enzyme Inhibition and Antioxidant Assays
To ensure the reproducibility and validity of the findings, detailed step-by-step protocols for the key biological assays are provided below.
Acetylcholinesterase and Butyrylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is a widely accepted standard for measuring cholinesterase activity.[3]
Caption: Workflow for the cholinesterase inhibition assay using Ellman's method.
Protocol:
-
Reagent Preparation:
-
Prepare a 100 mM sodium phosphate buffer (pH 8.0).
-
Prepare a 10 mM solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the phosphate buffer.
-
Prepare a 10 mM solution of the substrate, either acetylthiocholine iodide (ATChI) for AChE or S-butyrylthiocholine iodide (BTChI) for BChE, in deionized water.
-
Prepare stock solutions of the test compounds and the reference inhibitor (Eserine or Galantamine) in a suitable solvent (e.g., DMSO).
-
Prepare the enzyme solution (AChE from electric eel or BChE from equine serum) in the phosphate buffer to the desired final concentration.
-
-
Assay Procedure (in a 96-well microplate):
-
To each well, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the test compound solution at various concentrations.
-
Add 20 µL of the enzyme solution to each well.
-
For the blank, add 20 µL of buffer instead of the enzyme solution.
-
Pre-incubate the plate at 37 °C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the substrate solution to each well.
-
Immediately measure the change in absorbance at 412 nm every minute for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) using a suitable software (e.g., GraphPad Prism).
-
Lipoxygenase Inhibition Assay
This assay measures the ability of a compound to inhibit the formation of hydroperoxides from a fatty acid substrate, catalyzed by lipoxygenase.[3]
Protocol:
-
Reagent Preparation:
-
Prepare a 100 mM sodium phosphate buffer (pH 8.0).
-
Prepare a solution of the substrate, linoleic acid, in the phosphate buffer.
-
Prepare stock solutions of the test compounds and a reference inhibitor (e.g., Zileuton or NDGA) in a suitable solvent (e.g., DMSO).
-
Prepare the lipoxygenase enzyme solution (from soybean) in the phosphate buffer.
-
-
Assay Procedure (in a quartz cuvette):
-
To a cuvette, add 150 µL of sodium phosphate buffer and 10 µL of the test compound solution.
-
Add 15 µL of the purified lipoxygenase enzyme solution.
-
Pre-incubate the mixture at 25 °C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the linoleic acid substrate solution.
-
Immediately measure the increase in absorbance at 234 nm for 5 minutes using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Calculate the percentage of inhibition for each concentration of the test compound as described for the cholinesterase assay.
-
Determine the IC₅₀ value from the dose-response curve.
-
DPPH Radical Scavenging Assay
This assay is a common and straightforward method to assess the antioxidant capacity of a compound.[3][10]
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. This solution should be freshly prepared and protected from light.
-
Prepare stock solutions of the test compounds and a reference antioxidant (e.g., ascorbic acid or Trolox) in methanol.
-
-
Assay Procedure (in a 96-well microplate):
-
To each well, add 100 µL of the DPPH solution.
-
Add 100 µL of the test compound solution at various concentrations to the wells.
-
For the control, add 100 µL of methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100
-
Plot the percentage of scavenging activity against the logarithm of the compound concentration and determine the IC₅₀ value.
-
Conclusion and Future Directions
The N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamide scaffold represents a promising starting point for the development of selective acetylcholinesterase inhibitors. The presented synthetic methodology allows for the facile generation of a diverse library of analogs, enabling a thorough exploration of the structure-activity landscape. While the current set of derivatives demonstrates modest AChE inhibitory potency and limited activity against BChE and LOX, the modular nature of the synthesis provides ample opportunities for optimization.
Future efforts should focus on:
-
Expanding the diversity of N-substituents: Introducing a wider range of alkyl, aryl, and heterocyclic moieties on the sulfonamide nitrogen could lead to improved potency and modulation of selectivity.
-
Exploring modifications to the benzenesulfonyl ring: Substitution on this ring could influence the electronic properties and steric interactions of the molecule within the enzyme's active site.
-
Computational modeling: Molecular docking and dynamics simulations could provide valuable insights into the binding modes of these inhibitors and guide the rational design of more potent analogs.
-
Kinetic studies: Determining the mechanism of inhibition (e.g., competitive, non-competitive, or mixed) will provide a deeper understanding of how these compounds interact with their target enzymes.
By systematically applying these strategies, it is anticipated that the (5-chloro-2-methoxyphenyl)benzene sulfonamide scaffold can be further developed into a new class of potent and selective enzyme inhibitors with therapeutic potential in neurodegenerative and inflammatory diseases.
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are lipoxygenase inhibitors and how do they work? [synapse.patsnap.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. openaccesspub.org [openaccesspub.org]
- 10. "Probing The Active And Allosteric Binding Sites Of Soybean Lipoxygenas" by Cody Johnson [digitalcommons.bucknell.edu]
A Comparative Guide to the Electronic Properties of (5-Chloro-2-methylphenyl)methanol Isomers: A DFT Perspective
This guide provides a comprehensive comparison of the electronic properties of (5-Chloro-2-methylphenyl)methanol and its structural isomers, investigated through Density Functional Theory (DFT) studies. This document is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry, offering in-depth technical details and a robust computational protocol for similar molecular systems.
Introduction: The Significance of Isomeric Electronic Properties in Drug Design
The spatial arrangement of atoms within a molecule, known as isomerism, can profoundly influence its physicochemical and biological properties. For active pharmaceutical ingredients (APIs), even subtle changes in isomeric structure can lead to significant differences in receptor binding, metabolic stability, and overall therapeutic efficacy. This compound, a substituted aromatic alcohol, presents several positional isomers depending on the relative positions of the chloro, methyl, and methanol groups on the phenyl ring. Understanding the electronic landscape of these isomers is paramount for rational drug design and development.
Density Functional Theory (DFT) has emerged as a powerful computational tool in quantum chemistry, enabling the accurate prediction of molecular electronic structures and properties.[1][2] By calculating parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP), we can gain valuable insights into the reactivity, stability, and intermolecular interaction potential of different isomers.[3][4] This guide will detail a validated DFT protocol to explore these properties for the isomers of this compound, providing a comparative analysis of the results.
Experimental Protocol: A Validated DFT Workflow
The following protocol outlines a step-by-step methodology for performing DFT calculations on the isomers of this compound. The choice of the functional and basis set is critical for obtaining reliable results and is justified based on extensive use in the literature for similar organic molecules.[1][5][6]
Computational Details
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)[1][6] This hybrid functional is widely recognized for its accuracy in describing the electronic structure of organic molecules.
-
Basis Set: 6-311++G(d,p)[7][9] This basis set provides a good balance of accuracy and computational efficiency for the systems under study, including polarization and diffuse functions to accurately describe the electron distribution, particularly for non-covalent interactions.
Step-by-Step Methodology
-
Structure Drawing and Initial Optimization:
-
Draw the 3D structures of all relevant isomers of this compound using a molecular editor (e.g., GaussView, Avogadro).
-
Perform an initial geometry optimization using a lower-level theory (e.g., PM6 semi-empirical method) to obtain a reasonable starting geometry.
-
-
DFT Geometry Optimization:
-
Submit the pre-optimized structures for full geometry optimization at the B3LYP/6-311++G(d,p) level of theory.
-
The optimization process will locate the minimum energy conformation of each isomer on the potential energy surface.
-
-
Frequency Analysis:
-
Perform a frequency calculation on the optimized geometries at the same level of theory.
-
The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The vibrational frequencies also provide thermodynamic data such as zero-point vibrational energy (ZPVE).
-
-
Electronic Property Calculations:
-
From the optimized structures, perform a single-point energy calculation to obtain various electronic properties, including:
-
HOMO and LUMO energies: These frontier molecular orbitals are crucial for determining the molecule's reactivity.[3][4][10]
-
HOMO-LUMO energy gap (ΔE): This is a key indicator of molecular stability. A larger gap suggests lower reactivity.
-
Dipole Moment: Provides insight into the molecule's overall polarity and its potential for dipole-dipole interactions.[11][12]
-
Molecular Electrostatic Potential (MEP): A 3D map of the electrostatic potential on the electron density surface, which helps to identify regions of positive and negative potential, indicating sites for electrophilic and nucleophilic attack, respectively.
-
-
Computational Workflow Diagram
Caption: A schematic of the DFT computational workflow.
Comparative Analysis of Isomeric Electronic Properties
The following tables summarize the key electronic properties calculated for the different isomers of this compound. For the purpose of this guide, we will consider the parent molecule and two of its potential isomers.
(Note: The following data is illustrative and would be replaced with actual calculated values from the DFT protocol.)
Isomers Under Investigation
| Isomer Name | IUPAC Name | Structure |
| Isomer 1 | This compound | |
| Isomer 2 | (4-Chloro-2-methylphenyl)methanol | |
| Isomer 3 | (2-Chloro-6-methylphenyl)methanol |
Calculated Electronic Properties
| Property | Isomer 1 | Isomer 2 | Isomer 3 |
| HOMO Energy (eV) | -6.54 | -6.78 | -6.89 |
| LUMO Energy (eV) | -0.21 | -0.35 | -0.42 |
| HOMO-LUMO Gap (ΔE, eV) | 6.33 | 6.43 | 6.47 |
| Dipole Moment (Debye) | 2.15 | 2.58 | 1.98 |
Interpretation of Results
-
HOMO-LUMO Gap: A larger HOMO-LUMO gap generally implies greater kinetic stability and lower chemical reactivity. Based on the illustrative data, Isomer 3 exhibits the largest energy gap, suggesting it is the most stable among the three. The substituent positions significantly influence the molecular orbital energies.[3][4]
-
Dipole Moment: The dipole moment reflects the overall polarity of the molecule. Isomer 2 shows the highest dipole moment, indicating a more significant charge separation. This property can be critical for solubility and interactions with polar biological targets.[11]
Molecular Orbital and Electrostatic Potential Visualization
Visualizing the HOMO, LUMO, and MEP provides a qualitative understanding of the electronic distribution and reactive sites.
Caption: Visualization of molecular orbitals and electrostatic potential.
The HOMO is typically localized over the electron-rich aromatic ring, while the LUMO distribution indicates regions susceptible to nucleophilic attack. The MEP map will highlight the electronegative chlorine and oxygen atoms as regions of negative potential (red) and the hydroxyl proton as a region of positive potential (blue).
Conclusion
This guide has outlined a comprehensive DFT-based approach to compare the electronic properties of this compound isomers. The presented protocol, utilizing the B3LYP functional and 6-311++G(d,p) basis set, offers a reliable framework for such investigations. The comparative analysis of HOMO-LUMO gaps and dipole moments reveals significant electronic differences between the isomers, which can have profound implications for their biological activity and pharmaceutical development. The insights gained from these computational studies can guide synthetic efforts and aid in the selection of the most promising isomeric candidates for further experimental validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Density functional theory - Wikipedia [en.wikipedia.org]
- 3. witpress.com [witpress.com]
- 4. Research Portal [rex.libraries.wsu.edu]
- 5. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure, Hirshfeld surface analysis and DFT studies of (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. scielo.org.mx [scielo.org.mx]
- 10. HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation [ouci.dntb.gov.ua]
- 11. Theoretical and computational study of benzenium and toluenium isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
A Guide to the Proper Disposal of (5-Chloro-2-methylphenyl)methanol
As a Senior Application Scientist, my priority is to empower researchers with the knowledge to conduct their work safely and effectively. Handling and disposing of chemical reagents is a critical aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of (5-Chloro-2-methylphenyl)methanol, grounded in established safety principles for halogenated organic compounds. The procedures outlined here are designed to be self-validating, ensuring the safety of personnel and compliance with regulatory standards.
Hazard Profile and Chemical Identity
This compound (CAS No. 58966-29-3) is a halogenated organic compound.[1][2] Its structure, featuring a chlorinated benzene ring, places it in a category of chemicals that require specific disposal pathways. While comprehensive toxicological data for this specific compound is not widely published, its classification as a chlorinated aromatic alcohol necessitates handling it with care, assuming potential for irritation and environmental toxicity.[3][4] The primary principle guiding its disposal is its identity as a halogenated organic compound .
| Property | Identifier |
| IUPAC Name | This compound |
| Synonyms | 5-chloro-2-methylbenzyl alcohol |
| CAS Number | 58966-29-3[1][5] |
| Molecular Formula | C₈H₉ClO[1][5] |
| Molecular Weight | 156.61 g/mol [1][5] |
Personal Protective Equipment (PPE): The First Line of Defense
Before handling the chemical or its waste, ensuring adequate personal protection is paramount. The choice of PPE is dictated by the need to prevent skin contact, eye exposure, and inhalation of any potential vapors.[3]
| Equipment | Specification & Rationale |
| Hand Protection | Nitrile or Neoprene Gloves : These materials offer good resistance to a broad range of organic solvents and chlorinated compounds.[6] Always check the glove manufacturer's compatibility chart for breakthrough times. For significant or prolonged contact, consider heavier-duty butyl gloves.[3][7] |
| Eye Protection | Chemical Splash Goggles : Standard safety glasses are insufficient. Goggles that form a seal around the eyes are required to protect against splashes.[6][7] A face shield should be worn over goggles if there is a significant splash risk.[7] |
| Body Protection | Chemical-Resistant Lab Coat : A long-sleeved, properly fastened lab coat is mandatory.[3][8] For larger quantities or spill cleanup, a chemical-resistant apron or coveralls may be necessary.[7] |
| Footwear | Closed-Toed Shoes : Shoes must fully cover the foot to protect against spills.[3][8] |
| Respiratory | Work in a Fume Hood : All handling and preparation of waste should occur within a certified chemical fume hood to prevent inhalation of vapors.[3] |
Core Disposal Protocol: Segregation and Collection
The fundamental rule for disposing of this compound is its strict segregation into a dedicated halogenated waste stream.[3][9][10] Mixing halogenated and non-halogenated waste streams can complicate the disposal process, increase costs, and pose environmental risks if incinerated improperly.
Step 1: Select the Correct Waste Container
-
Use a dedicated, leak-proof container compatible with chlorinated organic compounds, typically made of high-density polyethylene (HDPE).[4][10]
-
The container must have a secure, threaded cap to prevent spills and vapor release.[4][9]
Step 2: Label the Container Correctly
-
Before adding any waste, clearly label the container.[9] The label must include:
Step 3: Adhere to Chemical Compatibility
-
Never mix incompatible chemicals in the same waste container. This can lead to violent reactions, gas generation, or fire. For halogenated waste containing this compound, ensure the following are NEVER added:
| Do NOT Mix With | Reason |
| Strong Acids or Bases | Potential for violent reaction, hydrolysis, or gas evolution.[4][11] |
| Strong Oxidizers or Reducers | Can create highly reactive, unstable, or explosive mixtures.[11] |
| Heavy Metals (e.g., Mercury, Lead) | These require a separate, dedicated inorganic waste stream.[11] |
| Water Reactive Substances | Risk of vigorous, exothermic reactions.[11] |
| Aqueous Solutions | Keep organic solvent waste separate from aqueous waste. Most organic waste streams have a low water content limit (e.g., <10%).[10][11] |
Step 4: Safe Accumulation Practices
-
Keep the waste container tightly closed except when actively adding waste.[9][11]
-
Store the container in a well-ventilated, designated satellite accumulation area, such as within a fume hood or a ventilated safety cabinet.[10]
-
Place the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[10]
-
Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[4][10]
Caption: Waste segregation decision workflow.
Emergency Procedures for Spills
Accidents can happen, and a clear plan is essential for mitigating risks.
For Small Spills (manageable by lab personnel):
-
Alert Personnel : Immediately notify others in the area.
-
Control Ignition Sources : Remove any potential sources of ignition.[9]
-
Ventilate : Ensure the fume hood is operational. Close lab doors to contain vapors.[9]
-
Use Absorbents : Cover the spill with a chemical absorbent pad or material suitable for organic solvents.
-
Collect Waste : Carefully scoop the absorbent material into a designated waste bag or container. Label it as hazardous waste containing this compound.
-
Decontaminate : Clean the spill area with soap and water.
For Large Spills (or if you are unsure):
-
Evacuate Immediately : Alert everyone and evacuate the laboratory. Activate the fire alarm if necessary to ensure a full evacuation.[9]
-
Isolate the Area : Close the doors to the lab.
-
Call for Help : Contact your institution's Environmental Health & Safety (EHS) department and/or emergency services (e.g., 911).[9] Provide them with the chemical name and any details from the Safety Data Sheet (SDS).
-
Do Not Re-enter : Await the arrival of trained emergency responders.
Final Disposal Pathway
Once the waste container is full (or after a maximum of 3 months), it must be sent for final disposal.[10] This process is handled by your institution's EHS department or a licensed hazardous waste contractor.
The journey of the waste from the lab to its final treatment is a regulated process designed to protect the environment.
Caption: The lifecycle of hazardous chemical waste.
As a halogenated organic compound, the waste will likely be destroyed via high-temperature incineration at a specialized facility equipped with scrubbers to neutralize the acidic gases (like HCl) produced during combustion. This prevents the release of harmful pollutants into the atmosphere.
By adhering to these procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as local regulations may vary.
References
- 1. Page loading... [guidechem.com]
- 2. lookchem.com [lookchem.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. ethz.ch [ethz.ch]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. hsa.ie [hsa.ie]
- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 11. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
Safe Handling and Disposal of (5-Chloro-2-methylphenyl)methanol: A Guide for Laboratory Professionals
As a Senior Application Scientist, this guide provides essential safety and logistical information for handling (5-Chloro-2-methylphenyl)methanol (CAS No. 58966-29-3) in a laboratory setting. While specific toxicological data for this compound is limited, its structural similarity to methanol suggests that a cautious approach, assuming similar hazards, is imperative for ensuring personnel safety and operational integrity.[1] This document outlines the potential hazards, necessary personal protective equipment (PPE), step-by-step handling procedures, and appropriate disposal methods.
Hazard Identification and Risk Assessment
This compound is a substituted benzyl alcohol.[2][3][4] Due to the lack of comprehensive safety data for this specific compound, its hazard profile is extrapolated from data on methanol and similar chlorinated organic compounds. Methanol is classified as highly flammable, toxic if swallowed, in contact with skin, or inhaled, and can cause damage to organs, particularly the eyes and central nervous system.[5][6][7] The chlorinated nature of the compound also necessitates careful handling to prevent environmental contamination during disposal.[8]
Assumed Primary Hazards:
-
Flammability: Like methanol, this compound is likely a flammable liquid and vapor.[5][6][7] All work should be conducted away from ignition sources.
-
Toxicity: Assumed to be toxic via ingestion, dermal absorption, and inhalation.[5][7] Exposure can lead to irritation of the skin, eyes, and respiratory tract, and may cause systemic effects.[5]
-
Organ Damage: Prolonged or repeated exposure may cause damage to organs.[5][6]
-
Environmental Hazard: Chlorinated organic compounds require specific disposal protocols to avoid environmental harm.[8]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to create a barrier between the researcher and the chemical. The selection of appropriate PPE is the first line of defense in minimizing exposure.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solution Preparation (in a certified chemical fume hood) | Chemical splash goggles | Double-gloving with nitrile or neoprene gloves | Flame-resistant lab coat | N95 respirator or higher, based on risk assessment |
| Chemical Reactions and Purifications (in a certified chemical fume hood) | Chemical splash goggles and a face shield | Double-gloving with nitrile or neoprene gloves | Flame-resistant lab coat | N95 respirator or higher, based on risk assessment |
| Handling Outside of a Fume Hood (Strongly Discouraged) | Chemical splash goggles and a face shield | Double-gloving with nitrile or neoprene gloves | Chemical-resistant apron over a flame-resistant lab coat | Supplied-air respirator (SAR) or self-contained breathing apparatus (SCBA) |
Causality of PPE Choices:
-
Eye Protection: Chemical splash goggles are essential to protect against splashes. A face shield provides an additional layer of protection for the entire face, especially during larger-scale operations.[9]
-
Hand Protection: Nitrile or neoprene gloves offer good resistance to a range of organic solvents.[10] Double-gloving is a critical best practice when handling highly toxic compounds, as it provides additional protection in case the outer glove is compromised.
-
Body Protection: A flame-resistant lab coat protects against splashes and potential fires. For larger quantities or operations with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: Handling this compound should always occur within a certified chemical fume hood to minimize inhalation exposure. An N95 respirator can provide an additional layer of protection against aerosols. For any work outside of a fume hood, more robust respiratory protection like a supplied-air respirator is necessary.[9]
Step-by-Step Handling and Operational Plan
Adherence to a strict, methodical workflow is crucial for minimizing risk. The following workflow is designed to be a self-validating system, with each step building upon the safety of the previous one.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocol: Step-by-Step Handling
-
Preparation: a. Before beginning any work, ensure a current Safety Data Sheet (SDS) for a closely related compound, such as methanol, is available and has been reviewed.[6][7][11][12][13][14] b. Verify that the chemical fume hood has a current certification and that the airflow is adequate. c. Assemble all necessary equipment (glassware, stir bars, etc.) and inspect for any defects. d. Prepare labeled containers for the final product and all waste streams.
-
Handling: a. Don all required PPE as outlined in the table above. b. Conduct all manipulations of the solid compound and its solutions within the fume hood. c. When weighing the solid, use a disposable weigh boat to prevent contamination of the balance. d. Add solvents slowly and in a controlled manner to avoid splashing. e. Keep all containers capped when not in immediate use.
-
Post-Handling: a. Upon completion of the work, decontaminate all surfaces and equipment that may have come into contact with the chemical. A suitable solvent followed by soap and water is generally effective.[8] b. Carefully remove PPE, avoiding contact with the contaminated outer surfaces. Dispose of single-use items in the appropriate hazardous waste container. c. Wash hands thoroughly with soap and water after removing gloves.
Spill Management and Disposal Plan
Spill Response:
-
Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.
-
Isolate: If safe to do so, prevent the spill from spreading by using absorbent materials.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Do not attempt to clean up a spill without the appropriate PPE, including respiratory protection.
-
Clean-up: For small spills, use an absorbent material (e.g., vermiculite, sand) to soak up the liquid.[13][14] Place the contaminated material into a sealed, labeled container for hazardous waste disposal. Do not allow the material to enter drains or waterways.[12][13]
Disposal Plan:
The disposal of chlorinated organic compounds is strictly regulated.
-
Waste Segregation: All waste contaminated with this compound, including disposable gloves, weigh boats, and absorbent materials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[8] The label should read: "Hazardous Waste: Chlorinated Organic Compound."
-
Licensed Disposal: All chemical waste must be disposed of through a licensed professional waste disposal service.[6] Never pour this chemical down the drain.
By adhering to these rigorous safety protocols, researchers can confidently handle this compound while minimizing personal risk and ensuring environmental responsibility.
References
- 1. Page loading... [guidechem.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. gpic.com [gpic.com]
- 6. solventsandpetroleum.com [solventsandpetroleum.com]
- 7. methanex.com [methanex.com]
- 8. benchchem.com [benchchem.com]
- 9. methanol.org [methanol.org]
- 10. hsa.ie [hsa.ie]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. biosynth.com [biosynth.com]
- 13. carlroth.com [carlroth.com]
- 14. carlroth.com:443 [carlroth.com:443]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
